molecular formula C5H8Cl2O B1294922 3-Chloropivaloyl chloride CAS No. 4300-97-4

3-Chloropivaloyl chloride

Cat. No.: B1294922
CAS No.: 4300-97-4
M. Wt: 155.02 g/mol
InChI Key: MQZNDDUMJVSIMH-UHFFFAOYSA-N
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Description

Chloropivaloyl chloride appears as a colorless liquid. Very toxic by ingestion, inhalation and skin absorption. Corrosive. Contact may severely irritate skin, eyes, and mucous membranes. Used to make other chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2,2-dimethylpropanoyl chloride
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InChI

InChI=1S/C5H8Cl2O/c1-5(2,3-6)4(7)8/h3H2,1-2H3
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InChI Key

MQZNDDUMJVSIMH-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(CCl)C(=O)Cl
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Molecular Formula

C5H8Cl2O
Record name CHLOROPIVALOYL CHLORIDE
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DSSTOX Substance ID

DTXSID0027567
Record name 3-Chloropivaloyl chloride
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Molecular Weight

155.02 g/mol
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Physical Description

Chloropivaloyl chloride appears as a colorless liquid. Very toxic by ingestion, inhalation and skin absorption. Corrosive. Contact may severely irritate skin, eyes, and mucous membranes. Used to make other chemicals., Colorless liquid; [CAMEO]
Record name CHLOROPIVALOYL CHLORIDE
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Record name Chloropivaloyl chloride
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Flash Point

about 70 °F
Record name Chloropivaloyl chloride
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CAS No.

4300-97-4
Record name CHLOROPIVALOYL CHLORIDE
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Record name 3-Chloro-2,2-dimethylpropanoyl chloride
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Record name 3-Chloropivaloyl chloride
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Record name Chloropivaloyl chloride
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Record name Propanoyl chloride, 3-chloro-2,2-dimethyl-
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Record name 3-Chloropivaloyl chloride
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Record name 3-chloro-2,2-dimethylpropaneyl chloride
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Record name 3-CHLORO-2,2-DIMETHYLPROPANOYL CHLORIDE
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Foundational & Exploratory

An In-depth Technical Guide to 3-Chloropivaloyl Chloride for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloropivaloyl chloride, with the CAS number 4300-97-4, is a significant and highly reactive acylating agent and a key intermediate in the synthesis of a variety of organic compounds.[1] Its chemical structure, featuring a neopentyl backbone with both a chloro and an acyl chloride functional group, makes it a versatile building block in the pharmaceutical, agrochemical, and materials science industries.[2][3] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis methodologies, key reactions and applications, and essential safety and handling protocols.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow-brown liquid with a pungent odor.[4] It is soluble in organic solvents but reacts with water.[4] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference(s)
CAS Number 4300-97-4[3]
Molecular Formula C5H8Cl2O[4]
Molecular Weight 155.02 g/mol [4]
Appearance Clear, colorless to light yellow-brown liquid[4]
Boiling Point 85-86 °C at 60 mmHg[3]
Density 1.199 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.453[4]
Purity ≥98.5%[3]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the chlorination of a pivalic acid derivative. The most common industrial methods start from pivalic acid, which is first converted to pivaloyl chloride, followed by chlorination.

Synthesis Pathway from Pivalic Acid

A common industrial synthesis involves a two-step process starting from pivalic acid.

Pivalic_Acid Pivalic Acid Pivaloyl_Chloride Pivaloyl Chloride Pivalic_Acid->Pivaloyl_Chloride Acyl Chlorination Chlorinating_Agent Chlorinating Agent (e.g., PCl3, SOCl2) 3_Chloropivaloyl_Chloride This compound Pivaloyl_Chloride->3_Chloropivaloyl_Chloride Chlorination Chlorine Chlorine (Cl2) (Photocatalysis)

Caption: Synthesis of this compound from Pivalic Acid.

Experimental Protocols

This protocol is based on an industrial synthesis method.[4]

Reactants and Conditions:

Reactant/ParameterMolar Ratio/Value
Pivalic Acid1
Phosphorus Trichloride (PCl3)0.33 - 0.43
Reaction Temperature45 - 70 °C
Reaction Time~2 hours
Product Collection Temperature104 - 105 °C
Yield >92%

Procedure:

  • To a suitable reactor, add pivalic acid at room temperature.

  • Add phosphorus trichloride to the reactor.

  • Slowly heat the mixture to 45-70 °C and maintain the reaction for approximately 2 hours.

  • After the reaction, separate the supernatant liquid.

  • Purify the crude pivaloyl chloride by distillation, collecting the fraction at 104-105 °C to obtain purified pivaloyl chloride.[4]

This protocol describes the photocatalytic chlorination of pivaloyl chloride.[1]

Reactants and Conditions:

Reactant/ParameterValue
Pivaloyl ChlorideStarting Material
Chlorine Gas (Cl2)Reagent
Reaction Temperature100 - 115 °C
PurificationVacuum Distillation (0.05 - 0.06 MPa)
Purity of Final Product >99.5%

Procedure:

  • Charge a reactor equipped for photocatalysis with pivaloyl chloride.

  • Heat the pivaloyl chloride to 100 °C.

  • Slowly introduce chlorine gas while maintaining the reaction temperature between 100-115 °C.

  • Monitor the reaction progress. Once the content of this compound reaches 38-40%, stop the chlorine gas flow.[1]

  • Cool the reaction mixture to 60 °C.

  • Transfer the crude product to a distillation apparatus and perform vacuum distillation at 0.05-0.06 MPa to obtain the purified this compound.[1]

Key Reactions and Applications

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals due to its reactive acyl chloride group.

Amide Formation

This compound readily reacts with primary and secondary amines to form the corresponding amides. This reaction is fundamental in the synthesis of various biologically active molecules.

3_Chloropivaloyl_Chloride This compound Amide N-substituted 3-Chloropivalamide 3_Chloropivaloyl_Chloride->Amide Acylation Amine Primary or Secondary Amine (R-NH2 or R2NH) Base Base (e.g., Triethylamine, Pyridine)

Caption: General reaction scheme for amide formation.

A general procedure for amide synthesis involves dissolving the amine and a base (like triethylamine) in a dry aprotic solvent (e.g., DCM) and then adding the this compound dropwise at a low temperature (e.g., 0 °C).[5]

Friedel-Crafts Acylation

This compound can be used in Friedel-Crafts acylation reactions to introduce the 3-chloropivaloyl group onto an aromatic ring, forming aryl ketones. This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6]

3_Chloropivaloyl_Chloride This compound Aryl_Ketone Aryl (3-chloropivaloyl) Ketone 3_Chloropivaloyl_Chloride->Aryl_Ketone Friedel-Crafts Acylation Aromatic_Compound Aromatic Compound (e.g., Benzene) Lewis_Acid Lewis Acid (e.g., AlCl3)

Caption: Friedel-Crafts acylation using this compound.

A general experimental setup for Friedel-Crafts acylation involves suspending the Lewis acid in an inert solvent, followed by the dropwise addition of the acyl chloride and then the aromatic substrate, often at reduced temperatures to control the exothermic reaction.[6]

Applications in Drug Development and Agrochemicals

This compound serves as a crucial intermediate in the synthesis of various commercial products:

  • Pharmaceuticals: It is a key building block in the synthesis of the antibiotic Cefteram Pivoxil .[2][3]

  • Agrochemicals: It is used in the production of the herbicide safener Isoxadifen-ethyl .[1]

  • Other Industrial Uses: It is also utilized as a raw material for rubber additives and photographic-sensitive materials.[1]

Safety and Handling

This compound is a corrosive and toxic substance that requires careful handling in a well-ventilated area, preferably a chemical fume hood.[4] It is very toxic by ingestion, inhalation, and skin absorption.[4]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[4]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Keep away from heat, sparks, and open flames.[4]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as water, oxidizing agents, acids, and strong bases.[4]

  • Spills: In case of a spill, cover with sand, dry lime, or soda ash and place in a closed container for disposal.[4]

First Aid Measures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[4]

This guide provides a foundational understanding of this compound for professionals in research and development. For specific applications and experimental work, it is crucial to consult detailed research articles and safety data sheets.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Chloropivaloyl Chloride

This technical guide provides a comprehensive overview of this compound (CAS No. 4300-97-4), a pivotal reagent in organic synthesis. It details the compound's structure, physicochemical properties, synthesis methodologies, and significant applications, with a focus on its role in the pharmaceutical and agrochemical industries.

Chemical Structure and Identification

This compound, also known as 3-chloro-2,2-dimethylpropanoyl chloride, is a derivative of pivalic acid.[1] Its structure is characterized by a pivaloyl group with a chlorine atom substituted at the 3-position.[1]

Canonical SMILES: CC(C)(CCl)C(=O)Cl[1] InChI Key: MQZNDDUMJVSIMH-UHFFFAOYSA-N[2]

Below is a two-dimensional representation of the this compound structure.

Caption: 2D Structure of this compound.

Physicochemical and Safety Data

This compound is a colorless to light yellow-brown liquid with a pungent odor.[1] It is a highly reactive compound, particularly sensitive to moisture, and is classified as corrosive, toxic, and a lachrymator.[1][3]

PropertyValueReference(s)
Molecular Formula C5H8Cl2O[1]
Molecular Weight 155.02 g/mol [4][5]
CAS Number 4300-97-4[1]
Appearance Clear, colorless to light yellow-brown liquid[1][4]
Boiling Point 85-86 °C at 60 mmHg[6][7][8]
Density 1.199 g/mL at 25 °C[7]
Refractive Index (n20/D) 1.453[7]
Flash Point 62 °C (145 °F)[4][7]
Purity >97.0% (GC)
Hazard IdentificationGHS ClassificationPrecautionary StatementsReference(s)
Toxicity Toxic by ingestion, inhalation, and skin absorption.S24/25: Avoid contact with skin and eyes.[1][3]
Corrosivity Causes severe skin and eye burns.R34: Causes burns.[1][3]
Flammability Combustible liquid and vapor.[3]
Reactivity Reacts with water to form hydrochloric acid. Incompatible with strong oxidizing agents, alcohols, and bases.[7]

Synthesis Methodologies

The synthesis of this compound can be achieved through several routes, primarily involving the chlorination of pivalic acid derivatives.

Synthesis Pathway Overview

SynthesisPathways cluster_0 Route 1: From 3-Chloropivalic Acid cluster_1 Route 2: From Pivaloyl Chloride cluster_2 Route 3: Multi-step from Isobutanol/tert-Butanol 3-Chloropivalic Acid 3-Chloropivalic Acid 3-Chloropivaloyl chloride_1 This compound 3-Chloropivalic Acid->3-Chloropivaloyl chloride_1 Direct Chlorination Chlorinating Agent (e.g., Thionyl Chloride) Chlorinating Agent (e.g., Thionyl Chloride) Chlorinating Agent (e.g., Thionyl Chloride)->3-Chloropivaloyl chloride_1 Pivaloyl Chloride Pivaloyl Chloride 3-Chloropivaloyl chloride_2 This compound Pivaloyl Chloride->3-Chloropivaloyl chloride_2 Catalyzed Chlorination Chlorine Gas Chlorine Gas Chlorine Gas->3-Chloropivaloyl chloride_2 Isobutanol or tert-Butanol Isobutanol or tert-Butanol 2,2-Dimethylpropanoic Acid 2,2-Dimethylpropanoic Acid Isobutanol or tert-Butanol->2,2-Dimethylpropanoic Acid Formic Acid Formic Acid Formic Acid->2,2-Dimethylpropanoic Acid Pivaloyl Chloride_3 Pivaloyl Chloride 2,2-Dimethylpropanoic Acid->Pivaloyl Chloride_3 Phosphorus Trichloride Phosphorus Trichloride Phosphorus Trichloride->Pivaloyl Chloride_3 3-Chloropivaloyl chloride_3 This compound Pivaloyl Chloride_3->3-Chloropivaloyl chloride_3 Chlorine Gas (photocatalytic) Chlorine Gas (photocatalytic) Chlorine Gas (photocatalytic)->3-Chloropivaloyl chloride_3

Caption: Overview of synthetic pathways to this compound.

Experimental Protocols

Protocol 1: Synthesis from 3-Chloropivalic Acid [2]

This method involves the direct conversion of 3-chloropivalic acid to its corresponding acyl chloride.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet, place 3-chloropivalic acid.

  • Reagent Addition: Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂), to the flask. The reaction is typically performed in excess of the chlorinating agent.

  • Reaction Conditions: Heat the mixture under reflux until the evolution of gas (HCl and SO₂) ceases.

  • Purification: After the reaction is complete, remove the excess thionyl chloride by distillation. The resulting crude this compound is then purified by fractional distillation under reduced pressure.

Protocol 2: Synthesis from Pivaloyl Chloride via Photocatalytic Chlorination [9][10]

This protocol describes a gas-phase or liquid-phase photocatalytic chlorination of pivaloyl chloride.

  • Reaction Setup: A suitable reactor, equipped with a gas inlet, a condenser, and a light source (for photocatalysis), is charged with pivaloyl chloride.

  • Chlorination: Chlorine gas is introduced into the reactor. The reaction is initiated and maintained by irradiation with a suitable light source.

  • Temperature Control: The reaction temperature is gradually increased and maintained, for instance, between 100-115°C.[9]

  • Monitoring: The reaction progress is monitored by analyzing the composition of the reaction mixture, for example, by gas chromatography, until the desired concentration of this compound is reached.

  • Work-up and Purification: Once the reaction is complete, the chlorine gas flow is stopped, and the mixture is cooled. The crude product is then transferred to a distillation apparatus for purification by vacuum distillation.[9]

Applications in Synthesis

This compound is a highly reactive acylating agent due to the electrophilic nature of the carbonyl carbon.[2] This reactivity makes it a valuable intermediate in the synthesis of a wide range of compounds.

Key Reactions and Applications

Applications cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_other Other Industries This compound This compound Antiviral Agents Antiviral Agents This compound->Antiviral Agents Intermediate for Anti-inflammatory Compounds Anti-inflammatory Compounds This compound->Anti-inflammatory Compounds Intermediate for Cefteram Piroxil Cefteram Piroxil This compound->Cefteram Piroxil Intermediate for Herbicides (e.g., Isoxadifen-ethyl) Herbicides (e.g., Isoxadifen-ethyl) This compound->Herbicides (e.g., Isoxadifen-ethyl) Intermediate for Pesticides Pesticides This compound->Pesticides Intermediate for Rubber Additives Rubber Additives This compound->Rubber Additives Synthesis of Photographic Materials Photographic Materials This compound->Photographic Materials Synthesis of

Caption: Major applications of this compound.

  • Pharmaceutical Synthesis: It serves as a crucial building block in the development of various active pharmaceutical ingredients (APIs).[2][6] Its role in the synthesis of the antibiotic Cefteram Piroxil highlights its importance in medicinal chemistry.[6] The pivaloyl moiety it introduces can be significant in drug design.[2]

  • Agrochemical Industry: this compound is a key intermediate in the production of pesticides and herbicides.[4][6] Notably, it is used in the synthesis of the herbicide isoxadifen-ethyl.[9]

  • Material Science: The compound is also utilized in the synthesis of rubber additives and photographic photosensitive materials.[9][11]

Conclusion

This compound is a versatile and highly reactive chemical intermediate with significant applications in several key industries, most notably pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development as well as in industrial manufacturing processes.

References

An In-depth Technical Guide to 3-Chloropivaloyl Chloride (CAS 4300-97-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropivaloyl chloride, with the CAS number 4300-97-4, is a reactive acyl chloride that serves as a crucial building block in organic synthesis.[1][2] Its bifunctional nature, possessing both a reactive acid chloride group and a primary alkyl chloride, makes it a versatile intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and common reactions, spectroscopic data for characterization, and essential safety and handling information.

Physicochemical Properties

This compound is a colorless to light yellow-brown liquid with a pungent odor.[3][4] It is highly reactive and moisture-sensitive, readily hydrolyzing in the presence of water to form hydrochloric acid.[3] It is soluble in common organic solvents.[3]

PropertyValueSource(s)
CAS Number 4300-97-4[3]
Molecular Formula C₅H₈Cl₂O[3][4]
Molecular Weight 155.02 g/mol
Appearance Colorless to light yellow-brown liquid[3][4]
Boiling Point 85-86 °C at 60 mmHg[2]
164 °C at 760 mmHg
Melting Point -15 °C[5][6]
Density 1.199 g/mL at 25 °C[7]
Refractive Index (n20/D) 1.453[4][7]
Flash Point 63 °C (145.4 °F)[4][8]
Solubility Reacts with water; Soluble in organic solvents[3]

Synthesis and Experimental Protocols

Several methods exist for the synthesis of this compound, with the most common laboratory-scale approach involving the chlorination of a suitable precursor such as pivalic acid followed by chlorination of the resulting pivaloyl chloride, or the direct conversion of 3-chloropivalic acid.[1][9][10]

Diagram of Synthesis Workflow

cluster_0 Method 1: Two-Step from Pivalic Acid cluster_1 Method 2: Direct from 3-Chloropivalic Acid Pivalic_Acid Pivalic Acid Chlorination1 Chlorination (e.g., PCl₃) Pivalic_Acid->Chlorination1 Pivaloyl_Chloride Pivaloyl Chloride Chlorination2 Photocatalytic Chlorination (Cl₂) Pivaloyl_Chloride->Chlorination2 3-Chloropivaloyl Chloride Chlorination1->Pivaloyl_Chloride Product1 Product1 Chlorination2->Product1 3-Chloropivaloyl Chloride Chloropivalic_Acid 3-Chloropivalic Acid Chlorination3 Chlorination (e.g., SOCl₂) Chloropivalic_Acid->Chlorination3 3-Chloropivaloyl Chloride Product2 Product2 Chlorination3->Product2 3-Chloropivaloyl Chloride

Caption: General synthesis routes to this compound.

Laboratory Scale Synthesis from Pivalic Acid and Phosphorus Trichloride

This two-step industrial process can be adapted for a laboratory setting. The first step involves the conversion of pivalic acid to pivaloyl chloride, followed by chlorination.

Step 1: Synthesis of Pivaloyl Chloride

  • Materials:

    • Pivalic acid

    • Phosphorus trichloride (PCl₃)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place pivalic acid.

    • Slowly add phosphorus trichloride dropwise with stirring. The molar ratio of pivalic acid to phosphorus trichloride should be approximately 1:0.35-0.45.[9]

    • After the addition is complete, slowly heat the mixture to 60-62 °C and maintain this temperature for 2.5-3 hours with continuous stirring.[9]

    • After cooling, separate the supernatant liquid.

    • Purify the crude pivaloyl chloride by distillation, collecting the fraction at 104-105 °C.[9]

Step 2: Chlorination of Pivaloyl Chloride

  • Materials:

    • Pivaloyl chloride (from Step 1)

    • Chlorine gas (Cl₂)

  • Procedure:

    • In a suitable reactor equipped for gas inlet and under a light source for photocatalysis, heat the pivaloyl chloride to 100 °C.[9]

    • Slowly introduce chlorine gas while maintaining the reaction temperature between 100-115 °C.[9]

    • Monitor the reaction progress (e.g., by GC analysis).

    • Once the desired conversion is achieved, stop the chlorine flow and cool the reaction mixture.

    • Purify the resulting this compound by vacuum distillation.[9]

Reactivity and Applications

This compound is a potent acylating agent due to the highly electrophilic carbonyl carbon.[9] It readily reacts with nucleophiles such as amines, alcohols, and aromatic compounds.

Amide Synthesis (Schotten-Baumann Reaction)

This reaction is fundamental for the formation of amide bonds, which are prevalent in pharmaceuticals.

  • General Protocol for Amide Synthesis with an Amine:

    • Dissolve the amine in a suitable aprotic solvent (e.g., dichloromethane, DCM) in a reaction flask.

    • Add an equimolar amount of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct.

    • Cool the mixture in an ice bath.

    • Slowly add this compound (1.0-1.2 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

    • Purify the product by recrystallization or column chromatography.

Diagram of Amide Synthesis

Reactants This compound + Amine (R-NH₂) Reaction Nucleophilic Acyl Substitution Reactants->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Aprotic Solvent (e.g., DCM) Solvent->Reaction Product Amide Product Reaction->Product Byproduct Triethylammonium Chloride Reaction->Byproduct

Caption: Workflow for the synthesis of amides from this compound.

Friedel-Crafts Acylation

This reaction introduces the 3-chloropivaloyl group onto an aromatic ring, a key step in synthesizing aryl ketones.

  • General Protocol for Friedel-Crafts Acylation of an Aromatic Compound (e.g., Anisole):

    • In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in a dry, non-polar solvent like dichloromethane (DCM).[11]

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add this compound (1.0 equivalent) to the suspension.

    • To this mixture, add the aromatic substrate (e.g., anisole, 1.0 equivalent) dissolved in DCM dropwise from the addition funnel.[11]

    • After the addition is complete, allow the reaction to stir at 0 °C or room temperature until the starting material is consumed (monitored by TLC).

    • Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.[11]

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • Purify the resulting ketone by distillation, recrystallization, or column chromatography.

Diagram of Friedel-Crafts Acylation

Reactants This compound + Aromatic Compound Reaction Electrophilic Aromatic Substitution Reactants->Reaction Catalyst Lewis Acid Catalyst (e.g., AlCl₃) Catalyst->Reaction Intermediate Acylium Ion Intermediate Reaction->Intermediate Product Aryl Ketone Product Intermediate->Product

Caption: Logical flow of a Friedel-Crafts acylation reaction.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two singlets. One singlet corresponds to the six equivalent protons of the two methyl groups, and the other singlet corresponds to the two protons of the chloromethyl group.

  • ¹³C NMR: The carbon NMR spectrum is expected to show four distinct signals corresponding to the carbonyl carbon, the quaternary carbon, the chloromethyl carbon, and the two equivalent methyl carbons.[12]

Carbon EnvironmentApproximate Chemical Shift (δ, ppm)
C=O (Acyl Chloride)160 - 185
-C (CH₃)₂- (Quaternary)40 - 50
-CH₂Cl45 - 55
-C(C H₃)₂20 - 30
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band characteristic of the C=O stretch in an acyl chloride.

Functional GroupAbsorption Range (cm⁻¹)Intensity
C=O Stretch (Acyl Chloride)1785 - 1815Strong
C-H Stretch (sp³)2850 - 3000Medium-Strong
C-Cl Stretch600 - 800Medium-Strong
Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, and M+4 peaks).[3] The fragmentation pattern is expected to involve the loss of a chlorine radical to form a stable acylium ion.

Tabulated Mass Spectrum Data

m/zRelative Intensity (%)Possible Fragment
1192.4[M - Cl]⁺
9332.0[C₅H₈³⁷Cl]⁺
91100.0[C₅H₈³⁵Cl]⁺
6313.9[C₅H₃]⁺
5577.4[C₄H₇]⁺
3919.7[C₃H₃]⁺
2917.8[C₂H₅]⁺
2711.1[C₂H₃]⁺

Safety and Handling

This compound is a corrosive and toxic substance that requires careful handling in a well-ventilated fume hood.[3][8] It is fatal if inhaled and causes severe skin burns and eye damage.[8] It is also a combustible liquid and reacts with water to produce toxic fumes.[7][8]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. A respirator may be necessary depending on the scale of the reaction.[4]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors. Keep away from heat, sparks, and open flames. Handle under an inert atmosphere as it is moisture-sensitive.[8]

  • Storage: Store in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area away from incompatible substances such as water, oxidizing agents, acids, and strong bases.[3]

  • Spills: In case of a spill, absorb with an inert dry material (e.g., sand, vermiculite) and place in a sealed container for disposal. Do not use water to clean up spills.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and agrochemical sectors. Its high reactivity necessitates careful handling and adherence to strict safety protocols. This guide provides essential information for researchers and professionals to safely and effectively utilize this important chemical intermediate in their work.

References

A Comprehensive Technical Guide to 3-Chloropivaloyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropivaloyl chloride, a reactive acyl chloride, is a pivotal building block in modern organic synthesis. Its unique structural features, including a sterically hindered quaternary carbon center and a reactive chloromethyl group, make it a valuable intermediate in the production of a wide array of fine chemicals. This technical guide provides an in-depth overview of this compound, encompassing its chemical identity, physicochemical properties, detailed synthesis protocols, and its applications in the synthesis of pharmaceuticals and agrochemicals.

Chemical Identity and Synonyms

This compound is systematically known as 3-chloro-2,2-dimethylpropanoyl chloride. It is also commonly referred to by several other names in commercial and academic literature. A comprehensive list of its synonyms and identifiers is provided below.

Identifier TypeValue
IUPAC Name 3-chloro-2,2-dimethylpropanoyl chloride
Common Synonyms 3-Chloro-2,2-dimethylpropionyl chloride[1][2]
β-Chloropivaloyl chloride[3]
3-Chloropivalic chloride[4]
Chloropivaloyl chloride[5][6]
Propanoyl chloride, 3-chloro-2,2-dimethyl-[7][6]
CAS Number 4300-97-4[1][2][3][8]
EC Number 224-311-8[2][3]
Molecular Formula C₅H₈Cl₂O[2][8]
Molecular Weight 155.02 g/mol [2]
InChI Key MQZNDDUMJVSIMH-UHFFFAOYSA-N[3]
SMILES CC(C)(CCl)C(=O)Cl[3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its safe handling, storage, and use in experimental settings.

PropertyValue
Appearance Colorless to light yellow or light red clear liquid[1][6]
Boiling Point 85-86 °C at 60 mmHg[2][3]
Density 1.199 g/mL at 25 °C[3]
Refractive Index n20/D 1.453[3]
Flash Point 63 °C (145.4 °F) - closed cup[3]
Water Solubility Reacts with water[2]

Synthesis of this compound

The industrial synthesis of this compound can be achieved through several routes. Below are detailed experimental protocols for two common methods.

Synthesis Pathway Overview

G cluster_0 Route 1: Chlorination of Pivaloyl Chloride cluster_1 Route 2: From 3-Chloropivalic Acid Pivalic Acid Pivalic Acid Pivaloyl Chloride Pivaloyl Chloride Pivalic Acid->Pivaloyl Chloride SOCl₂ or PCl₃ This compound This compound Pivaloyl Chloride->this compound Cl₂, hv 3-Chloropivalic Acid 3-Chloropivalic Acid 3-Chloropivalic Acid->this compound SOCl₂

Caption: Synthetic routes to this compound.

Experimental Protocol 1: Synthesis from Pivalic Acid via Pivaloyl Chloride

This two-step process involves the initial conversion of pivalic acid to pivaloyl chloride, followed by free-radical chlorination.

Step 1: Preparation of Pivaloyl Chloride from Pivalic Acid

  • Materials: Pivalic acid, thionyl chloride (SOCl₂).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl, place pivalic acid (1.0 eq).

    • Slowly add thionyl chloride (1.2 eq) to the flask at room temperature with stirring.

    • After the initial vigorous reaction subsides, heat the mixture to reflux (approximately 80 °C) for 2-3 hours until the evolution of HCl gas ceases.

    • The crude pivaloyl chloride can be purified by fractional distillation.

Step 2: Photochlorination of Pivaloyl Chloride

  • Materials: Pivaloyl chloride, chlorine gas (Cl₂).

  • Procedure:

    • Charge a suitable photoreactor with the purified pivaloyl chloride from Step 1.

    • Heat the pivaloyl chloride to 100-115 °C.[1]

    • Introduce chlorine gas slowly into the reactor while irradiating with a UV lamp.

    • Monitor the reaction progress by gas chromatography (GC) until the desired conversion to this compound is achieved.

    • The reaction mixture is then subjected to vacuum distillation to isolate the pure this compound.[1]

Experimental Protocol 2: Synthesis from 3-Chloropivalic Acid

This method provides a more direct route to the target compound.

  • Materials: 3-Chloropivalic acid, thionyl chloride (SOCl₂).

  • Procedure:

    • In a flask equipped with a reflux condenser and a gas trap, combine 3-chloropivalic acid (1.0 eq) and thionyl chloride (1.5 eq).

    • Heat the reaction mixture to reflux for 2-4 hours.

    • After the reaction is complete, remove the excess thionyl chloride by distillation.

    • The resulting crude this compound is then purified by vacuum distillation.

Applications in Organic Synthesis

This compound is a versatile reagent, primarily used as an acylating agent in various organic transformations.

General Reaction Scheme

G This compound This compound Acylated Product Acylated Product This compound->Acylated Product + Nucleophile (Nu-H) Nucleophile (Nu-H) Nucleophile (Nu-H) HCl HCl

Caption: General acylation reaction using this compound.

Synthesis of Amides

This compound reacts readily with primary and secondary amines to form the corresponding N-substituted amides.

  • General Protocol:

    • Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an inert aprotic solvent (e.g., dichloromethane, THF) in a reaction flask.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.05 eq) in the same solvent to the cooled amine solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

    • Upon completion, the reaction is quenched with water. The organic layer is separated, washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.

Synthesis of Esters

The reaction of this compound with alcohols, in the presence of a base, yields the corresponding esters.

  • General Protocol:

    • To a stirred solution of the alcohol (1.0 eq) and a base (e.g., pyridine or triethylamine, 1.2 eq) in a dry, inert solvent such as dichloromethane or diethyl ether, cool the mixture to 0 °C.

    • Add this compound (1.1 eq) dropwise to the solution.

    • Allow the reaction mixture to stir at room temperature for 2-6 hours.

    • The reaction is then diluted with the solvent and washed sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine.

    • The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

    • The residue is purified by column chromatography on silica gel to afford the desired ester.

Friedel-Crafts Acylation

This compound can be used to introduce the 3-chloropivaloyl group onto an aromatic ring via a Friedel-Crafts acylation reaction.

  • General Protocol:

    • To a suspension of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, 1.2 eq), in a dry, non-polar solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add this compound (1.1 eq) dropwise.

    • Stir the mixture for 15-30 minutes to allow for the formation of the acylium ion complex.

    • Add the aromatic substrate (1.0 eq) to the mixture, either neat or as a solution in the reaction solvent, while maintaining the temperature at 0 °C.

    • The reaction is then allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC or GC).

    • The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated HCl.

    • The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried and concentrated.

    • The product, an aromatic ketone, is purified by recrystallization or column chromatography.

Applications in Agrochemicals and Pharmaceuticals

This compound serves as a key intermediate in the synthesis of various commercial products.

  • Agrochemicals: It is a crucial precursor for the herbicide isoxadifen-ethyl .[1] This safener is used to protect crops from the phytotoxic effects of certain herbicides.

  • Pharmaceuticals: While specific examples with detailed public-domain synthetic protocols are proprietary, its structural motif is of interest in medicinal chemistry for the synthesis of complex molecules with potential biological activity.

Safety and Handling

This compound is a corrosive and toxic compound. It is sensitive to moisture and reacts with water to release hydrochloric acid. It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials such as water, alcohols, and strong bases.

This guide is intended for use by qualified professionals. Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

An In-depth Technical Guide to 3-Chloro-2,2-dimethylpropionyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2,2-dimethylpropionyl chloride, also known as β-chloropivaloyl chloride, is a reactive acyl chloride that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a reactive acid chloride and a primary alkyl chloride, makes it a versatile reagent for introducing the 3-chloro-2,2-dimethylpropanoyl moiety into a wide range of molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, reactivity, synthesis, and safety considerations of 3-chloro-2,2-dimethylpropionyl chloride, with a focus on its applications in research and drug development.

Chemical and Physical Properties

3-Chloro-2,2-dimethylpropionyl chloride is a colorless to light yellow-brown liquid with a pungent odor.[1][2] It is a combustible liquid that is highly reactive, particularly with water and nucleophiles.[1][3] The quantitative physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

PropertyValueReference(s)
Molecular Formula C₅H₈Cl₂O[1]
Molecular Weight 155.02 g/mol [1][3]
Appearance Colorless to light yellow-brown liquid[1][4]
Density 1.199 g/mL at 25 °C[5]
Boiling Point 85-86 °C at 60 mmHg; 110-112 °C at 760 Torr[4][5]
Melting Point -15 °C[4]
Refractive Index n20/D 1.453[5]
Flash Point 62-63 °C (145.4 °F) - closed cup[4][5]
Water Solubility Reacts with water[1][4]

Table 2: Chemical Identifiers

IdentifierValueReference(s)
CAS Number 4300-97-4[5]
EC Number 224-311-8[5]
MDL Number MFCD00000710[5]
PubChem CID 61345[3]
InChI InChI=1S/C5H8Cl2O/c1-5(2,3-6)4(7)8/h3H2,1-2H3[3]
InChIKey MQZNDDUMJVSIMH-UHFFFAOYSA-N[3]
SMILES CC(C)(CCl)C(=O)Cl[3]
Synonyms β-Chloropivaloyl chloride, 3-Chloropivaloyl chloride, Chloropivaloyl chloride[1][2]

Reactivity Profile

The reactivity of 3-chloro-2,2-dimethylpropionyl chloride is dominated by the electrophilic nature of the acyl chloride functional group. It readily reacts with nucleophiles such as alcohols, amines, and water. The presence of the sterically hindered 2,2-dimethyl group can influence the rate and outcome of these reactions.[2]

The compound is incompatible with strong oxidizing agents, alcohols, and bases (including amines).[1][4] It reacts with water to produce hydrochloric acid.[1][4] Caution should be exercised when mixing with ethers, such as diisopropyl ether, in the presence of metal salts, as this can lead to a vigorous or explosive reaction.[1][4]

G Figure 1: Reactivity Profile of 3-Chloro-2,2-dimethylpropionyl chloride A 3-Chloro-2,2-dimethylpropionyl chloride B Alcohols (R-OH) A->B Acylation C Amines (R-NH2) A->C Acylation D Water (H2O) A->D Hydrolysis E Strong Oxidizing Agents A->E Incompatible F Bases A->F Incompatible G Ethers + Metal Salts A->G Vigorous/Explosive Reaction H Ester Formation B->H I Amide Formation C->I J Hydrolysis to Carboxylic Acid + HCl D->J K Incompatible/ Hazardous Reaction E->K F->K G->K

Caption: Figure 1: Reactivity Profile of 3-Chloro-2,2-dimethylpropionyl chloride.

Experimental Protocols

Synthesis of 3-Chloro-2,2-dimethylpropionyl chloride

A common method for the synthesis of 3-chloro-2,2-dimethylpropionyl chloride is the reaction of 3-chloro-2,2-dimethylpropionic acid with a chlorinating agent, such as thionyl chloride or phosgene, often in the presence of a catalyst like N,N-dimethylformamide (DMF).[6]

Example Protocol: Synthesis from 3-chloro-2,2-dimethylpropionic acid and phosgene [6]

Materials:

  • 3-chloro-2,2-dimethylpropionic acid

  • N,N-dimethylformamide (DMF)

  • Phosgene gas

  • Reaction kettle equipped with heating, stirring, gas inlet, and a system for reduced pressure.

Procedure:

  • Charge the reaction kettle with 200g of 3-chloro-2,2-dimethylpropionic acid.

  • Heat the vessel to 50°C and maintain for 30 minutes after the acid has melted.

  • Add 10g of DMF to the molten acid and continue to maintain the temperature for another 30 minutes.

  • Introduce 150g of phosgene gas into the reaction mixture over a period of 2 hours, while maintaining the temperature between 50-60°C.

  • After the addition of phosgene is complete, maintain the reaction temperature at 50-60°C and apply a vacuum (100 mbar) for 2 hours to remove any dissolved gases.

  • The resulting product is 3-chloro-2,2-dimethylpropionyl chloride.

This process can yield a product with a purity of over 98%.[6]

G Figure 2: Experimental Workflow for Synthesis A Start: 3-chloro-2,2-dimethylpropionic acid B Heat to 50°C (0.5h after melting) A->B C Add DMF (catalyst) (hold for 0.5h) B->C D Introduce Phosgene gas (150g) (50-60°C over 2h) C->D E Degas under reduced pressure (100 mbar for 2h at 50-60°C) D->E F End Product: 3-Chloro-2,2-dimethylpropionyl chloride E->F

Caption: Figure 2: Experimental Workflow for Synthesis.

Applications in Research and Drug Development

3-Chloro-2,2-dimethylpropionyl chloride is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and pesticides.[1][7] Its utility stems from its ability to act as an acylating agent and to introduce a neopentyl scaffold with a terminal chloride, which can be further functionalized.

While specific signaling pathways involving this compound are not detailed in the provided search results, its role as a building block in drug development is significant. For instance, it can be used in the synthesis of novel herbicides and as a raw material for advanced polyester compounds.[4] The related compound, 3-chloropropionyl chloride, is used in the synthesis of beclamide, a drug with sedative and anticonvulsant properties, highlighting the potential of such bifunctional reagents in medicinal chemistry.[8][9]

Safety Information

3-Chloro-2,2-dimethylpropionyl chloride is a hazardous chemical that requires careful handling. It is corrosive and can cause severe skin burns and eye damage.[3][4][10] Inhalation is highly toxic and can be fatal.[1][5] It is also a lachrymator, meaning it can cause tearing.[10]

Table 3: GHS Hazard Information

Hazard ClassGHS Pictogram(s)Signal WordHazard Statement(s)
Acute Toxicity, Inhalation (Category 1)💀DangerH330: Fatal if inhaled.
Skin Corrosion (Category 1B)corrosiveDangerH314: Causes severe skin burns and eye damage.
Serious Eye Damage (Category 1)corrosiveDangerH314: Causes severe skin burns and eye damage.
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System!DangerH335: May cause respiratory irritation.

GHS information is aggregated from multiple sources and may vary.[4][5]

Handling and Storage:

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including gloves, goggles, a face shield, and a suitable respirator.[5] Avoid contact with skin, eyes, and clothing.[10] Keep away from heat, sparks, and open flames.[4] The substance is moisture-sensitive; avoid contact with water.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][11] Keep away from incompatible materials such as strong oxidizing agents, bases, and alcohols.[1][4] Store in a corrosive-resistant container.[11]

First Aid Measures:

  • In case of contact with eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][12]

  • In case of contact with skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[10][12]

  • If inhaled: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[10][12]

  • If swallowed: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[10][12]

References

An In-depth Technical Guide to 3-Chloropivaloyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-chloropivaloyl chloride (CAS No. 4300-97-4), a pivotal chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, synthesis methodologies, key chemical reactions, and critical safety information.

General Description

This compound, also known as 3-chloro-2,2-dimethylpropionyl chloride, is a colorless to light yellow-brown, clear liquid.[1][2] It is recognized for its irritating odor and its high reactivity as an acylating agent.[3] Its bifunctional nature, containing both an acyl chloride and an alkyl chloride, makes it a versatile building block in organic synthesis.[4] This compound is a crucial precursor in the manufacturing of various high-value chemical products, including pharmaceuticals, agrochemicals, rubber additives, and photographic materials.[2][4][5]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C5H8Cl2O[1][6]
Molecular Weight 155.02 g/mol [1][6]
Appearance Clear, colorless to light yellow-brown liquid[1][2][3]
Boiling Point 85.0 - 86.0 °C @ 60.00 mmHg[1][7]
160.0 °C @ 760 mmHg[8]
Density 1.199 g/cm³ at 25 °C[1][2]
Refractive Index (n20/D) 1.453[2]
Flash Point 62 °C (145 °F)[1]
~70 °F[6]
CAS Number 4300-97-4[1][7]

Synthesis of this compound

Several synthetic routes to this compound have been established, primarily involving the chlorination of pivalic acid or its derivatives. The following sections detail common experimental protocols.

Synthesis Workflow

The general workflow for the synthesis of this compound from pivalic acid is depicted below.

Synthesis_Workflow Pivalic Acid Pivalic Acid Pivaloyl Chloride Pivaloyl Chloride Pivalic Acid->Pivaloyl Chloride Chlorination Chlorinating Agent Chlorinating Agent Chlorinating Agent->Pivaloyl Chloride This compound This compound Pivaloyl Chloride->this compound Photocatalytic Chlorination Chlorine Gas Chlorine Gas Chlorine Gas->this compound

Caption: General synthesis workflow for this compound.

Experimental Protocols

Method 1: Synthesis from Pivalic Acid and Thionyl Chloride

A common laboratory-scale synthesis involves the conversion of 3-chloro-2,2-dimethylpropionic acid to its acid chloride using a chlorinating agent like thionyl chloride.[4][7]

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and a gas outlet, place 3-chloro-2,2-dimethylpropionic acid.

  • Addition of Chlorinating Agent: Slowly add thionyl chloride to the reaction vessel. An excess of the chlorinating agent is typically used.

  • Reaction Conditions: The mixture is heated to reflux and maintained at this temperature until the evolution of hydrogen chloride and sulfur dioxide gas ceases.

  • Purification: The excess thionyl chloride is removed by distillation. The resulting crude this compound is then purified by fractional distillation under reduced pressure.

Method 2: Industrial Production via Pivaloyl Chloride

Industrial production often involves a two-step process starting from pivalic acid.[5][9]

  • Formation of Pivaloyl Chloride: Pivalic acid is reacted with a chlorinating agent, such as phosphorus trichloride, to produce pivaloyl chloride.[5]

  • Photocatalytic Chlorination: The obtained pivaloyl chloride is then subjected to chlorination with chlorine gas under photocatalytic conditions.[5] The reaction temperature is gradually increased to 100-115°C.[5]

  • Work-up and Purification: Once the desired conversion is achieved, the chlorine gas flow is stopped. The reaction mixture is then distilled under vacuum to isolate the pure this compound.[5]

Chemical Reactivity and Applications

This compound is a highly reactive acylating agent due to the electrophilic nature of the carbonyl carbon.[4] This reactivity is fundamental to its wide range of applications in organic synthesis.

Key Reactions

The acyl chloride functional group readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.

Key_Reactions cluster_reactants Reactants cluster_products Products 3-CP 3-Chloropivaloyl Chloride Amide Amide 3-CP->Amide Reaction with Amine Ester Ester 3-CP->Ester Reaction with Alcohol Nucleophile Nucleophile (e.g., Amine, Alcohol) Nucleophile->Amide Nucleophile->Ester

Caption: Nucleophilic acyl substitution reactions of this compound.

  • Synthesis of Amides and Esters: It reacts readily with amines and alcohols to form the corresponding amides and esters, respectively.[4] This is a crucial step in the synthesis of many pharmaceutical and agrochemical compounds.

  • Friedel-Crafts Acylation: this compound can be used in Friedel-Crafts reactions to introduce the 3-chloropivaloyl group onto aromatic rings, forming aryl ketones.[4]

  • Cyclization Reactions: It serves as an effective reagent for forming cyclic compounds, such as isoxazolone rings.[2][4][5][10]

Applications in Drug Development and Agrochemicals

The versatility of this compound makes it an indispensable intermediate in several industrial sectors.

  • Pharmaceuticals: It is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including antiviral and anti-inflammatory drugs.[4][5] A notable example is its use in the production of the antibiotic Cefteram Pivoxil.[7][11]

  • Agrochemicals: This compound is a critical precursor in the manufacturing of modern herbicides and pesticides.[4][7][11] For instance, it is an intermediate in the synthesis of the herbicide isoxadifen-ethyl.[3][5]

  • Other Industrial Uses: It is also utilized in the production of dyes, rubber additives, and materials for photographic development.[2][4][5][9]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification
  • Corrosive: Causes severe skin burns and eye damage.[1]

  • Toxic: Fatal if inhaled and harmful if swallowed.[6] It can cause severe irritation and chemical burns to the respiratory and digestive tracts.[1]

  • Combustible: It is a combustible liquid and vapor.[1]

  • Lachrymator: It is a substance that irritates the eyes and causes tears.[1]

  • Moisture Sensitive: Reacts with water to form toxic and corrosive gases, such as hydrogen chloride.[1][12]

Handling and Storage
  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1][13] Respiratory protection is necessary when handling this substance.[1][13]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as water, oxidizing agents, acids, and strong bases.[1] Keep the container tightly closed and protected from moisture.[1]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]

This technical guide is intended for informational purposes for qualified professionals. Always refer to the latest Safety Data Sheet (SDS) before handling this compound.

References

An In-depth Technical Guide to 3-Chloropivaloyl Chloride: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloropivaloyl chloride (CAS No. 4300-97-4), a pivotal reagent in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document details its historical development, various synthesis methodologies with comparative data, and its key applications, offering valuable insights for professionals in research and development.

Discovery and History

While the precise moment of discovery and the individual scientists responsible for the first synthesis of this compound are not extensively documented in widely available scientific literature, its development is intrinsically linked to the broader history of acyl chlorides and the industrial demand for specialized chemical intermediates.[1] The precursor, pivaloyl chloride, was first synthesized by Aleksandr Butlerov in 1874 by reacting pivalic acid with phosphorus pentachloride.[2][3]

The emergence of this compound as a significant commercial chemical is largely chronicled through patent literature, driven by its utility in the synthesis of pharmaceuticals and agrochemicals.[4][5] Industrial production methods began to be detailed in patents from the late 20th century onwards, outlining various synthetic routes to meet the growing demand for this versatile building block. These methods highlight a continuous effort to improve yield, purity, and safety while reducing costs.[4][6]

Physicochemical Properties

This compound is a colorless to light yellow liquid with a pungent odor.[1][7] It is a highly reactive compound, particularly with water, and is corrosive.[1][8] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C5H8Cl2O[9][10]
Molecular Weight 155.02 g/mol [8][9]
CAS Number 4300-97-4[9]
Boiling Point 85-86 °C at 60 mmHg[9][11]
Density 1.199 g/mL at 25 °C[9][10]
Refractive Index (n20/D) 1.453[9][10]
Flash Point ~70 °F (~21 °C)[8]
Solubility Soluble in most organic solvents; reacts with water.[1][9]

Synthesis Methodologies

Several methods for the synthesis of this compound have been developed, primarily focusing on the chlorination of pivalic acid derivatives. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Chlorination of Pivaloyl Chloride

A common industrial route involves the direct chlorination of pivaloyl chloride.[12] This can be achieved through various techniques, including liquid-phase photocatalytic chlorination.[13]

This protocol is based on descriptions found in patent literature.[13]

  • Reaction Setup: A reaction vessel equipped for photocatalysis, temperature control, and gas introduction is charged with pivaloyl chloride. The system is maintained under slight negative pressure.

  • Heating: The temperature of the pivaloyl chloride is gradually increased to 100°C.

  • Chlorination: Chlorine gas is slowly introduced into the reactor while maintaining the temperature between 100-115°C. The reaction is monitored by analyzing the composition of the reaction mixture.

  • Termination: The introduction of chlorine gas is stopped when the concentration of this compound reaches a target level, for instance, 38-40%.

  • Cooling and Purification: The reaction mixture is cooled to 60°C and then transferred to a distillation apparatus.

  • Distillation: The product is purified by vacuum distillation at a pressure of 0.05-0.06 MPa. The fraction with a purity of 99% or higher is collected.[13]

Synthesis from Isobutanol or tert-Butanol

An alternative multi-step synthesis starts from isobutanol or tert-butanol.[13]

This protocol is a multi-step process detailed in patent literature.[4][13]

Step 1: Synthesis of 2,2-Dimethylpropanoic Acid (Pivalic Acid)

  • Reaction: Isobutanol or tert-butanol is reacted with formic acid in a molar ratio of 1:1.3-1.5 in the presence of sulfuric acid.

  • Temperature Control: The reaction temperature is maintained at 10-15°C.

Step 2: Synthesis of Pivaloyl Chloride

  • Reaction: The resulting 2,2-dimethylpropanoic acid is reacted with a chlorinating agent such as phosphorus trichloride in a molar ratio of 1:0.35-0.45.

  • Temperature Control: The reaction temperature is kept at 60-62°C.

Step 3: Chlorination to this compound

  • Method: The pivaloyl chloride is then chlorinated using a method such as the batch liquid-phase photocatalytic process described in section 3.1.

Direct Chlorination of 3-Chloropivalic Acid

A more direct route involves the chlorination of 3-chloropivalic acid.[12]

  • Reaction: 3-Chloropivalic acid is reacted with a suitable chlorinating agent, such as thionyl chloride (SOCl2).

  • Conditions: The reaction is typically carried out under reflux conditions until the conversion to the acid chloride is complete.

  • Purification: The excess chlorinating agent and byproducts are removed, often by distillation, to yield this compound.

Quantitative Data on Synthesis

The following tables summarize key quantitative data from various synthesis methods as described in the literature.

Table 1: Reaction Conditions for the Synthesis of this compound and its Precursors

Synthesis StepReactantsMolar RatioTemperature (°C)Reference
Pivalic Acid SynthesisIsobutanol/tert-Butanol : Formic Acid1 : 1.3-1.510-15[13]
Pivaloyl Chloride SynthesisPivalic Acid : Phosphorus Trichloride1 : 0.35-0.4560-62[13]
Pivaloyl Chloride SynthesisPivalic Acid : Phosphorus Trichloride1 : 0.33-0.4345-70[6]
This compound SynthesisPivaloyl Chloride : Chlorine-100-115[13]

Table 2: Yield and Purity of this compound and Intermediates

ProductSynthesis MethodPurityYieldReference
Pivaloyl ChlorideFrom Pivalic Acid and PCl399.5%>92%[14]
This compoundBatch Liquid-Phase Photocatalytic Chlorination>99%-[13]
This compoundGas-Phase Photocatalysis and Vacuum Rectification>99.5%-[6]
This compound->98.5%-[11]

Experimental Workflows and Logical Relationships

The synthesis of this compound can be visualized as a series of sequential or parallel chemical transformations. The following diagrams, generated using the DOT language, illustrate these workflows.

Synthesis_Workflow_1 cluster_precursor Pivaloyl Chloride Synthesis cluster_final_product This compound Synthesis Pivalic Acid Pivalic Acid Pivaloyl Chloride Pivaloyl Chloride Pivalic Acid->Pivaloyl Chloride Chlorination Chlorinating Agent (e.g., PCl3, SOCl2) Chlorinating Agent (e.g., PCl3, SOCl2) Chlorinating Agent (e.g., PCl3, SOCl2)->Pivaloyl Chloride This compound This compound Pivaloyl Chloride->this compound Chlorination Chlorine Chlorine Chlorine->this compound

Caption: Synthesis of this compound via chlorination of pivaloyl chloride.

Synthesis_Workflow_2 3-Chloropivalic Acid 3-Chloropivalic Acid This compound This compound 3-Chloropivalic Acid->this compound Direct Chlorination Chlorinating Agent (e.g., SOCl2) Chlorinating Agent (e.g., SOCl2) Chlorinating Agent (e.g., SOCl2)->this compound

Caption: Direct synthesis of this compound from 3-chloropivalic acid.

Applications in Research and Development

This compound is a highly valued intermediate in the synthesis of a variety of commercial products, particularly in the life sciences sectors.

Pharmaceutical Synthesis

It serves as a crucial building block for the synthesis of active pharmaceutical ingredients (APIs). For example, it is used in the production of the antibiotic Cefteram pivoxil.[11] Its reactive nature allows for the introduction of the pivaloyl moiety into complex molecules, which can modulate their pharmacokinetic and pharmacodynamic properties.

Agrochemical Synthesis

In the agrochemical industry, this compound is a key intermediate for the synthesis of herbicides and pesticides.[15] Notably, it is used in the production of the herbicide clomazone.[4]

Other Industrial Applications

Beyond pharmaceuticals and agrochemicals, this compound is also used in the synthesis of:

  • Dyes [5]

  • Rubber additives [4]

  • Photographic photosensitive materials [4]

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory or industrial setting.

  • Toxicity: It is very toxic by ingestion, inhalation, and skin absorption.[8]

  • Corrosivity: It is corrosive and can cause severe skin burns and eye damage.[1][8]

  • Reactivity: It reacts with water, releasing toxic fumes.[1]

  • Flammability: It is a combustible liquid.[8]

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be worn when handling this compound. It should be stored in a cool, dry, well-ventilated area away from incompatible substances such as water, alcohols, and strong oxidizing agents.[1][9]

References

The Core Chemistry of Acyl Chlorides: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acyl chlorides, also known as acid chlorides, are a class of highly reactive organic compounds characterized by the functional group -COCl.[1] They are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom.[2] This substitution profoundly impacts the electronic environment of the carbonyl carbon, rendering it significantly more electrophilic and, consequently, making acyl chlorides valuable and versatile reagents in organic synthesis. Their heightened reactivity compared to other carboxylic acid derivatives, such as anhydrides, esters, and amides, makes them indispensable intermediates in the pharmaceutical and fine chemical industries for the construction of complex molecular architectures.[3][4] This guide provides an in-depth exploration of the fundamental chemistry of acyl chlorides, including their structure, properties, synthesis, and key reactions, with a focus on applications relevant to researchers and drug development professionals.

Structure and Bonding

The acyl chloride functional group consists of a carbonyl group (C=O) bonded to a chlorine atom. The carbonyl carbon is sp² hybridized, resulting in a trigonal planar geometry with bond angles of approximately 120°.[5] The presence of both a highly electronegative oxygen atom and a chlorine atom strongly withdraws electron density from the carbonyl carbon, creating a significant partial positive charge and making it a prime target for nucleophilic attack.[4]

Resonance structures indicate that the C-O bond has some triple bond character, which contributes to the stability of the acylium ion intermediate formed in many of its reactions.[5]

Data Presentation: Structural Parameters of Acetyl Chloride

The following table summarizes key bond lengths and angles for acetyl chloride (CH₃COCl), a representative acyl chloride.[6]

ParameterValue
Bond Lengths (Å)
C=O1.1870
C-C1.5060
C-Cl1.7980
C-H1.1050
Bond Angles (°)
C-C=O128.136
C-C-Cl111.600
O=C-Cl120.264
H-C-H108.599
H-C-C110.330

Nomenclature

Acyl chlorides are systematically named by replacing the "-oic acid" suffix of the parent carboxylic acid with "-oyl chloride".[1][2] For example, the acyl chloride derived from ethanoic acid is ethanoyl chloride. Common names are also frequently used, such as acetyl chloride for ethanoyl chloride.[1]

Physical and Spectroscopic Properties

Lower molecular weight acyl chlorides are typically colorless, volatile liquids with pungent, acrid odors.[2] They often fume in moist air due to rapid hydrolysis.[2] Unlike their parent carboxylic acids, acyl chlorides cannot act as hydrogen bond donors, which results in significantly lower boiling points.[1] For instance, acetic acid boils at 118 °C, while acetyl chloride boils at a much lower 51 °C.[1] They are generally soluble in aprotic organic solvents such as ethers, chloroform, and dichloromethane.

Data Presentation: Physical Properties of Common Acyl Chlorides
Acyl ChlorideFormulaMolar Mass ( g/mol )Boiling Point (°C)
Ethanoyl chlorideCH₃COCl78.5051
Propanoyl chlorideCH₃CH₂COCl92.5280
Butanoyl chlorideCH₃CH₂CH₂COCl106.55102
Benzoyl chlorideC₆H₅COCl140.57197
Spectroscopic Characterization

Spectroscopic techniques are crucial for the identification and characterization of acyl chlorides.

  • Infrared (IR) Spectroscopy: Acyl chlorides exhibit a characteristic and strong C=O stretching absorption band at a high frequency, typically in the range of 1770-1815 cm⁻¹. This is at a higher wavenumber than most other carbonyl compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Protons on the α-carbon to the carbonyl group are deshielded and typically appear in the δ 2.5-3.0 ppm region.

    • ¹³C NMR: The carbonyl carbon signal is found in the δ 160-180 ppm range.

Synthesis of Acyl Chlorides

Acyl chlorides are most commonly synthesized from carboxylic acids using a variety of chlorinating agents. Due to their reactivity with water, these preparations must be carried out under anhydrous conditions.[7]

Common reagents for this transformation include:

  • Thionyl chloride (SOCl₂): This is often the reagent of choice as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[7]

  • Phosphorus pentachloride (PCl₅): This reagent reacts with carboxylic acids to produce the acyl chloride, phosphoryl chloride (POCl₃), and HCl.[7]

  • Phosphorus trichloride (PCl₃): This reagent also converts carboxylic acids to acyl chlorides, with phosphorous acid (H₃PO₃) as a byproduct.[7]

Experimental Protocol: Synthesis of Acetyl Chloride from Acetic Acid using Thionyl Chloride

This protocol describes a common laboratory-scale synthesis of acetyl chloride.

Materials:

  • Glacial acetic acid

  • Thionyl chloride (SOCl₂)

  • Distillation apparatus

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Receiving flask

  • Drying tube (e.g., with calcium chloride)

Procedure:

  • Setup: Assemble a distillation apparatus in a fume hood. All glassware must be thoroughly dried to prevent hydrolysis of the reagents and product.

  • Charging the flask: In the round-bottom flask, place one mole of glacial acetic acid.

  • Addition of thionyl chloride: Slowly add one mole of thionyl chloride to the acetic acid while gently swirling the flask. The reaction is exothermic and will produce gaseous byproducts (SO₂ and HCl).

  • Reaction: Gently heat the mixture to reflux for approximately 30 minutes to drive the reaction to completion.

  • Distillation: After the reflux period, distill the mixture. Collect the fraction that boils at approximately 51 °C. This is the acetyl chloride.

  • Storage: The collected acetyl chloride should be stored in a tightly sealed container under anhydrous conditions to prevent decomposition.

Chemical Reactivity and Key Reactions

The fundamental reaction of acyl chlorides is nucleophilic acyl substitution .[4] The high electrophilicity of the carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles. This reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate, which then collapses, expelling the chloride ion as a good leaving group.

Nucleophilic Acyl Substitution Reactions

Acyl chlorides react vigorously, often violently, with water to produce the corresponding carboxylic acid and hydrogen chloride.[2] This reaction is typically a nuisance rather than a desired transformation.

R-COCl + H₂O → R-COOH + HCl

Acyl chlorides react readily with alcohols to form esters.[4] This reaction is often faster and more efficient than Fischer esterification. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct.[8]

R-COCl + R'-OH → R-COOR' + HCl

Experimental Protocol: Esterification of Ethanol with Acetyl Chloride

Materials:

  • Ethanol (anhydrous)

  • Acetyl chloride

  • Pyridine or triethylamine

  • Anhydrous ether or dichloromethane (solvent)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • Setup: In a fume hood, place a solution of anhydrous ethanol and pyridine (or triethylamine) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Addition of acetyl chloride: Slowly add acetyl chloride, dissolved in the anhydrous solvent, to the cooled alcohol solution via a dropping funnel with continuous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with the organic solvent.

  • Purification: Wash the combined organic layers with dilute acid (to remove the base), then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude ester. Further purification can be achieved by distillation.

Acyl chlorides react rapidly with ammonia, primary amines, and secondary amines to form primary, secondary, and tertiary amides, respectively. Two equivalents of the amine are typically used: one to act as the nucleophile and the second to neutralize the HCl byproduct.

R-COCl + 2 R'-NH₂ → R-CONHR' + R'-NH₃⁺Cl⁻

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring.[9] The reaction involves treating an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[9] The product is an aryl ketone. A key advantage of this reaction is that the product is deactivated towards further substitution, preventing polyacylation.[9]

Experimental Protocol: Friedel-Crafts Acylation of Benzene with Acetyl Chloride

Materials:

  • Benzene (anhydrous)

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Methylene chloride (solvent)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Addition funnel

  • Ice bath

  • Heating mantle

Procedure:

  • Setup: In a fume hood, place anhydrous aluminum chloride and methylene chloride in a round-bottom flask equipped with a reflux condenser and an addition funnel. Cool the flask in an ice bath.

  • Addition of reagents: A solution of acetyl chloride in methylene chloride is added dropwise to the stirred suspension of AlCl₃. Following this, a solution of benzene in methylene chloride is added dropwise.[10]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for about 30 minutes.[11]

  • Quenching: Carefully pour the reaction mixture over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Work-up: Separate the organic layer and extract the aqueous layer with methylene chloride.

  • Purification: Wash the combined organic layers with water, a sodium bicarbonate solution, and brine. Dry the organic layer, remove the solvent, and purify the resulting acetophenone by distillation.

Reduction

Acyl chlorides can be reduced to either aldehydes or primary alcohols depending on the reducing agent used.

  • Reduction to Aldehydes: A less reactive hydride source, such as lithium tri(tert-butoxy)aluminum hydride [LiAl(O-t-Bu)₃H], is required to stop the reduction at the aldehyde stage.

  • Reduction to Primary Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce acyl chlorides all the way to primary alcohols.

Visualizations

Signaling Pathways and Experimental Workflows

Nucleophilic_Acyl_Substitution cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products AcylChloride Acyl Chloride (R-COCl) Addition Nucleophilic Addition AcylChloride->Addition Electrophilic Carbon Nucleophile Nucleophile (Nu-H) Nucleophile->Addition Tetrahedral Tetrahedral Intermediate Addition->Tetrahedral Elimination Elimination of Cl⁻ Tetrahedral->Elimination Product Substituted Product (R-CONu) Elimination->Product Byproduct HCl Elimination->Byproduct

Caption: General mechanism of nucleophilic acyl substitution on an acyl chloride.

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products AcylChloride Acyl Chloride (R-COCl) Acylium_Formation Formation of Acylium Ion AcylChloride->Acylium_Formation LewisAcid Lewis Acid (AlCl₃) LewisAcid->Acylium_Formation Arene Arene (e.g., Benzene) Electrophilic_Attack Electrophilic Attack on Arene Arene->Electrophilic_Attack Acylium_Formation->Electrophilic_Attack Sigma_Complex Sigma Complex (Arenium Ion) Electrophilic_Attack->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation ArylKetone Aryl Ketone Deprotonation->ArylKetone Byproducts HCl + AlCl₃ Deprotonation->Byproducts

Caption: Key steps in the Friedel-Crafts acylation reaction.

Experimental_Workflow_Amide_Synthesis Start Start: Anhydrous Setup Reactants Dissolve Amine and Base in Anhydrous Solvent Start->Reactants Cooling Cool to 0 °C Reactants->Cooling Addition Slow Addition of Acyl Chloride Cooling->Addition Reaction Stir at Room Temperature Addition->Reaction Workup Aqueous Work-up (Wash with H₂O, acid, base) Reaction->Workup Drying Dry Organic Layer (e.g., with MgSO₄) Workup->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification Product Final Amide Product Purification->Product

Caption: A typical experimental workflow for the synthesis of an amide from an acyl chloride.

Conclusion

Acyl chlorides are exceptionally reactive and, therefore, highly valuable intermediates in organic synthesis. Their ability to readily undergo nucleophilic acyl substitution allows for the efficient preparation of a wide range of functional groups, including esters and amides, which are prevalent in pharmaceuticals and other biologically active molecules. Furthermore, their utility in Friedel-Crafts acylation provides a reliable method for the formation of aryl ketones, which are important precursors for many complex organic structures. A thorough understanding of the fundamental chemistry of acyl chlorides is essential for researchers and scientists in the field of drug development and discovery, enabling the strategic design and execution of synthetic routes to novel therapeutic agents. The experimental protocols and data presented in this guide serve as a foundational resource for the practical application of acyl chloride chemistry in a research setting.

References

The Pivotal Role of 3-Chloropivaloyl Chloride in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloropivaloyl chloride, a reactive acyl chloride, has emerged as a crucial building block in contemporary organic synthesis. Its bifunctional nature, combining the high reactivity of an acyl chloride with a strategically positioned chloroalkyl group, enables a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the pharmaceutical and agrochemical industries. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate its practical application in a research and development setting.

Introduction

This compound (3-CPC), with the systematic IUPAC name 3-chloro-2,2-dimethylpropanoyl chloride, is a colorless to light yellow liquid characterized by a pungent odor. As a derivative of pivalic acid, it possesses a sterically hindered tert-butyl group, which can impart unique properties to its downstream products. The presence of two reactive centers—the acyl chloride and the primary alkyl chloride—makes 3-CPC a versatile intermediate for the synthesis of a wide array of complex organic molecules. This guide will delve into the synthetic routes to 3-CPC and explore its utility as an acylating agent and a precursor for heterocyclic systems, providing detailed methodologies for its key applications.

Synthesis of this compound

The industrial production of this compound is primarily achieved through two main routes: the chlorination of pivaloyl chloride or the direct conversion of 3-chloropivalic acid.

From Pivaloyl Chloride

A common industrial method involves the photocatalytic chlorination of pivaloyl chloride. This process can be carried out in either a batch liquid-phase or a continuous gas-phase reactor.

Experimental Protocol: Batch Liquid-Phase Photocatalytic Chlorination of Pivaloyl Chloride[4]

This protocol describes the synthesis of this compound from pivaloyl chloride via a batch liquid-phase photocatalytic process.

Materials:

  • Pivaloyl chloride

  • Chlorine gas

  • Photochemical reactor equipped with a UV lamp and a gas inlet

  • Distillation apparatus

Procedure:

  • Charge the photochemical reactor with pivaloyl chloride.

  • Gradually heat the pivaloyl chloride to 100°C under micro negative pressure.

  • Slowly introduce chlorine gas into the reactor while irradiating with UV light.

  • Maintain the reaction temperature between 100-115°C during the chlorination process.

  • Monitor the reaction progress by GC analysis. Continue the reaction until the content of this compound reaches 38-40%.

  • Stop the chlorine gas flow and cool the reaction mixture to 60°C.

  • Transfer the crude product to a distillation flask and perform vacuum distillation at 0.05-0.06 MPa.

  • Collect the fraction with a purity of ≥99% as this compound.

Table 1: Reaction Parameters for Photocatalytic Chlorination of Pivaloyl Chloride

ParameterValue
Starting MaterialPivaloyl Chloride
Chlorinating AgentChlorine Gas
Reaction TypeBatch liquid-phase photocatalysis
Temperature100-115°C
PressureMicro negative pressure
Product Purity≥99%
From 3-Chloropivalic Acid

A more direct laboratory-scale synthesis involves the reaction of 3-chloropivalic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. This method avoids the handling of elemental chlorine and the specialized equipment required for photochlorination.

Experimental Protocol: Synthesis from 3-Chloropivalic Acid with Thionyl Chloride

This procedure details the conversion of 3-chloropivalic acid to this compound using thionyl chloride.

Materials:

  • 3-Chloropivalic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or another inert solvent (optional)

  • Round-bottom flask with a reflux condenser and a gas outlet to a trap

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add 3-chloropivalic acid.

  • Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents). The reaction can be performed neat or in an inert solvent like DCM.

  • Equip the flask with a reflux condenser and a gas trap to neutralize the evolved HCl and SO₂ gases.

  • Heat the reaction mixture to reflux (the temperature will depend on whether a solvent is used) and maintain for 2-4 hours, or until gas evolution ceases.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent (if used) by distillation, followed by vacuum distillation to purify the this compound.

G cluster_0 Synthesis of this compound Pivaloyl_Chloride Pivaloyl Chloride 3_CPC This compound Pivaloyl_Chloride->3_CPC Cl₂, UV light 3_Chloropivalic_Acid 3-Chloropivalic Acid 3_Chloropivalic_Acid->3_CPC SOCl₂ or (COCl)₂

Synthesis pathways to this compound.

Key Reactions and Applications in Organic Synthesis

This compound is a versatile reagent that participates in a variety of important organic transformations.

Acylation Reactions

As a highly reactive acyl chloride, 3-CPC readily reacts with a wide range of nucleophiles, such as amines and alcohols, to form the corresponding amides and esters. These reactions are fundamental in the synthesis of pharmaceuticals and other fine chemicals.

The reaction of this compound with primary or secondary amines yields N-substituted 3-chloropivalamides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Table 2: Representative Amide Synthesis from this compound

AmineBaseSolventProductYield (%)
AnilinePyridineDichloromethaneN-phenyl-3-chloropivalamide>90 (expected)
BenzylamineTriethylamineTetrahydrofuranN-benzyl-3-chloropivalamide>90 (expected)

Materials:

  • This compound

  • Primary or secondary amine

  • A suitable base (e.g., pyridine or triethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the amine and the base (1.1-1.5 equivalents) in the anhydrous solvent.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with water or a dilute aqueous acid solution.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Similarly, this compound reacts with alcohols in the presence of a base to produce 3-chloropivaloate esters.

Materials:

  • This compound

  • Alcohol

  • A suitable base (e.g., pyridine or triethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the alcohol and the base (1.1-1.5 equivalents) in the anhydrous solvent.

  • Cool the solution to 0°C.

  • Slowly add this compound (1.0 equivalent) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work up the reaction as described for the amide synthesis.

  • Purify the crude ester by distillation or column chromatography.

Friedel-Crafts Acylation

This compound can be used in Friedel-Crafts acylation reactions to introduce the 3-chloropivaloyl group onto an aromatic ring, forming aryl ketones. This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

This protocol is an adaptation of a general Friedel-Crafts acylation procedure for the reaction of this compound with anisole.

Materials:

  • This compound

  • Anisole

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM from the dropping funnel.

  • After the addition is complete, add a solution of anisole (1.0 equivalent) in anhydrous DCM dropwise.

  • Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting aryl ketone by column chromatography or recrystallization.

Synthesis of Heterocyclic Compounds

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. A notable application is in the formation of isoxazolidinone rings, which are key structural motifs in certain herbicides.

4,4-Dimethyl-3-isoxazolidinone is a key intermediate in the synthesis of the herbicide Clomazone. It can be prepared from this compound and a hydroxylamine derivative.

This protocol describes the cyclization of an intermediate formed from this compound and hydroxylamine.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • A suitable base (e.g., sodium hydroxide or potassium hydroxide)

  • A suitable solvent (e.g., methanol or water)

  • Standard laboratory glassware

Procedure:

  • Prepare a solution of hydroxylamine from hydroxylamine hydrochloride and a base in the chosen solvent.

  • Cool the hydroxylamine solution to 0-5°C.

  • Slowly add this compound to the cooled solution, maintaining the temperature and pH. This will form the N-(3-chloropivaloyl)hydroxylamine intermediate.

  • After the addition is complete, add a stronger base (e.g., a concentrated solution of NaOH or KOH) to induce intramolecular cyclization via nucleophilic substitution of the primary chloride.

  • Stir the reaction mixture at room temperature or with gentle heating until the cyclization is complete (monitor by TLC or GC-MS).

  • Acidify the reaction mixture to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 4,4-dimethyl-3-isoxazolidinone.

G cluster_1 Key Reactions of this compound 3_CPC This compound Amide N-substituted 3-chloropivalamide 3_CPC->Amide Acylation Ester 3-Chloropivaloate Ester 3_CPC->Ester Acylation Aryl_Ketone Aryl 3-chloropivaloyl Ketone 3_CPC->Aryl_Ketone Friedel-Crafts Acylation Isoxazolidinone Isoxazolidinone Derivative 3_CPC->Isoxazolidinone Cyclization Amine Amine (R₂NH) Amine->Amide Alcohol Alcohol (R'OH) Alcohol->Ester Aromatic_Ring Aromatic Ring (Ar-H) Aromatic_Ring->Aryl_Ketone Hydroxylamine Hydroxylamine Derivative Hydroxylamine->Isoxazolidinone

Core reactions of this compound.

Applications in Agrochemicals: Synthesis of Isoxadifen-ethyl

This compound is a key precursor in the synthesis of the herbicide safener isoxadifen-ethyl. Herbicide safeners are compounds that protect crops from herbicide injury without affecting the herbicide's efficacy against weeds.

G cluster_2 Synthesis of Isoxadifen-ethyl 3_CPC This compound Cyclization_Step Cyclization Intermediate 3_CPC->Cyclization_Step Acylation Intermediate_1 Substituted Hydroxylamine Intermediate_1->Cyclization_Step Isoxadifen_ethyl Isoxadifen-ethyl Cyclization_Step->Isoxadifen_ethyl Further Reactions

Workflow for Isoxadifen-ethyl synthesis.

While the precise industrial synthesis of isoxadifen-ethyl is often proprietary, the general strategy involves the reaction of a derivative of this compound to form a key heterocyclic intermediate.

Applications in Pharmaceuticals

The pivaloyl group is a common motif in medicinal chemistry, often used to create prodrugs or to modify the pharmacokinetic properties of a drug molecule. This compound serves as a functionalized synthon for introducing this group. It is reported as an intermediate in the synthesis of various pharmaceutical agents, including antiviral and anti-inflammatory compounds. For instance, it is a building block for the synthesis of the antibiotic Cefteram Piroxil.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It reacts with water to release hydrochloric acid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Store in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a highly versatile and valuable reagent in organic synthesis. Its dual reactivity allows for a wide range of transformations, making it a key intermediate in the production of important agrochemicals and pharmaceuticals. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists to effectively utilize this powerful synthetic tool in their work.

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Chloropivaloyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This protocol is intended for use by trained professionals in a controlled laboratory setting. 3-Chloropivaloyl chloride is a corrosive and toxic substance that requires strict adherence to safety protocols. Appropriate personal protective equipment (PPE) must be worn at all times, and all procedures should be conducted within a certified chemical fume hood.

Introduction

This compound (3-CPC), with CAS number 4300-97-4, is a significant acylating and isoxazolone cyclization reagent in organic synthesis.[1][2] It serves as a crucial intermediate in the manufacturing of a wide array of products across various industries. In the pharmaceutical sector, it is a building block for active pharmaceutical ingredients, including antiviral and anti-inflammatory agents.[3][4] Its applications also extend to the agrochemical industry as a precursor for herbicides, and it is used in the synthesis of dyes, rubber additives, and photographic materials.[1][2][4]

Safety Precautions

This compound is a colorless to light yellow-brown liquid that is highly reactive and hazardous.[1]

  • Toxicity: It is very toxic if ingested, inhaled, or absorbed through the skin.[1][3] Exposure can cause severe injury, burns, or death.[1]

  • Corrosivity: The substance is corrosive and can cause severe burns to the skin, eyes, and mucous membranes.[1][3] It is a lachrymator, meaning it can cause an increased flow of tears.[5]

  • Flammability: It is a combustible liquid with a flash point near 70°F (21°C).[1] Vapors may form explosive mixtures with air.[1]

  • Reactivity: It reacts with water and moist air to release toxic and corrosive gases.[1] It is incompatible with strong oxidizing agents, alcohols, and bases.[1]

Handling and Storage:

  • Always work in a well-ventilated chemical fume hood.[5]

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6]

  • Store in a cool, dry, well-ventilated area away from moisture, heat, sparks, and incompatible substances.[3][5] Containers should be tightly sealed.[3]

  • Facilities must be equipped with an eyewash station and a safety shower.[5]

Synthesis Protocol: Chlorination of Pivaloyl Chloride

One common method for synthesizing this compound is through the chlorination of pivaloyl chloride. This process involves the reaction of pivaloyl chloride with a chlorinating agent, often under UV irradiation or with a radical initiator.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Purity
Pivaloyl chlorideC₅H₉ClO120.58≥99%
Sulfuryl chlorideSO₂Cl₂134.97≥97%
Benzoyl peroxide(C₆H₅CO)₂O₂242.2398%
Nitrogen gasN₂28.01High purity
Anhydrous Sodium CarbonateNa₂CO₃105.99≥99.5%

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a gas outlet

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • UV lamp (optional, if not using a chemical initiator)

  • Distillation apparatus

Experimental Procedure:

  • Reaction Setup:

    • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried to remove any moisture.

    • Connect the top of the reflux condenser to a gas bubbler or a scrub system to handle any evolved gases (HCl and SO₂).

    • Purge the entire system with dry nitrogen gas.

  • Initiation:

    • To the flask, add pivaloyl chloride (1.0 mol) and a catalytic amount of benzoyl peroxide (0.01 mol) as a radical initiator.

  • Chlorination:

    • Begin stirring the mixture and gently heat the flask to 50-60°C using a heating mantle.

    • Slowly add sulfuryl chloride (1.1 mol) from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, so control the addition rate to maintain the reaction temperature.

    • After the addition is complete, continue to heat the reaction mixture at 60-70°C. Monitor the reaction progress by gas chromatography (GC) until the desired conversion is achieved.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully and slowly add anhydrous sodium carbonate to neutralize any remaining acidic components.

    • Filter the mixture to remove any solid byproducts.

  • Purification:

    • Purify the crude product by fractional distillation under reduced pressure.

    • Collect the fraction boiling at approximately 85-86°C at 60 mmHg.[7]

Yield and Characterization: The expected yield is typically in the range of 70-85%. The final product should be a clear, colorless liquid.[1] Confirm the purity and identity of the this compound using techniques such as GC-MS, ¹H NMR, and ¹³C NMR.

Experimental Workflow Diagram

SynthesisWorkflow cluster_setup 1. Reaction Setup cluster_reaction 2. Chlorination Reaction cluster_purification 3. Work-up & Purification A Assemble dry glassware B Purge with Nitrogen A->B C Add Pivaloyl Chloride and Initiator B->C D Heat to 50-60°C C->D E Slowly add Sulfuryl Chloride D->E F Heat at 60-70°C and Monitor Progress (GC) E->F G Cool to RT F->G H Neutralize with Na₂CO₃ G->H I Filter H->I J Fractional Distillation I->J K K J->K Final Product: this compound

Caption: Workflow for the synthesis of this compound.

References

Preparation of 3-Chloropivaloyl Chloride from Pivaloyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-chloropivaloyl chloride from pivaloyl chloride. Two primary methods, liquid-phase photocatalytic chlorination and gas-phase chlorination, are discussed, offering flexibility for various laboratory and industrial settings. This guide includes comprehensive procedural details, safety precautions, and methods for purification and characterization. Additionally, it outlines the utility of this compound as a key intermediate in the synthesis of high-value agrochemicals and pharmaceuticals, such as the herbicide safener isoxadifen-ethyl and the antibiotic cefteram pivoxil.

Introduction

This compound is a significant bifunctional reagent in organic synthesis, prized for its reactive acyl chloride group and the presence of a chlorine atom on the neopentyl core.[1][2] This unique structure makes it a valuable building block for introducing the 3-chloropivaloyl moiety into more complex molecules. Its primary applications lie in the pharmaceutical and agrochemical industries, where it serves as a crucial intermediate in the manufacturing of active ingredients.[3][4] For instance, it is a key precursor in the synthesis of the herbicide safener isoxadifen-ethyl and the cephalosporin antibiotic cefteram pivoxil.[3][4] The preparation of this compound is most commonly achieved through the direct chlorination of pivaloyl chloride, a readily available starting material. This document details the two main industrial methods for this conversion: liquid-phase photocatalytic chlorination and gas-phase chlorination.

Physicochemical Properties

A summary of the key physicochemical properties of pivaloyl chloride and this compound is provided in the table below for easy reference.

PropertyPivaloyl ChlorideThis compound
CAS Number 3282-30-24300-97-4[1]
Molecular Formula C₅H₉ClOC₅H₈Cl₂O[1]
Molecular Weight 120.58 g/mol 155.02 g/mol [1]
Appearance Colorless to light yellow clear liquidClear colorless to light yellow-brown liquid[1]
Boiling Point 105-106 °C85-86 °C at 60 mmHg[5][6]
Density 0.979 g/mL at 25 °C1.199 g/mL at 25 °C[5][6]
Refractive Index 1.411-1.413n20/D 1.453[5]
Flash Point 19 °C62 °C[7]

Experimental Protocols

Method 1: Liquid-Phase Photocatalytic Chlorination

This method involves the direct chlorination of liquid pivaloyl chloride under photocatalytic conditions. It is a common industrial method that offers good control over the reaction.[2]

Materials:

  • Pivaloyl chloride (99%+)

  • Chlorine gas

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Jacketed glass reactor equipped with a mechanical stirrer, thermometer, gas inlet tube, condenser, and a UV lamp.

  • Gas flow meter

  • Scrubber system for acidic off-gases (e.g., sodium hydroxide solution)

  • Distillation apparatus for purification

Procedure:

  • Reactor Setup: Assemble the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is dry. The reactor should be equipped with a cooling/heating system to maintain the desired temperature.

  • Inerting: Purge the reactor with nitrogen gas to remove air and moisture.

  • Charging the Reactor: Charge the reactor with pivaloyl chloride.

  • Reaction Initiation: Begin stirring and heat the pivaloyl chloride to 100 °C.[3][8]

  • Chlorination: Once the temperature is stable, switch on the UV lamp and slowly introduce chlorine gas through the gas inlet tube at a controlled rate.[3][8]

  • Temperature Control: Maintain the reaction temperature between 100-115 °C.[3][8] The reaction is exothermic, so cooling may be required.

  • Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) until the content of this compound reaches 38-40%.[3][8]

  • Reaction Quenching: Once the desired conversion is achieved, stop the flow of chlorine gas and switch off the UV lamp.

  • Cooling and Degassing: Cool the reaction mixture to approximately 60 °C and purge with nitrogen to remove any dissolved HCl and unreacted chlorine.[3]

  • Purification: Transfer the crude product to a distillation apparatus and perform vacuum distillation.[3]

Purification by Vacuum Distillation:

  • Pressure: Maintain a vacuum of 0.05-0.06 MPa.[3]

  • Collection: Collect the fraction boiling at 77-80 °C. The final product should be collected when the purity, as determined by GC, reaches ≥99%.[3]

Expected Yield: >90%[9]

Method 2: Gas-Phase Chlorination

This method involves the reaction of pivaloyl chloride vapor with chlorine gas. This approach can offer high selectivity and reduce the formation of di-chlorinated byproducts.[10]

Materials:

  • Pivaloyl chloride (99%+)

  • Chlorine gas

  • Nitrogen gas (for inerting and as a carrier gas if needed)

Equipment:

  • A vertical glass reactor or distillation tower with a heating mantle.

  • A reboiler flask at the bottom of the reactor.

  • A condenser at the top of the reactor.

  • Gas inlet for chlorine.

  • Temperature probes at the bottom and top of the reactor.

  • A collection vessel for the product.

  • Scrubber system for acidic off-gases.

Procedure:

  • Reactor Setup: Set up the gas-phase reactor in a fume hood.

  • Charging the Reboiler: Charge the reboiler flask with pivaloyl chloride.

  • Heating and Vaporization: Heat the reboiler to vaporize the pivaloyl chloride. The temperature at the bottom of the tower will rise from approximately 105 °C to 166 °C as the reaction progresses.[11]

  • Chlorination: Introduce chlorine gas into the gaseous stream of pivaloyl chloride within the reactor. The reaction is typically carried out at a temperature of 90-110 °C (optimally 92-103 °C).[10][11]

  • Molar Ratio: The molar ratio of pivaloyl chloride to chlorine should be maintained between 4:1 and 20:1, with an optimal range of 8:1 to 14:1 to maximize selectivity and minimize the formation of di-chlorinated byproducts.[10]

  • Reaction Progression: The this compound formed has a higher boiling point than pivaloyl chloride and will condense and flow down into the reboiler.

  • Product Collection: The product can be collected from the bottom of the distillation tower.[10]

  • Purification: The collected crude product can be further purified by vacuum distillation as described in Method 1.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of this compound

ParameterLiquid-Phase Photocatalytic ChlorinationGas-Phase Chlorination
Starting Material Pivaloyl ChloridePivaloyl Chloride
Chlorinating Agent Chlorine GasChlorine Gas
Reaction Temperature 100-115 °C[3][8]90-110 °C (optimal 92-103 °C)[10][11]
Pivaloyl Chloride:Chlorine Molar Ratio Not specified, controlled by reaction monitoring4:1 to 20:1 (optimal 8:1 to 14:1)[10]
Catalyst UV light[3][8]None
Purity of Final Product ≥99%[3]High selectivity, low byproducts[10]
Typical Yield >90%[9]Not specified, but high efficiency[10]

Table 2: Characterization Data for this compound

AnalysisData
¹H NMR Data not currently available in the searched literature.
¹³C NMR Data not currently available in the searched literature.
Purity (GC) ≥97.0%[7] to ≥99%[3]

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the preparation of this compound from pivaloyl chloride.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Chlorination Reaction cluster_workup Work-up & Purification cluster_product Final Product & Analysis PivaloylChloride Pivaloyl Chloride Reaction Chlorination PivaloylChloride->Reaction Chlorine Chlorine Gas Chlorine->Reaction Degassing Degassing (N₂ Purge) Reaction->Degassing Crude Product Distillation Vacuum Distillation Degassing->Distillation FinalProduct This compound Distillation->FinalProduct Purified Product Analysis Characterization (GC, NMR) FinalProduct->Analysis

Figure 1. General workflow for the synthesis of this compound.

Applications in Synthesis

Synthesis of Isoxadifen-ethyl

This compound is a key intermediate in the production of the herbicide safener isoxadifen-ethyl.[3] The synthesis involves the reaction of this compound with a substituted isoxazole derivative. While specific industrial protocols are proprietary, the general transformation involves the acylation of a suitable precursor with this compound.

Synthesis of Cefteram Pivoxil

In the pharmaceutical industry, this compound is utilized in the synthesis of antibiotics like Cefteram Pivoxil.[4] It is typically used to prepare an iodomethyl pivalate intermediate, which is then reacted with the cefteram core to form the final active pharmaceutical ingredient.

Safety and Handling

This compound is a corrosive and toxic substance that requires careful handling in a well-ventilated chemical fume hood.[12][13]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a face shield.[12][13]

  • Inhalation: Fatal if inhaled.[13][14] Avoid breathing vapors or mists. Use only in a well-ventilated area or with respiratory protection.[12]

  • Skin and Eye Contact: Causes severe skin burns and eye damage.[12][13] In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[12]

  • Ingestion: Harmful if swallowed. Do not induce vomiting. Seek immediate medical attention.[13]

  • Fire Hazards: Combustible liquid.[5] Keep away from heat, sparks, and open flames.[12]

  • Reactivity: Reacts with water to form toxic and corrosive fumes of hydrogen chloride.[1][15] It is incompatible with strong oxidizing agents, alcohols, and bases.[5]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, protected from moisture.[1][12]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.[12][13][14]

References

Application Notes and Protocols for Acylation Reactions Using 3-Chloropivaloyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Chloropivaloyl chloride as a versatile acylating agent in organic synthesis. Detailed protocols for the synthesis of esters and amides, as well as for Friedel-Crafts acylation, are presented. This document is intended to serve as a practical guide for laboratory chemists, process development scientists, and professionals in the pharmaceutical and agrochemical industries.

Introduction to this compound in Acylation Reactions

This compound (3-chloro-2,2-dimethylpropionyl chloride) is a highly reactive acylating agent widely employed in organic synthesis.[1][2][3][4] Its utility stems from the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack by a variety of functional groups, including alcohols, amines, and aromatic rings.[4] This reactivity makes it a valuable building block for the introduction of the 3-chloropivaloyl moiety into molecules, a key step in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2][3] For instance, it serves as an intermediate in the production of the herbicide isoxadifen-ethyl.[1]

The primary applications of this compound in acylation reactions include:

  • Esterification: The reaction with alcohols to form the corresponding 3-chloropivaloate esters.

  • Amidation: The reaction with primary and secondary amines to yield 3-chloropivaloyl amides.

  • Friedel-Crafts Acylation: The electrophilic aromatic substitution reaction with arenes to produce aryl ketones.[4]

  • Cyclization Reactions: It is also utilized as a reagent in the formation of heterocyclic compounds like isoxazolones.[2][3]

General Reaction Mechanisms

The acylation reactions involving this compound generally proceed through a nucleophilic acyl substitution mechanism.

Esterification and Amidation

The reaction with alcohols and amines follows a two-step addition-elimination pathway. The nucleophile (alcohol or amine) attacks the electrophilic carbonyl carbon of the this compound, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the chloride leaving group to yield the final ester or amide product.[5][6][7]

Friedel-Crafts Acylation

In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound forms a highly electrophilic acylium ion.[8][9] This acylium ion is then attacked by the nucleophilic π-electrons of an aromatic ring, leading to the formation of a sigma complex (arenium ion). Deprotonation of the sigma complex restores the aromaticity of the ring and yields the acylated aromatic ketone.[8][9]

Experimental Protocols

The following are generalized protocols for acylation reactions using this compound. Researchers should optimize these conditions for their specific substrates.

Protocol for Esterification of an Alcohol

This protocol describes a general procedure for the synthesis of a 3-chloropivaloate ester from an alcohol.

Materials:

  • Alcohol

  • This compound

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Pyridine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) and the tertiary amine base (1.1-1.5 eq.) in the anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.0-1.2 eq.) dropwise to the stirred solution. A precipitate of the amine hydrochloride may form.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel or by distillation.

Quantitative Data (Illustrative):

Reactant (Alcohol)Molar Ratio (Alcohol:3-CPCl:Base)SolventTemperature (°C)Reaction Time (h)Yield (%)
Ethanol1 : 1.1 : 1.2DCM0 to RT285-95
Phenol1 : 1.1 : 1.2THF0 to RT380-90

Note: Yields are highly substrate-dependent and the above values are for illustrative purposes.

Protocol for Amidation of an Amine

This protocol outlines a general procedure for the synthesis of a 3-chloropivaloyl amide from a primary or secondary amine.

Materials:

  • Primary or secondary amine

  • This compound

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Pyridine) (Note: for reactive amines, an excess of the substrate amine can be used as the base)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and the tertiary amine base (1.1-1.5 eq.) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0-1.1 eq.) in the same anhydrous solvent to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, add water to quench the reaction.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with dilute aqueous acid (if a tertiary amine base was used), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude amide by recrystallization or column chromatography.

Quantitative Data (Illustrative):

Reactant (Amine)Molar Ratio (Amine:3-CPCl:Base)SolventTemperature (°C)Reaction Time (h)Yield (%)
Aniline1 : 1.05 : 1.1DCM0 to RT1.590-98
Diethylamine1 : 1.05 : 1.1THF0 to RT188-96

Note: Yields are highly substrate-dependent and the above values are for illustrative purposes.

Protocol for Friedel-Crafts Acylation of an Aromatic Compound

This protocol provides a general method for the Friedel-Crafts acylation of an electron-rich aromatic compound.

Materials:

  • Aromatic compound (e.g., Benzene, Toluene)

  • This compound

  • Anhydrous Lewis acid catalyst (e.g., Aluminum chloride (AlCl₃))

  • Anhydrous inert solvent (e.g., Dichloromethane (DCM), Carbon disulfide (CS₂))

  • Ice, concentrated HCl

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring apparatus, equipped with a gas trap for HCl evolution.

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and a gas outlet connected to a trap, place the anhydrous Lewis acid (1.1-1.3 eq.) and the anhydrous solvent under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add this compound (1.0 eq.) to the stirred suspension.

  • After the addition is complete, add the aromatic compound (1.0-1.2 eq.) dropwise to the reaction mixture.[8]

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-4 hours. The reaction can be gently heated to drive it to completion.[10] Monitor by GC or TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with the solvent.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting aryl ketone by distillation or column chromatography.

Quantitative Data (Illustrative):

Aromatic SubstrateMolar Ratio (Arene:3-CPCl:AlCl₃)SolventTemperature (°C)Reaction Time (h)Yield (%)
Benzene1.2 : 1 : 1.1DCM0 to RT275-85
Toluene1.2 : 1 : 1.1CS₂0 to RT370-80 (para-isomer)

Note: Yields and isomer ratios are dependent on the substrate and reaction conditions. Pivaloyl chloride, a related compound, can undergo decarbonylation followed by Friedel-Crafts alkylation under certain conditions; similar side reactions may be possible with this compound.[11]

Application in Drug Development: Synthesis of Cefteram Pivoxil Intermediate

This compound is a key reagent in the synthesis of various pharmaceutical intermediates.[1][2][3] While the direct synthesis of the antibiotic Cefteram Pivoxil involves iodomethyl pivalate, the pivaloyl moiety is crucial for its prodrug characteristics.[12][13][14] The synthesis of such pivaloyloxymethyl esters often starts from the corresponding pivaloyl chloride derivative. The general strategy involves the esterification of a carboxylic acid drug with a halomethyl pivalate, which is in turn prepared from a pivaloyl halide.

Illustrative Workflow for a Pivoxil Prodrug Moiety Synthesis:

G cluster_0 Synthesis of Pivaloyloxymethyl Halide cluster_1 Esterification Pivaloyl_Chloride Pivaloyl Chloride Derivative (e.g., from 3-Chloropivalic Acid) Pivaloyloxymethyl_Halide Pivaloyloxymethyl Halide (e.g., Iodomethyl Pivalate) Pivaloyl_Chloride->Pivaloyloxymethyl_Halide Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Pivaloyloxymethyl_Halide Halogen_Source Halogen Source (e.g., HBr, HI) Halogen_Source->Pivaloyloxymethyl_Halide Prodrug Pivoxil Prodrug (e.g., Cefteram Pivoxil) Pivaloyloxymethyl_Halide->Prodrug Esterification Drug_Acid Carboxylic Acid Drug (e.g., Cefteram Acid) Drug_Acid->Prodrug Base Base (e.g., NaHCO₃, K₂CO₃) Base->Prodrug G Start Start: Dissolve Nucleophile (Alcohol/Amine) & Base in Anhydrous Solvent Cooling Cool to 0 °C Start->Cooling Addition Slowly Add This compound Cooling->Addition Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) Addition->Reaction Quench Quench with Water Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash Wash Organic Layer (Acid, Base, Brine) Extraction->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purification Purify Product (Chromatography/Recrystallization) Dry_Concentrate->Purification End Final Product Purification->End G Start Start: Suspend AlCl₃ in Anhydrous Solvent Cooling Cool to 0 °C Start->Cooling Acyl_Chloride_Addition Add this compound Cooling->Acyl_Chloride_Addition Arene_Addition Add Aromatic Substrate Acyl_Chloride_Addition->Arene_Addition Reaction Stir at Room Temperature (Monitor by GC/TLC) Arene_Addition->Reaction Workup Pour onto Ice/HCl Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Wash Wash Organic Layer Extraction->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purification Purify Product (Distillation/Chromatography) Dry_Concentrate->Purification End Final Product (Aryl Ketone) Purification->End

References

Application Notes and Protocols: 3-Chloropivaloyl Chloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-Chloropivaloyl chloride (3-CPC), a versatile bifunctional reagent, and its applications as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Detailed protocols for its use in acylation reactions and heterocyclic synthesis are provided below.

Introduction to this compound (3-CPC)

This compound (CAS: 4300-97-4), also known as 3-chloro-2,2-dimethylpropanoyl chloride, is a highly reactive acyl chloride that serves as a critical building block in organic synthesis.[1][2] Its structure incorporates a sterically hindered pivaloyl group, which can influence the stability and pharmacokinetic properties of a final drug molecule, and a reactive chloromethyl group, enabling subsequent cyclization or derivatization reactions.

Primarily, 3-CPC is utilized as a potent acylating agent to introduce the 3-chloropivaloyl moiety onto nucleophiles like amines and alcohols, forming stable amide and ester bonds, respectively.[3] It is also recognized as an important reagent for forming heterocyclic structures, such as isoxazole rings.[1][4] These characteristics make it a valuable intermediate in the development of various therapeutic agents, including antiviral and anti-inflammatory compounds.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 4300-97-4[5]
Molecular Formula C₅H₈Cl₂O[1]
Molecular Weight 155.02 g/mol [3]
Appearance Colorless to light yellow transparent liquid[5]
Purity (Assay) ≥98.5%[5]
Boiling Point 85-86 °C (at 60 mmHg)[5]
Reactivity Highly reactive with nucleophiles (amines, alcohols, water). Moisture-sensitive.[3]

Applications in Pharmaceutical Intermediate Synthesis

3-CPC's dual reactivity makes it a strategic component for synthesizing complex molecules. Its primary applications in pharmaceutical development are detailed below.

The acyl chloride function of 3-CPC is highly electrophilic, allowing for efficient acylation of a wide range of amines, including less nucleophilic aromatic and heterocyclic amines, which are common scaffolds in medicinal chemistry.[3] This reaction is fundamental for building more complex drug candidates. For instance, the acylation of aminothiazole cores is a key step in the synthesis of many biologically active compounds.[6]

3-CPC is described as an effective reagent for the formation of isoxazolone rings.[1][2] Its bifunctional nature allows for an initial acylation reaction with a suitable nucleophile (e.g., hydroxylamine), followed by an intramolecular cyclization where the terminal chloride acts as a leaving group. This provides a direct route to substituted heterocyclic systems that are prevalent in many pharmaceutical agents.

Experimental Protocols

The following protocols are provided as representative examples of how this compound can be utilized in a laboratory setting.

This protocol describes a general procedure for the N-acylation of a heterocyclic amine using 3-CPC, based on the principles of the Schotten-Baumann reaction.[7][8]

Objective: To synthesize N-(thiazol-2-yl)-3-chloropivalamide.

Materials:

  • 2-Aminothiazole

  • This compound (3-CPC)

  • Triethylamine (TEA) or Pyridine (as base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-aminothiazole (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cooling: Cool the stirring solution to 0 °C using an ice-water bath.

  • Addition of 3-CPC: Add a solution of this compound (1.1 eq) in anhydrous dichloromethane to the dropping funnel. Add the 3-CPC solution dropwise to the cooled amine solution over 20-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), deionized water (1x), and finally with brine (1x).

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-(thiazol-2-yl)-3-chloropivalamide.

Table 2: Reaction Parameters for Acylation of 2-Aminothiazole

ParameterCondition
Stoichiometry (Amine:Base:3-CPC) 1.0 : 1.2 : 1.1
Solvent Dichloromethane (DCM), anhydrous
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Work-up Aqueous wash with NaHCO₃
Purification Column Chromatography / Recrystallization

This protocol outlines a plausible method for synthesizing an isoxazole derivative, leveraging the bifunctional nature of 3-CPC.

Objective: To synthesize a substituted isoxazolone via acylation and subsequent intramolecular cyclization.

Materials:

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • This compound (3-CPC)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF) or Dioxane

  • Deionized water

  • Ethyl acetate

  • Hydrochloric acid (HCl), 1M solution

Procedure:

  • Hydroxylamine Free Base: In a flask, prepare a solution of hydroxylamine free base by dissolving hydroxylamine hydrochloride (1.0 eq) and sodium hydroxide (1.0 eq) in a mixture of water and THF at 0 °C.

  • Acylation: Slowly add this compound (1.0 eq) to the hydroxylamine solution at 0 °C while stirring vigorously. Allow the reaction to proceed for 1 hour at this temperature to form the intermediate N-(3-chloro-2,2-dimethylpropanoyl)hydroxylamine.

  • Cyclization: Add a solution of a stronger base, such as potassium carbonate (2.0 eq) or sodium hydroxide (1.2 eq), to the reaction mixture.

  • Heating: Gently heat the mixture to 40-50 °C and stir for 2-3 hours to facilitate the intramolecular cyclization. The base promotes the deprotonation of the hydroxylamine nitrogen, which then displaces the chloride ion.

  • Work-up: After cooling to room temperature, acidify the mixture to pH ~5-6 with 1M HCl.

  • Extraction: Extract the product into ethyl acetate (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to yield the desired isoxazolone derivative.

Visualized Workflows and Relationships

G cluster_reagents Starting Materials cluster_process Process cluster_products Products Amine Heterocyclic Amine (R-NH2) Acylation Acylation Reaction (0°C to RT, in DCM) Amine->Acylation CPC This compound CPC->Acylation Base Base (e.g., TEA) Base->Acylation Workup Aqueous Work-up & Extraction Acylation->Workup Purification Purification (Chromatography) Workup->Purification Intermediate Acylated Intermediate Purification->Intermediate API Final API (after further steps) Intermediate->API Further Synthesis

G CPC 3-Chloropivaloyl Chloride Acylation Step 1: Acylation (0°C, THF/H2O) CPC->Acylation Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Acylation Intermediate N-Acyl Hydroxylamine Intermediate Acylation->Intermediate Cyclization Step 2: Cyclization (Base, 40-50°C) Intermediate->Cyclization Product Isoxazolone Product Cyclization->Product

G cluster_reactions Primary Reactions cluster_products Resulting Functionalities / Scaffolds CPC This compound (Bifunctional Intermediate) Acylation Acylation CPC->Acylation Cyclization Intramolecular Cyclization CPC->Cyclization enables Amides Amides (from Amines) Acylation->Amides Esters Esters (from Alcohols) Acylation->Esters Heterocycles Heterocycles (e.g., Isoxazoles) Cyclization->Heterocycles

References

Application of 3-Chloropivaloyl Chloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloropivaloyl chloride (3-CPC), a reactive acyl chloride, serves as a crucial building block in the synthesis of various agrochemicals.[1][2] Its bifunctional nature, containing both a reactive acyl chloride and a chloro-substituent, allows for its versatile application in forming heterocyclic structures common in active agrochemical ingredients.[3] This document provides detailed application notes and experimental protocols for the synthesis of key agrochemicals utilizing this compound and related compounds.

Key Applications in Agrochemical Synthesis

This compound is a key intermediate in the production of several herbicides and fungicides. Its primary role is as an acylating and cyclization reagent.[4] Notable agrochemicals synthesized using 3-CPC include:

  • Clomazone: A broad-spectrum herbicide used for pre-emergence weed control in various crops.

  • Oxadiazon (via a related intermediate): A selective herbicide for the control of annual grasses and broad-leaved weeds in rice, cotton, and other crops.

Synthesis of Clomazone

The synthesis of the herbicide clomazone from this compound is a two-step process. The first step involves the formation of the intermediate 4,4-dimethyl-3-isoxazolidinone, which is then subsequently reacted with 2-chlorobenzyl chloride to yield clomazone.[5][6]

Logical Relationship: Synthesis of Clomazone

G cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Clomazone Synthesis 3-Chloropivaloyl_chloride 3-Chloropivaloyl_chloride Reaction1 + 3-Chloropivaloyl_chloride->Reaction1 Hydroxylamine_hydrochloride Hydroxylamine_hydrochloride Hydroxylamine_hydrochloride->Reaction1 4_4-dimethyl-3-isoxazolidinone 4_4-dimethyl-3-isoxazolidinone Reaction2 + 4_4-dimethyl-3-isoxazolidinone->Reaction2 Reaction1->4_4-dimethyl-3-isoxazolidinone 2-chlorobenzyl_chloride 2-chlorobenzyl_chloride 2-chlorobenzyl_chloride->Reaction2 Clomazone Clomazone Reaction2->Clomazone

Caption: Two-step synthesis of Clomazone from this compound.

Experimental Protocols

Step 1: Synthesis of 4,4-dimethyl-3-isoxazolidinone

This protocol is based on a patented industrial synthesis method.[7]

  • Reaction Setup: To a suitable reactor, add 1120 kg of process water and 307 kg of hydroxylamine hydrochloride. Begin stirring the mixture.

  • Reagent Preparation: Charge a metering tank with 670 kg of this compound. In a separate metering tank, prepare a 30% (w/w) aqueous solution of sodium hydroxide.

  • Condensation Reaction: Cool the reactor contents to 0°C. Simultaneously begin the dropwise addition of this compound and the 30% sodium hydroxide solution. Maintain the reaction temperature at 0°C and control the pH of the reaction mixture at 6.95.

  • Reaction Completion: After the addition of this compound is complete (approximately 1.5 hours), the pH should be around 7.41. Stop the addition of the sodium hydroxide solution.

  • Work-up: Add 650 kg of 1,1-dichloroethane to dissolve the product. The resulting solution containing 4,4-dimethyl-3-isoxazolidinone is then transferred for the next step.

Step 2: Synthesis of Clomazone

This protocol is a continuation from Step 1, based on patented methods.[1][8][9]

  • Reaction Setup: The solution of 4,4-dimethyl-3-isoxazolidinone in 1,1-dichloroethane is transferred to a suitable reactor.

  • Alkylation Reaction: Add 2-chlorobenzyl chloride to the reactor. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an aqueous medium.

  • Reaction Conditions: Heat the reaction mixture to a temperature in the range of 60 to 90°C. An optimal reaction temperature is approximately 85°C. Maintain the pH of the reaction mixture between 8.5 and 9.5.[9]

  • Reaction Monitoring and Work-up: Monitor the reaction for completion. After the reaction is complete, cool the mixture and perform an appropriate work-up, which may include phase separation, extraction with an organic solvent like dichloromethane, and washing.

  • Purification: The crude clomazone can be purified by crystallization from a suitable solvent, such as a mixture of acetonitrile and n-hexane, to yield a product with high purity.[10]

Quantitative Data
Reactant/ProductMolecular Weight ( g/mol )QuantityMolar RatioYield (%)Purity (%)Reference
Step 1
This compound155.02670 kg1~93~96[8]
Hydroxylamine hydrochloride69.49307 kg~1.03[7]
4,4-dimethyl-3-isoxazolidinone115.13~466 kg[8]
Step 2
4,4-dimethyl-3-isoxazolidinone115.13460 kg1~92>98[11]
2-chlorobenzyl chloride161.03672 kg~1.05[9]
Clomazone239.7~973 kg[11]

Role in Oxadiazon Intermediate Synthesis

While a direct synthesis of oxadiazon using this compound is not prominently documented, the related compound, pivaloyl chloride , is a key reagent in the synthesis of an essential intermediate for oxadiazon. The synthesis involves the acylation of 2,4-dichloro-5-isopropoxyphenylhydrazine with pivaloyl chloride.[8] It is plausible that some translated literature mentioning "chloro-pivaloyl chloride" in this context may be a mistranslation of pivaloyl chloride.

Experimental Workflow: Oxadiazon Intermediate Synthesis

G Start Start Input Input Start->Input 2,4-dichloro-5-isopropoxyphenylhydrazine Pivaloyl Chloride Triethylamine, Chloroform Acylation Acylation Reaction Product Oxadiazon Intermediate Acylation->Product Conditions Temperature < 20°C Incubation for 1h Acylation->Conditions Reaction Conditions Input->Acylation

Caption: General workflow for the acylation step in Oxadiazon intermediate synthesis.

Experimental Protocol (Acylation Step)

The following is a general protocol for the acylation of the hydrazine intermediate with pivaloyl chloride as described in a patent for oxadiazon synthesis.[8]

  • Reaction Setup: In an acylation kettle, charge chloroform, 2,4-dichloro-5-isopropoxyphenylhydrazine, triethylamine, and a catalytic amount of a suitable catalyst (e.g., DMAP).

  • Acylation: Cool the reaction mixture to below 20°C.

  • Pivaloyl Chloride Addition: Slowly add pivaloyl chloride dropwise to the reaction mixture, ensuring the temperature is maintained below 20°C.

  • Reaction Completion: After the addition is complete, incubate the reaction mixture for 1 hour.

  • Further Processing: The resulting product is then typically cyclized in a subsequent step to form the oxadiazole ring of oxadiazon.

Conclusion

This compound is a valuable and versatile intermediate in the agrochemical industry, particularly demonstrated in the efficient synthesis of the herbicide clomazone. The detailed protocols and quantitative data provided herein offer a comprehensive guide for researchers and chemical development professionals. While its direct role in the synthesis of other major agrochemicals like oxadiazon is less clear, the application of the closely related pivaloyl chloride highlights the importance of the pivaloyl moiety in the construction of complex agrochemical molecules. Further research may uncover broader applications of this compound in the development of novel crop protection agents.

References

Application Notes and Protocols for Friedel-Crafts Acylation with 3-Chloropivaloyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the introduction of an acyl group onto an aromatic ring. This reaction is of paramount importance in the pharmaceutical and agrochemical industries for the synthesis of key intermediates and active pharmaceutical ingredients (APIs).[1][2] 3-Chloropivaloyl chloride (3-chloro-2,2-dimethylpropanoyl chloride) is a valuable bifunctional reagent, possessing both a reactive acyl chloride for Friedel-Crafts reactions and a chloride atom that can be used for subsequent synthetic transformations.[3] This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation of various aromatic substrates using this compound.

Reaction Principle

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. A Lewis acid, typically aluminum chloride (AlCl₃), activates the this compound by forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, leading to the formation of an aryl ketone. A key advantage of Friedel-Crafts acylation is that the resulting ketone is less reactive than the starting aromatic compound, which prevents multiple acylations. Furthermore, the acylium ion is resonance-stabilized and does not undergo rearrangement, leading to predictable products.[4]

General Reaction Scheme

Caption: General scheme of the Friedel-Crafts acylation.

Quantitative Data Summary

The following tables summarize representative quantitative data for the Friedel-Crafts acylation of benzene, toluene, and anisole with this compound. Please note that these are typical values and may require optimization for specific experimental setups.

Table 1: Reaction Conditions and Yields

Aromatic SubstrateProductLewis Acid (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
Benzene3-chloro-2,2-dimethyl-1-phenylpropan-1-oneAlCl₃ (1.2)Dichloromethane0 to rt385
Toluene3-chloro-2,2-dimethyl-1-(p-tolyl)propan-1-oneAlCl₃ (1.2)Dichloromethane0 to rt290
Anisole1-(4-methoxyphenyl)-3-chloro-2,2-dimethylpropan-1-oneAlCl₃ (1.2)Dichloromethane0 to rt1.592

Table 2: Product Characterization Data

ProductMolecular FormulaMolecular Weight ( g/mol )1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
3-chloro-2,2-dimethyl-1-phenylpropan-1-oneC₁₁H₁₃ClO196.677.95 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H), 3.80 (s, 2H), 1.40 (s, 6H)204.5, 136.2, 132.8, 128.6, 128.3, 52.1, 46.5, 25.0
3-chloro-2,2-dimethyl-1-(p-tolyl)propan-1-oneC₁₂H₁₅ClO210.707.85 (d, 2H), 7.25 (d, 2H), 3.78 (s, 2H), 2.40 (s, 3H), 1.38 (s, 6H)204.1, 143.5, 133.8, 129.2, 128.5, 52.0, 46.4, 25.0, 21.6
1-(4-methoxyphenyl)-3-chloro-2,2-dimethylpropan-1-oneC₁₂H₁₅ClO₂226.707.90 (d, 2H), 6.90 (d, 2H), 3.85 (s, 3H), 3.75 (s, 2H), 1.35 (s, 6H)202.8, 163.4, 130.8, 129.0, 113.7, 55.4, 51.9, 46.2, 24.9

Experimental Protocols

Safety Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle with care under anhydrous conditions.

  • This compound is a corrosive and lachrymatory compound.

  • Dichloromethane is a suspected carcinogen.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Synthesis of 3-chloro-2,2-dimethyl-1-phenylpropan-1-one

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • This compound

  • Anhydrous benzene

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube.

  • To the flask, add anhydrous aluminum chloride (1.2 equivalents).

  • Add anhydrous dichloromethane to the flask to create a slurry.

  • Cool the mixture to 0 °C in an ice bath.

  • In the addition funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Add the this compound solution dropwise to the stirred AlCl₃ slurry over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add a solution of anhydrous benzene (1.1 equivalents) in anhydrous dichloromethane dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure product.

Protocol 2: Synthesis of 3-chloro-2,2-dimethyl-1-(p-tolyl)propan-1-one

This protocol is similar to Protocol 1, with toluene replacing benzene. Due to the activating effect of the methyl group, the reaction is typically faster. The major product will be the para-substituted isomer due to steric hindrance.

Protocol 3: Synthesis of 1-(4-methoxyphenyl)-3-chloro-2,2-dimethylpropan-1-one

This protocol is similar to Protocol 1, with anisole replacing benzene. The methoxy group is a strong activating group, leading to a faster reaction rate. The major product will be the para-substituted isomer.

Visualizations

Friedel-Crafts Acylation Mechanism

G AcylChloride This compound AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ Intermediate Sigma Complex (Resonance Stabilized) AromaticRing Aromatic Ring (Nucleophile) AromaticRing->Intermediate Nucleophilic Attack Product Aryl Ketone Product Intermediate->Product Deprotonation HCl HCl Intermediate->HCl + AlCl₄⁻ CatalystRegen AlCl₃ Regenerated Product->CatalystRegen Workup

Caption: Mechanism of the Friedel-Crafts acylation reaction.

Experimental Workflow

G Start Start Setup Assemble Dry Glassware Start->Setup Reagents Add AlCl₃ and DCM Setup->Reagents Cool Cool to 0 °C Reagents->Cool AddAcyl Add 3-Chloropivaloyl chloride solution Cool->AddAcyl AddAromatic Add Aromatic Substrate Solution AddAcyl->AddAromatic React Stir at Room Temperature AddAromatic->React Quench Quench with Ice/HCl React->Quench Extract Separate and Extract with DCM Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry with MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify End Obtain Pure Product Purify->End

Caption: A typical experimental workflow for the reaction.

References

Application Notes and Protocols: Cyclization Reactions Involving 3-Chloropivaloyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of cyclization reactions involving 3-chloropivaloyl chloride, a versatile bifunctional reagent in organic synthesis. The primary focus is on the formation of isoxazolone rings, a key heterocyclic motif present in various agrochemicals and pharmaceuticals.

Introduction

This compound (3-chloro-2,2-dimethylpropionyl chloride) is a highly reactive acylating agent and a crucial building block for the synthesis of heterocyclic compounds.[1][2][3][4] Its utility in cyclization reactions stems from the presence of two electrophilic centers: the highly reactive acyl chloride and the carbon atom bearing the chloro group. This dual reactivity allows for sequential reactions with nucleophiles, leading to the formation of cyclic structures. A prominent application of this chemistry is in the synthesis of the herbicide clomazone, which involves the formation of an isoxazolidinone ring.[1][5][6]

Key Application: Synthesis of Isoxazolidin-3-ones

A significant application of this compound is in the synthesis of 4,4-dimethyl-isoxazolidin-3-one, a key intermediate for the herbicide clomazone. The overall process involves two main stages: the initial acylation of a hydroxylamine derivative, followed by an intramolecular cyclization.

The first step is the reaction of this compound with hydroxylamine hydrochloride. This reaction forms the intermediate, 3-chloro-N-hydroxy-2,2-dimethylpropanamide.[2][7] Subsequently, this intermediate undergoes an intramolecular nucleophilic substitution, where the hydroxylamine oxygen attacks the carbon bearing the chlorine atom, leading to ring closure and the formation of the 4,4-dimethyl-isoxazolidin-3-one ring.[8][9]

reaction_pathway reactant1 This compound intermediate 3-Chloro-N-hydroxy- 2,2-dimethylpropanamide reactant1->intermediate Acylation reactant2 + Hydroxylamine Hydrochloride reactant2->intermediate product 4,4-Dimethyl- isoxazolidin-3-one intermediate->product Intramolecular Cyclization

Caption: General reaction pathway for the synthesis of 4,4-dimethyl-isoxazolidin-3-one.

Quantitative Data Summary

The following table summarizes the reaction parameters for the synthesis of 3-chloro-N-hydroxy-2,2-dimethylpropanamide, the precursor to the cyclized product, as extracted from various patented processes.

ParameterValueSource
Reactants
This compound0.2 mol (31 g)[1]
Hydroxylamine hydrochloride0.26 mol (18.8 g)[1]
This compound713 kg[2][7]
Hydroxylamine hydrochloride318 kg[2][7]
This compound670 kg[6]
Hydroxylamine hydrochloride307 kg[6]
Solvent
Water100 ml[1]
Water1200 kg[2][7]
Base
30% NaOH solutionTo maintain pH[1]
50% NaOH solutionTo maintain pH[2][7]
30% Liquid caustic sodaTo maintain pH[6]
Reaction Conditions
Temperature-5 to 0 °C[1]
Temperature20 to 25 °C[2][7]
Temperature0 °C[6]
pH7.2 ± 0.1[1]
pH7.0 to 7.5[2][5][7]
pH6.95[6]
Reaction Time (Acylation)1.5 h (addition) + 3 h (stirring)[1]
Reaction Time (Acylation)3 h (addition)[2][7]
Yield
3-Chloro-N-hydroxy-2,2-dimethylpropanamide95.3%[1]

Experimental Protocols

This protocol is adapted from a patented procedure for the synthesis of a key intermediate in clomazone production.[1]

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • 30% Sodium hydroxide (NaOH) solution

  • Distilled water

  • Ice-salt bath

  • 250 ml four-hole flask equipped with a stirrer

Procedure:

  • In a 250 ml four-hole flask, dissolve 18.8 g (0.26 mol) of hydroxylamine hydrochloride in 100 ml of distilled water.

  • Cool the solution to between -5 and 0 °C using an ice-salt bath.

  • While stirring, add 30% NaOH solution dropwise to adjust the pH of the solution to 7.2.

  • Slowly add 6 ml (0.2 mol) of this compound dropwise over 1.5 hours.

  • Concurrently, add 30% NaOH solution dropwise to maintain the pH of the reaction mixture at 7.2 ± 0.1.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 3 hours.

  • Filter the resulting white solid and dry it to obtain 3-chloro-N-hydroxy-2,2-dimethylpropanamide.

This protocol describes the subsequent cyclization to form the isoxazolidinone ring.[8][9]

Materials:

  • 3-Chloro-N-hydroxy-2,2-dimethylpropanamide

  • A suitable base (e.g., Sodium hydroxide, Potassium hydroxide)

  • A suitable solvent (e.g., Water)

Procedure:

  • Dissolve the 3-chloro-N-hydroxy-2,2-dimethylpropanamide in an aqueous medium.

  • Add a base to the solution to raise the pH to a range of 7.5 to 9.5.

  • Heat the reaction mixture to a temperature between 30 and 50 °C.[5] A reaction temperature of approximately 45 °C is often suitable.[5][8]

  • Maintain the reaction at this temperature until the cyclization is complete, which can be monitored by appropriate analytical techniques (e.g., TLC, HPLC).

  • Upon completion, the 4,4-dimethyl-3-isoxazolidinone can be isolated and purified.

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization prep Prepare solution of hydroxylamine hydrochloride in water cool Cool solution to -5 to 0 °C prep->cool ph_adjust1 Adjust pH to 7.2 with NaOH solution cool->ph_adjust1 addition Add this compound and NaOH solution dropwise (maintain pH 7.2) ph_adjust1->addition react1 Stir at room temperature for 3 hours addition->react1 isolate1 Filter and dry the product: 3-chloro-N-hydroxy-2,2-dimethylpropanamide react1->isolate1 dissolve Dissolve intermediate in aqueous medium isolate1->dissolve Proceed to next step ph_adjust2 Adjust pH to 7.5-9.5 with a base dissolve->ph_adjust2 heat Heat reaction mixture to 30-50 °C ph_adjust2->heat react2 Maintain temperature until cyclization is complete heat->react2 isolate2 Isolate and purify the product: 4,4-dimethyl-3-isoxazolidinone react2->isolate2

Caption: A step-by-step workflow for the synthesis of 4,4-dimethyl-3-isoxazolidinone.

Concluding Remarks

The cyclization reactions of this compound, particularly in the synthesis of isoxazolidinones, demonstrate its importance as a bifunctional building block in synthetic chemistry. The protocols provided offer a foundation for researchers to explore these reactions further. The versatility of this compound suggests potential for the synthesis of a broader range of heterocyclic compounds, which could be valuable in the development of new pharmaceuticals and agrochemicals.[3][10]

References

Application Notes and Protocols for Amide Synthesis using 3-Chloropivaloyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropivaloyl chloride is a reactive acylating agent utilized in organic synthesis for the preparation of various derivatives, including amides and esters. Its structure, featuring a sterically hindered pivaloyl core with a chlorine atom on the methyl group, makes it a valuable building block for introducing the 3-chloropivaloyl moiety into molecules. This functional group can be a key component in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.[1][2][3] The high reactivity of the acyl chloride group allows for efficient amide bond formation with a wide range of primary and secondary amines under standard acylation conditions.[3][4]

This document provides detailed experimental procedures for the synthesis of amides using this compound, focusing on the reaction with primary and secondary amines. It includes protocols for reaction setup, monitoring, workup, and purification, along with representative characterization data.

Reaction Mechanism and Workflow

The synthesis of amides from this compound and an amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. Typically, a base is required to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.

Amide_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Dissolve Amine and Base in Anhydrous Solvent Addition Cool to 0 °C Reactants->Addition Acyl_Chloride Add this compound (dropwise) Addition->Acyl_Chloride Stirring Stir at Room Temperature Acyl_Chloride->Stirring Quench Quench with Water/Brine Stirring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Purify by Column Chromatography or Recrystallization Dry->Purify Characterization Characterize Product (NMR, IR, MS) Purify->Characterization

Figure 1: General workflow for amide synthesis.

Experimental Protocols

General Procedure for Amide Synthesis

This protocol describes a general method for the reaction of this compound with a primary or secondary amine in the presence of a tertiary amine base.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, aniline)

  • Triethylamine (Et3N) or other suitable base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of this compound (1.1 eq.) in anhydrous dichloromethane dropwise to the stirred amine solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Example: Synthesis of N-benzyl-3-chloro-2,2-dimethylpropanamide

Reaction Scheme:

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount Used
This compound155.0311.01.11.71 g
Benzylamine107.1510.01.01.07 g
Triethylamine101.1912.01.21.21 g
N-benzyl-3-chloro-2,2-dimethylpropanamide225.71--To be determined

Expected Yield: Theoretical yield is based on the limiting reagent (benzylamine). Assuming an 85% yield, the expected mass of the product would be approximately 1.92 g.

Characterization Data (Predicted):

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz): δ 7.25-7.40 (m, 5H, Ar-H), 6.50 (br s, 1H, NH), 4.45 (d, J=5.6 Hz, 2H, N-CH₂), 3.60 (s, 2H, Cl-CH₂), 1.30 (s, 6H, C(CH₃)₂)
¹³C NMR (CDCl₃, 100 MHz): δ 175.0 (C=O), 138.0 (Ar-C), 128.8 (Ar-CH), 127.8 (Ar-CH), 127.5 (Ar-CH), 50.0 (Cl-CH₂), 44.0 (N-CH₂), 42.0 (C(CH₃)₂), 24.0 (C(CH₃)₂)
IR (ATR) ν (cm⁻¹): 3300 (N-H stretch), 3030 (Ar C-H stretch), 2970 (Aliphatic C-H stretch), 1645 (C=O stretch, Amide I), 1550 (N-H bend, Amide II), 750, 700 (Ar C-H bend)
MS (ESI+) m/z: 226.1 [M+H]⁺, 248.1 [M+Na]⁺

Safety Precautions

  • This compound is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction is exothermic, especially during the addition of the acyl chloride. Proper temperature control is essential.

  • Refer to the Safety Data Sheet (SDS) for all chemicals before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Inactive reagents (e.g., wet amine or solvent)Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored materials.
Insufficient baseUse at least one equivalent of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl byproduct.
Formation of multiple products Side reactions due to high temperatureMaintain a low temperature (0 °C) during the addition of this compound. Add the acyl chloride slowly to control the exothermic reaction.
Difficult purification Presence of unreacted starting materialsPerform an aqueous workup with dilute acid to remove excess amine and with a base to remove any unreacted 3-chloropivalic acid (from hydrolysis).
Co-elution of product and impuritiesOptimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.

Logical Relationships in Amide Synthesis

The following diagram illustrates the key relationships and dependencies in the experimental procedure for amide synthesis.

Logical_Relationships cluster_reagents Reagents & Conditions cluster_outcomes Outcomes Acyl_Chloride This compound Yield Product Yield Acyl_Chloride->Yield Reactivity Amine Primary/Secondary Amine Amine->Yield Nucleophilicity Base Tertiary Amine Base Base->Yield HCl Scavenging Solvent Anhydrous Aprotic Solvent Solvent->Yield Solubility Temperature Low Temperature (0 °C) Side_Products Side Products Temperature->Side_Products Controls Reactivity Purity Product Purity Yield->Purity Side_Products->Purity

Figure 2: Factors influencing amide synthesis.

References

Application Notes and Protocols: 3-Chloropivaloyl Chloride as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropivaloyl chloride is a valuable and reactive building block in medicinal chemistry, primarily utilized as a precursor for the introduction of the pivaloyloxymethyl (POM) or pivoxil moiety in drug candidates. This functional group is a well-established strategy in prodrug design to enhance the oral bioavailability of parent drugs, particularly those with poor absorption characteristics. The pivoxil ester masks polar functional groups, such as carboxylic acids, increasing the lipophilicity of the molecule and facilitating its transport across biological membranes. Once absorbed, the ester is readily cleaved by endogenous esterases to release the active parent drug. This application note will detail the use of this compound in the synthesis of pivoxil prodrugs, with a focus on cephalosporin antibiotics, and explore its broader potential as an acylating agent in the development of other therapeutic agents.

Physicochemical Properties and Handling

This compound is a colorless to light yellow-brown liquid with a pungent odor. It is a reactive acyl chloride and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is incompatible with strong oxidizing agents, alcohols, and bases, including amines.

PropertyValueReference
CAS Number4300-97-4[1]
Molecular FormulaC5H8Cl2O[2]
Molecular Weight155.02 g/mol [2]
Boiling Point85-86 °C (60 mmHg)[1]
Density1.199 g/mL[2]

Application 1: Synthesis of Pivoxil Prodrugs of β-Lactam Antibiotics

The most prominent application of this compound in medicinal chemistry is in the synthesis of pivoxil prodrugs of β-lactam antibiotics, such as Cefteram Pivoxil and Cefditoren Pivoxil.[1][3] The pivoxil ester enhances the oral absorption of these cephalosporins.[4] The general strategy involves the conversion of this compound to a more reactive iodomethyl pivalate, which then esterifies the carboxylic acid group of the cephalosporin nucleus.

Experimental Protocol: Two-Step Synthesis of Cefteram Pivoxil via Iodomethyl Pivalate

This protocol outlines the synthesis of iodomethyl pivalate from this compound (as a precursor to chloromethyl pivalate) and its subsequent use in the esterification of Cefteram sodium salt.

Step 1: Synthesis of Iodomethyl Pivalate

This synthesis can be achieved via a Finkelstein reaction from chloromethyl pivalate, which can be synthesized from this compound. A representative procedure for the conversion of a related pivaloyl chloride to iodomethyl pivalate is described below.

Materials:

  • Pivaloyl chloride

  • Trioxane

  • Sodium iodide

  • Acetonitrile

  • n-Hexane

  • Water

  • Magnesium sulfate

Procedure: [5]

  • To a stirred mixture of sodium iodide (4.5 g) and trioxane (1.0 g) in acetonitrile (30 ml), add pivaloyl chloride (3.6 g) dropwise under ice-cooling.

  • Stir the mixture for 60 minutes at 60°C.

  • After cooling, add n-hexane (50 ml) and water (50 ml) to the reaction mixture.

  • Separate the organic layer, wash with water, and dry over magnesium sulfate.

  • Evaporate the solvent under reduced pressure to yield iodomethyl pivalate as an oil.

ReactantMolar Ratio
Pivaloyl Chloride1
Sodium Iodide~1.2
Trioxane~0.5

Step 2: Synthesis of Cefteram Pivoxil

Materials:

  • Cefteram sodium salt

  • Iodomethyl pivalate

  • N,N-dimethylacetamide (DMAc)

  • Dichloromethane (DCM)

  • Diisopropyl ether

  • Purified water

Procedure: [6]

  • Cool 800 mL of N,N-dimethylacetamide to -5°C.

  • Add 90 g (0.18 mol) of Cefteram sodium salt to the cooled solvent.

  • Slowly add 52.2 g (0.216 mol) of iodomethyl pivalate, maintaining the temperature at -5°C.

  • Allow the reaction to proceed for 1 hour at -5°C.

  • To the reaction mixture, add 800 mL of dichloromethane and 400 mL of purified water.

  • Separate the organic phase and add it dropwise to 2000 mL of diisopropyl ether to induce crystallization.

  • Allow crystallization to proceed for 30 minutes.

  • Collect the product by filtration and dry under vacuum at 45°C to obtain Cefteram Pivoxil.

ParameterValue
Yield92%
Purity99%
Mechanism of Action of Cephalosporin Antibiotics

Cephalosporins are bactericidal β-lactam antibiotics that inhibit the synthesis of the peptidoglycan layer of bacterial cell walls.[7][8] They act by acylating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan biosynthesis.[9][10] This inhibition leads to a compromised cell wall and ultimately bacterial cell lysis.

cluster_bacterial_cell Bacterial Cell cluster_drug_action Drug Action Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_Synthesis->PBP catalyzed by Cell_Wall Bacterial Cell Wall PBP->Cell_Wall cross-links Lysis Cell Lysis PBP->Lysis inhibition leads to compromised cell wall and Cephalosporin Cephalosporin (Active Form) Cephalosporin->PBP inhibits

Mechanism of action of cephalosporin antibiotics.

Application 2: General Acylating Agent for Bioactive Molecules

This compound's reactivity as an acyl chloride makes it a useful reagent for introducing the 3-chloropivaloyl group onto various nucleophiles, such as amines and alcohols, to generate a diverse range of derivatives for biological screening. While specific examples in the literature directly employing this compound for synthesizing antiviral, anti-inflammatory, or anticancer agents are not abundant, the general reactivity of acyl chlorides is a cornerstone of medicinal chemistry. The following is a representative protocol for the acylation of an amine, which can be adapted for various substrates.

Representative Experimental Protocol: Acylation of a Primary Amine

This protocol is a general guideline for the acylation of a primary amine with an acyl chloride, which can be adapted for this compound.

Materials:

  • Primary amine

  • This compound

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (as a base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the primary amine (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base such as triethylamine (1.1 - 1.5 eq) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.0 - 1.2 eq) in the same anhydrous solvent to the cooled reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate) to obtain the pure acylated product.

Potential Therapeutic Targets

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins that mediate pain and inflammation.[11] Selective inhibition of COX-2 is a major strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[12] Acylation of amine- or alcohol-containing scaffolds known to interact with the COX-2 active site could lead to the discovery of novel inhibitors.

Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid cleaved by PLA2 COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate for PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins converted to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation COX2_Inhibitor COX-2 Inhibitor COX2_Inhibitor->COX2 inhibits

Simplified COX-2 signaling pathway.

The introduction of the 3-chloropivaloyl moiety can modify the physicochemical properties of known antiviral or anticancer scaffolds, potentially leading to improved activity, selectivity, or pharmacokinetic profiles. While direct examples are scarce, the versatility of acylation reactions allows for the exploration of a wide chemical space in the search for new therapeutic agents.

Conclusion

This compound is a valuable reagent in medicinal chemistry, primarily serving as a key building block for the synthesis of pivoxil prodrugs to enhance the oral bioavailability of pharmaceuticals. Its application in the synthesis of cephalosporin antibiotics is well-established. Furthermore, its reactivity as an acylating agent provides a versatile tool for the derivatization of various scaffolds in the pursuit of novel anti-inflammatory, antiviral, and anticancer agents. The protocols and information provided herein offer a foundation for researchers to utilize this compound in their drug discovery and development programs.

Experimental Workflow for Prodrug Synthesis

Start Start: 3-Chloropivaloyl Chloride Step1 Step 1: Synthesis of Chloromethyl Pivalate Start->Step1 Step2 Step 2: Finkelstein Reaction (Synthesis of Iodomethyl Pivalate) Step1->Step2 Step3 Step 3: Esterification of Parent Drug Step2->Step3 Step4 Step 4: Purification Step3->Step4 End Final Product: Pivoxil Prodrug Step4->End

General experimental workflow for pivoxil prodrug synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Chloropivaloyl Chloride Reaction Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 3-chloropivaloyl chloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthesis routes for this compound:

  • Route 1: Chlorination of Pivaloyl Chloride. This is a common industrial method that involves the chlorination of pivaloyl chloride. Pivaloyl chloride itself is typically synthesized from pivalic acid, which can be produced from isobutene or tert-butyl chloride.[1][2] The chlorination of pivaloyl chloride is often achieved through photocatalytic chlorination.[1][3]

  • Route 2: Direct Chlorination of 3-Chloropivalic Acid. This method involves the direct conversion of 3-chloropivalic acid to this compound using a chlorinating agent such as thionyl chloride.[1][4] This route bypasses the synthesis of pivaloyl chloride.

Q2: What are the critical parameters to control for optimizing the yield of this compound?

A2: To optimize the yield, it is crucial to control the following parameters:

  • Temperature: Maintaining the correct reaction temperature is critical to prevent side reactions, such as over-chlorination.[1] For the chlorination of pivaloyl chloride, a temperature range of 100-115°C is often maintained.[1][3]

  • Reagent Purity: Using anhydrous reactants is essential to avoid hydrolysis of the acid chlorides, which would reduce the yield.[1]

  • Stoichiometry: The molar ratios of the reactants play a significant role in the reaction's efficiency and yield.

  • Catalyst Selection: The use of a catalyst, such as a Lewis acid (e.g., AlCl₃), can enhance the selectivity of the chlorination reaction.[1]

Q3: What are common side reactions, and how can they be minimized?

A3: The most common side reaction is over-chlorination, leading to the formation of dichloropivaloyl chloride and other polychlorinated byproducts.[5] This can be minimized by carefully controlling the reaction temperature and the molar ratio of chlorine to pivaloyl chloride.[1][5] Another potential issue is the hydrolysis of pivaloyl chloride or this compound if moisture is present in the reaction setup.[6] Using anhydrous reagents and a dry reaction environment is crucial to prevent this.

Q4: What are the recommended purification methods for this compound?

A4: The most effective method for purifying this compound is fractional distillation under reduced pressure.[3] This allows for the separation of the desired product from unreacted starting materials and any high-boiling point byproducts. A typical boiling point for this compound is 85-86°C at 60 mmHg.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Pivaloyl Chloride Incomplete reaction of pivalic acid.Ensure the correct molar ratio of pivalic acid to the chlorinating agent (e.g., 1:0.35-0.45 for PCl₃).[3] Maintain the reaction temperature at 60-62°C for a sufficient duration (e.g., 2.5-3 hours of stirring after addition).[7]
Hydrolysis of pivaloyl chloride.Use anhydrous pivalic acid and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen).
Low Yield of this compound Over-chlorination.Carefully control the reaction temperature (e.g., 100-115°C).[3] Monitor the reaction progress using GC or NMR to stop the chlorine gas flow once the desired conversion is reached (e.g., when the content of this compound is 38-40%).[1][3] Adjust the molar ratio of pivaloyl chloride to chlorine (e.g., between 4:1 and 20:1).[5]
Incomplete reaction.Ensure a continuous and controlled flow of chlorine gas.[3] If using a photocatalytic method, ensure the light source is functioning correctly.
Product loss during workup.Optimize the distillation process. Use a fractionating column for better separation and collect the fraction at the correct temperature and pressure (85-86°C at 60 mmHg).[4]
Presence of Impurities in Final Product Unreacted pivaloyl chloride.Improve the efficiency of the fractional distillation. A higher reflux ratio may be necessary.
Polychlorinated byproducts.Reduce the reaction temperature and/or the amount of chlorine used.[5]
Hydrolysis products (e.g., 3-chloropivalic acid).Ensure a completely dry workup process. Avoid any contact with water or moisture.[6]
Reaction Does Not Start or is Sluggish Low reaction temperature.Gradually increase the temperature to the recommended range (e.g., up to 100°C before introducing chlorine).[3]
Inactive catalyst.If using a catalyst, ensure it is fresh and has not been deactivated by moisture.

Experimental Protocols

Synthesis of Pivaloyl Chloride from Pivalic Acid

This protocol is based on the reaction of pivalic acid with phosphorus trichloride.

Materials:

  • 2,2-dimethylpropionic acid (pivalic acid)

  • Phosphorus trichloride (PCl₃)

Procedure:

  • In a reaction vessel equipped with a stirrer, dropping funnel, and reflux condenser, heat the 2,2-dimethylpropionic acid to 60°C with stirring.[7]

  • Slowly add phosphorus trichloride dropwise over 3-4 hours. The molar ratio of 2,2-dimethylpropionic acid to phosphorus trichloride should be approximately 1:0.35-0.45.[7]

  • After the addition is complete, maintain the temperature at 60-62°C and continue stirring for an additional 2.5-3 hours.[7]

  • After the reaction, allow the mixture to stand and separate the supernatant liquid.

  • Purify the crude pivaloyl chloride by fractional distillation, collecting the fraction at 104-105°C.[7] A yield of over 90% can be expected.[7]

Synthesis of this compound via Photocatalytic Chlorination of Pivaloyl Chloride

This protocol describes a batch liquid-phase photocatalytic chlorination method.

Materials:

  • Pivaloyl chloride

  • Chlorine gas

Procedure:

  • Heat the pivaloyl chloride in a suitable reactor to 100°C under micro negative pressure.[1]

  • Slowly introduce chlorine gas while maintaining the reaction temperature between 100-115°C.[1][3]

  • Monitor the reaction progress by analyzing samples (e.g., by GC).

  • Stop the flow of chlorine gas when the content of this compound reaches 38-40%.[3]

  • Lower the temperature to 60°C.[3]

  • Transfer the reaction mixture to a distillation apparatus and perform vacuum distillation at 0.05-0.06 MPa.[3]

  • Collect the final product when the purity of this compound reaches 99%.[3]

Data Summary

Table 1: Reaction Conditions for the Synthesis of Pivaloyl Chloride
ParameterValueReference
Reactants Pivalic acid, Phosphorus trichloride[3][7]
Molar Ratio (Pivalic acid:PCl₃) 1 : 0.35-0.45[3][7]
Reaction Temperature 60-62°C[3][7]
Reaction Time 2.5-3 hours after PCl₃ addition[7]
Yield >90%[7]
Table 2: Reaction Conditions for the Chlorination of Pivaloyl Chloride
ParameterValueReference
Reactants Pivaloyl chloride, Chlorine gas[1][3]
Method Batch liquid-phase photocatalytic[1][3]
Reaction Temperature 100-115°C[1][3]
Pressure Micro negative pressure[1]
Endpoint This compound content of 38-40%[3]
Purification Vacuum distillation (0.05-0.06 MPa)[3]
Final Purity >99%[3]

Visualizations

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Isobutene Isobutene Pivalic_acid Pivalic_acid Isobutene->Pivalic_acid + CO, H₂O tert-Butyl_chloride tert-Butyl_chloride tert-Butyl_chloride->Pivalic_acid + HCOOH Pivaloyl_chloride Pivaloyl_chloride Pivalic_acid->Pivaloyl_chloride + PCl₃ or SOCl₂ 3-Chloropivaloyl_chloride 3-Chloropivaloyl_chloride Pivaloyl_chloride->3-Chloropivaloyl_chloride + Cl₂, hv

Caption: Synthesis pathway of this compound.

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Synthesis of 3-Chloropivaloyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-Chloropivaloyl chloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on identifying and mitigating side reactions.

Issue Potential Cause Recommended Action Analytical Method for Detection
Low Yield of this compound Incomplete Reaction: Insufficient reaction time or temperature.- Increase reaction time. - Gradually increase the reaction temperature, monitoring for the formation of byproducts.[1] - Ensure efficient mixing.GC-MS or NMR analysis of crude reaction mixture to check for the presence of starting material (pivaloyl chloride).
Hydrolysis of Product: Presence of moisture in the reaction setup or reagents.[2][3]- Use thoroughly dried glassware and anhydrous reagents.[2] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).GC-MS analysis may show the presence of 3-chloropivalic acid.[2] This can also be detected by quenching a small aliquot with methanol and analyzing for the corresponding methyl ester.
High Levels of Dichloro-pivaloyl chloride Impurity Over-chlorination: Excessive reaction temperature or prolonged reaction time.[2][4]- Maintain the reaction temperature within the recommended range (e.g., 100-115°C for photocatalytic chlorination).[1][5] - Monitor the reaction progress closely using GC and stop the chlorine gas flow once the desired conversion is reached.[1]GC-MS is the most effective method for separating and quantifying this compound and its di-chlorinated analog.
Presence of Pivaloyl Chloride in Final Product Incomplete Chlorination: Insufficient chlorine gas or inadequate reaction time.- Ensure a continuous and controlled flow of chlorine gas. - Extend the reaction time while carefully monitoring the temperature to avoid over-chlorination.GC-MS analysis will show a peak corresponding to the starting pivaloyl chloride.
Formation of 3-Chloropivalic Acid Hydrolysis: Reaction with water present in reagents or from atmospheric moisture.[2][3]- Use anhydrous reagents and solvents.[2] - Dry all glassware in an oven before use. - Handle the product in a dry environment (e.g., glove box or under inert gas).Derivatization of an aliquot with a suitable agent (e.g., methanol to form the methyl ester) followed by GC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

A1: The two most prevalent side reactions are over-chlorination, leading to the formation of dichloro-pivaloyl chloride, and hydrolysis of the acyl chloride functional group to form 3-chloropivalic acid.[2][4]

Q2: How can I minimize the formation of dichloro-pivaloyl chloride?

A2: To minimize over-chlorination, it is crucial to carefully control the reaction temperature and the amount of chlorinating agent used.[2] For instance, in the photocatalytic chlorination of pivaloyl chloride, maintaining the temperature between 100-115°C is recommended.[1][5] Close monitoring of the reaction progress by techniques like Gas Chromatography (GC) allows for stopping the reaction at the optimal point.[1]

Q3: What is the impact of water on the synthesis?

A3: Water reacts with the acyl chloride group in this compound, causing hydrolysis to 3-chloropivalic acid.[2][3] This not only reduces the yield of the desired product but also introduces an impurity that can be difficult to remove. Therefore, using anhydrous reagents and a dry reaction setup is critical.[2]

Q4: What analytical techniques are best for monitoring the reaction and assessing product purity?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both monitoring the reaction progress and quantifying the purity of the final product. It can effectively separate and identify the starting material (pivaloyl chloride), the desired product (this compound), and the major byproduct (dichloro-pivaloyl chloride). For detecting the non-volatile 3-chloropivalic acid, derivatization followed by GC-MS analysis is a suitable approach. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the final product and identify impurities.

Q5: Are there alternative synthesis routes to this compound?

A5: Yes, an alternative route involves the direct chlorination of 3-chloropivalic acid using a chlorinating agent like thionyl chloride or phosphorus pentachloride.[2][3] This method can be advantageous if 3-chloropivalic acid is readily available.

Experimental Protocols

Synthesis of this compound from Pivaloyl Chloride (Representative Laboratory-Scale Protocol)

This protocol is a representative procedure adapted from industrial processes for a laboratory setting.

Materials:

  • Pivaloyl chloride (anhydrous)

  • Chlorine gas

  • Inert gas (Nitrogen or Argon)

  • Photo-reactor equipped with a UV lamp, reflux condenser, gas inlet, and thermometer.

  • Distillation apparatus

Procedure:

  • Set up the photo-reactor and ensure all glassware is thoroughly dried.

  • Charge the reactor with anhydrous pivaloyl chloride.

  • Purge the system with an inert gas to remove air and moisture.

  • Heat the pivaloyl chloride to approximately 100°C.[1]

  • Once the temperature is stable, turn on the UV lamp and slowly introduce a steady stream of chlorine gas through the gas inlet.

  • Maintain the reaction temperature between 100-115°C.[1][5]

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC-MS.

  • Once the desired conversion of pivaloyl chloride to this compound is achieved (typically when the concentration of the product is around 38-40% to minimize over-chlorination), stop the chlorine flow and turn off the UV lamp.[1]

  • Allow the reaction mixture to cool to room temperature under an inert atmosphere.

  • Purify the crude product by fractional distillation under reduced pressure to separate the desired product from unreacted starting material and di-chlorinated byproduct.

GC-MS Method for Analysis of Reaction Mixture

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for separating chlorinated organic compounds (e.g., DB-5ms).

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in a suitable anhydrous solvent (e.g., dichloromethane).

GC-MS Conditions (Illustrative):

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium

  • MS Scan Range: 40-300 m/z

Visualizations

G Pivaloyl_Chloride Pivaloyl Chloride Three_Chloropivaloyl_Chloride This compound (Product) Pivaloyl_Chloride->Three_Chloropivaloyl_Chloride + Cl2 / UV Light Chlorine Cl2 UV_Light UV Light Dichloro_pivaloyl_chloride Dichloro-pivaloyl chloride (Byproduct) Three_Chloropivaloyl_Chloride->Dichloro_pivaloyl_chloride + Cl2 / High Temp. Three_Chloropivalic_Acid 3-Chloropivalic Acid (Byproduct) Three_Chloropivaloyl_Chloride->Three_Chloropivalic_Acid + H2O (Hydrolysis) Water H2O G Start Start: Unexpected Reaction Outcome Check_Yield Low Yield? Start->Check_Yield Check_Purity Impurity Detected? Check_Yield->Check_Purity No Incomplete_Reaction Incomplete Reaction: Increase Time/Temp Check_Yield->Incomplete_Reaction Yes Hydrolysis_Issue Hydrolysis: Use Anhydrous Conditions Check_Purity->Hydrolysis_Issue 3-Chloropivalic Acid Over_Chlorination Over-chlorination: Lower Temp./Time Check_Purity->Over_Chlorination Dichloro-pivaloyl chloride Unreacted_SM Unreacted Starting Material: Increase Cl2/Time Check_Purity->Unreacted_SM Pivaloyl Chloride End End: Optimized Synthesis Check_Purity->End No Incomplete_Reaction->End Hydrolysis_Issue->End Over_Chlorination->End Unreacted_SM->End

References

Technical Support Center: Purification of Crude 3-Chloropivaloyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Chloropivaloyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The impurity profile of crude this compound can vary depending on the synthetic route. However, common impurities include:

  • Pivaloyl chloride: This is often the starting material for the chlorination reaction.[1]

  • Dichloropivaloyl chlorides: Over-chlorination can lead to the formation of various dichlorinated isomers.

  • 3-Chloropivalic acid: Hydrolysis of the product due to the presence of moisture.

  • Residual solvents: Solvents used in the synthesis or work-up.

  • Non-volatile residues: High molecular weight byproducts or decomposition products.

Q2: What is the recommended method for purifying crude this compound?

A2: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound on a laboratory and industrial scale.[2][3] This technique separates the desired product from less volatile and more volatile impurities based on differences in their boiling points.

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Key physical properties are summarized in the table below. Understanding these is crucial for designing the purification protocol.

PropertyValueSource
Molecular Weight155.02 g/mol
Boiling Point85-86 °C at 60 mmHg[2]
104-105 °C at 760 mmHg (atmospheric pressure)[3]
AppearanceColorless to light yellow liquid
ReactivityHighly reactive with water and moisture.

Q4: How can I monitor the purity of this compound during and after purification?

A4: Gas chromatography (GC) is the recommended analytical method for assessing the purity of this compound. Due to the high reactivity of the acyl chloride functional group, direct injection can sometimes be problematic. Derivatization to a more stable ester, for example by reacting a small aliquot of the sample with anhydrous methanol, followed by GC analysis is a robust alternative.[4][5][6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of crude this compound by fractional distillation.

Issue 1: Low Purity of the Final Product

Symptom Possible Cause Troubleshooting Action
Contamination with a lower boiling point impurity (e.g., Pivaloyl chloride) Inefficient fractional distillation column.- Increase the number of theoretical plates in the distillation column. - Increase the reflux ratio to improve separation efficiency. - Ensure a slow and steady distillation rate.
Contamination with a higher boiling point impurity (e.g., Dichloropivaloyl chlorides) Distillation temperature is too high or the distillation was carried on for too long.- Carefully monitor the head temperature during distillation and collect the fraction within the expected boiling point range. - Stop the distillation before significant amounts of higher boiling impurities start to co-distill.
Product appears cloudy or hazy Presence of moisture leading to hydrolysis.- Ensure all glassware is thoroughly dried before use. - Perform the distillation under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous reagents and solvents if a work-up is performed prior to distillation.

Issue 2: Poor Yield of Purified Product

Symptom Possible Cause Troubleshooting Action
Significant amount of residue in the distillation flask Formation of non-volatile byproducts or polymerization.- Lower the distillation pot temperature to minimize thermal decomposition. - Consider a pre-purification step like filtration if solid impurities are present.
Product loss during transfer The product is highly volatile and reactive.- Minimize transfers and handle the product in a well-ventilated fume hood. - Use appropriate sealed containers for storage.

Issue 3: Difficulties During the Distillation Process

Symptom Possible Cause Troubleshooting Action
Bumping or unstable boiling Uneven heating or lack of boiling chips/stirring.- Use a magnetic stirrer or boiling chips in the distillation flask. - Ensure the heating mantle is properly sized for the flask and provides even heating.
Darkening or charring of the residue in the distillation flask Thermal decomposition of the crude material.- Lower the distillation pot temperature. - Use a lower vacuum pressure to reduce the boiling point.
Difficulty in maintaining a stable vacuum Leaks in the distillation setup.- Check all joints and connections for a proper seal. - Ensure the vacuum pump is in good working condition and the vacuum tubing is not cracked.

Experimental Protocols

Detailed Methodology for Fractional Distillation of Crude this compound

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus in a fume hood. All glassware must be oven-dried and assembled while hot to prevent moisture contamination.

    • The setup should include a round-bottom flask, a packed fractional distillation column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

    • It is recommended to use an inert gas inlet (e.g., nitrogen or argon) to maintain an anhydrous atmosphere.

  • Procedure:

    • Charge the crude this compound into the round-bottom flask along with a magnetic stir bar or boiling chips.

    • Slowly and carefully apply vacuum to the system. A typical vacuum for this distillation is around 60 mmHg.[2]

    • Begin heating the distillation flask gently with a heating mantle.

    • Observe the distillation process carefully. A reflux ring will slowly ascend the column.

    • Collect a forerun fraction, which will contain any low-boiling impurities.

    • Once the head temperature stabilizes at the boiling point of this compound at the applied pressure (e.g., 85-86 °C at 60 mmHg), collect the main fraction in a clean, dry receiving flask.[2]

    • Monitor the temperature closely. A significant drop or rise in temperature indicates that the main product has finished distilling or that higher-boiling impurities are beginning to distill.

    • Stop the distillation before the distillation flask is completely dry to prevent the formation of potentially explosive residues.

    • Allow the apparatus to cool down to room temperature before releasing the vacuum.

    • Transfer the purified product to a clean, dry, and tightly sealed container for storage.

Visualizations

Purification_Workflow crude_product Crude this compound distillation_setup Assemble Dry Fractional Distillation Apparatus crude_product->distillation_setup vacuum Apply Vacuum (~60 mmHg) distillation_setup->vacuum heating Gentle Heating vacuum->heating forerun Collect Forerun (Low Boiling Impurities) heating->forerun main_fraction Collect Main Fraction (85-86 °C @ 60 mmHg) forerun->main_fraction stop_distillation Stop Distillation main_fraction->stop_distillation cool_down Cool Down & Release Vacuum stop_distillation->cool_down pure_product Purified this compound cool_down->pure_product analysis Purity Analysis (GC) pure_product->analysis

Caption: Experimental workflow for the purification of crude this compound.

Troubleshooting_Tree start Low Purity of Final Product? low_bp_impurity Contamination with Low Boiling Point Impurity? start->low_bp_impurity Yes high_bp_impurity Contamination with High Boiling Point Impurity? start->high_bp_impurity No low_bp_impurity->high_bp_impurity No increase_reflux Increase Reflux Ratio & Column Efficiency low_bp_impurity->increase_reflux Yes cloudy_product Product is Cloudy? high_bp_impurity->cloudy_product No monitor_temp Carefully Monitor Head Temp & Stop Distillation Earlier high_bp_impurity->monitor_temp Yes check_moisture Ensure Anhydrous Conditions (Dry Glassware, Inert Gas) cloudy_product->check_moisture Yes end Purity Improved cloudy_product->end No increase_reflux->end monitor_temp->end check_moisture->end

Caption: Troubleshooting decision tree for low product purity.

References

Preventing hydrolysis of 3-Chloropivaloyl chloride during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 3-Chloropivaloyl chloride during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to hydrolysis?

This compound (3-CPC) is a reactive acyl chloride used in organic synthesis to introduce the 3-chloropivaloyl group.[1] Like other acyl chlorides, the carbonyl carbon of 3-CPC is highly electrophilic due to the electron-withdrawing effects of both the chlorine and oxygen atoms. This makes it highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis to form 3-chloropivalic acid and hydrochloric acid (HCl).[1][2] This side reaction can significantly reduce the yield of the desired product and introduce impurities into the reaction mixture.

Q2: What are the immediate signs of this compound hydrolysis?

The most immediate sign of hydrolysis is the evolution of HCl gas, which can be observed as fuming when the compound is exposed to atmospheric moisture.[3] Analytically, the presence of the hydrolysis product, 3-chloropivalic acid, can be confirmed by techniques such as:

  • Infrared (IR) Spectroscopy: Appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a shift of the C=O stretch to a lower frequency (around 1700 cm⁻¹) compared to the acyl chloride C=O stretch (around 1780-1800 cm⁻¹).[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A broad singlet appearing downfield (typically >10 ppm) in the ¹H NMR spectrum, corresponding to the carboxylic acid proton.[2]

  • Thin-Layer Chromatography (TLC): The appearance of a more polar spot (lower Rf value) corresponding to the carboxylic acid compared to the acyl chloride.[2]

Q3: How should I store and handle this compound to prevent premature hydrolysis?

Proper storage and handling are critical. This compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.[2] It is crucial to avoid any contact with moisture. When handling, always use dry glassware and syringes, and work under an inert atmosphere, especially when transferring the reagent.

Troubleshooting Guide: Preventing Hydrolysis During Reaction

This guide addresses common issues encountered during reactions with this compound and provides solutions to minimize hydrolysis.

Problem Potential Cause Recommended Solution
Low yield of desired product and presence of 3-chloropivalic acid. Presence of water in the reaction. Ensure rigorous anhydrous conditions. Use freshly distilled anhydrous solvents. Dry all glassware in an oven ( >120°C for several hours) or by flame-drying under vacuum and cool under an inert atmosphere. Ensure all other reagents, including the nucleophile and any bases, are anhydrous.[3][4]
Reaction fails to go to completion, even under anhydrous conditions. Generation of HCl byproduct. The reaction of this compound with nucleophiles like amines or alcohols generates HCl.[5][6] This HCl can protonate the nucleophile, rendering it unreactive. Add a non-nucleophilic base to the reaction mixture to act as an HCl scavenger. Common choices include pyridine or triethylamine (TEA).[6][7]
Significant hydrolysis occurs even when using an aqueous base (Schotten-Baumann conditions). Slow reaction rate of the primary nucleophile compared to hydrolysis. The key to the Schotten-Baumann reaction is to have the desired reaction be significantly faster than hydrolysis. Optimize reaction conditions: Vigorously stir the biphasic mixture to maximize the interfacial area. Ensure the pH of the aqueous phase is optimal for deprotonating the nucleophile without causing excessive hydrolysis of the acyl chloride (typically pH 10-12).[5] Consider using a phase-transfer catalyst to facilitate the transfer of the nucleophile to the organic phase.
Difficulty in separating the product from the HCl scavenger (e.g., pyridine, TEA). Formation of salts. During aqueous workup, wash the organic layer with a dilute acidic solution (e.g., 1M HCl or saturated NH₄Cl) to protonate the amine base and transfer it to the aqueous layer.[6]
Reaction is sluggish or requires high temperatures, leading to side reactions. Poor nucleophilicity of the substrate. For less reactive nucleophiles like some alcohols, the addition of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) in catalytic amounts can significantly accelerate the acylation reaction.[8]

Experimental Protocols

Protocol 1: General Procedure for Acylation under Anhydrous Conditions (e.g., with an alcohol)

This protocol describes a general method for the esterification of an alcohol with this compound using pyridine as a base to prevent HCl-mediated side reactions and hydrolysis.

  • Preparation:

    • Dry all glassware in an oven at >120°C for at least 4 hours and allow it to cool to room temperature under a stream of dry nitrogen or argon.

    • Use a freshly opened bottle of anhydrous solvent (e.g., dichloromethane, THF, or diethyl ether) or distill the solvent from an appropriate drying agent.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum, add the alcohol (1.0 eq.) and anhydrous pyridine (1.1 - 1.5 eq.).

    • Dissolve the reactants in the anhydrous solvent under a positive pressure of nitrogen or argon.

    • Cool the solution to 0°C in an ice bath.

  • Addition of this compound:

    • Slowly add this compound (1.05 eq.) to the stirred solution via a dry syringe.

    • A precipitate of pyridinium hydrochloride will form.

  • Reaction and Workup:

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers sequentially with dilute HCl (to remove excess pyridine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography, distillation, or recrystallization as appropriate.

Protocol 2: Acylation of an Amine using Schotten-Baumann Conditions

This protocol is suitable for acylating amines that are soluble in water or when using an aqueous base is desirable.

  • Preparation:

    • Prepare a solution of the amine (1.0 eq.) in an aqueous solution of a base such as 10% NaOH or K₂CO₃. The amount of base should be sufficient to neutralize the HCl produced (at least 2.0 eq.).

    • Cool the aqueous solution to 0-5°C in an ice bath.

  • Reaction Setup:

    • In a separate flask, dissolve this compound (1.0 - 1.1 eq.) in an immiscible organic solvent (e.g., dichloromethane or diethyl ether).

  • Addition and Reaction:

    • Add the solution of this compound to the vigorously stirred aqueous amine solution.

    • Continue to stir vigorously at low temperature for the specified reaction time. The high rate of stirring is crucial for maximizing the reaction at the interface of the two phases.

  • Workup:

    • Separate the organic layer.

    • Extract the aqueous layer with the same organic solvent.

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the product as necessary.

Visualizations

Hydrolysis_Prevention_Workflow cluster_prep Pre-Reaction Preparation cluster_reaction Reaction Execution cluster_troubleshooting Monitoring & Troubleshooting cluster_outcome Desired Outcome Dry_Glassware Dry Glassware (Oven or Flame-Dry) Setup Assemble Reaction Under Inert Gas Dry_Glassware->Setup Anhydrous_Solvents Use Anhydrous Solvents (Freshly distilled or from sealed bottle) Add_Reagents Add Anhydrous Reactants (Nucleophile, Solvent) Anhydrous_Solvents->Add_Reagents Inert_Atmosphere Prepare Inert Atmosphere (Nitrogen or Argon) Inert_Atmosphere->Setup Setup->Add_Reagents Cool Cool Reaction Mixture (e.g., 0°C) Add_Reagents->Cool Add_Base Include HCl Scavenger (e.g., Pyridine, TEA) Add_Reagents->Add_Base Add_3CPC Slowly Add 3-CPC Cool->Add_3CPC Monitor Monitor Reaction Progress (TLC, LC-MS) Add_3CPC->Monitor Add_Base->Cool Check_Hydrolysis Check for Hydrolysis Product (e.g., 3-Chloropivalic Acid) Monitor->Check_Hydrolysis Success Successful Acylation (High Yield, Low Hydrolysis) Check_Hydrolysis->Success If no hydrolysis

References

Technical Support Center: 3-Chloropivaloyl Chloride Reaction Workup

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the workup procedure for reactions involving 3-chloropivaloyl chloride. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound during workup?

A1: this compound is a corrosive and moisture-sensitive compound.[1][2][3] Key hazards include:

  • Hydrolysis: It reacts readily, sometimes violently, with water or moist air to release toxic and corrosive hydrogen chloride (HCl) gas.[1][4][5][6]

  • Corrosivity: It can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[1][2][3]

  • Reactivity: It is incompatible with strong oxidizing agents, alcohols, and bases (including amines).[4][6]

Q2: My final product is showing a low yield after purification. What are the common causes during the workup?

A2: Low yields can often be attributed to several factors during the workup process:

  • Incomplete Reaction: Ensure the initial reaction has gone to completion before starting the workup.

  • Hydrolysis of Product: If your desired product is an ester or amide derived from this compound, exposure to aqueous conditions during workup can hydrolyze it back to the carboxylic acid.

  • Mechanical Losses: Significant product loss can occur during transfers, extractions, and filtrations.

  • Over-purification: Aggressive purification, such as multiple recrystallizations or overly broad cuts during distillation, can lead to a substantial loss of material.

Q3: I am observing an unexpected acidic pH in my organic layer after an aqueous wash. Why is this happening?

A3: This is likely due to the hydrolysis of unreacted this compound, which produces hydrochloric acid. Even small residual amounts of the starting material can generate a significant amount of HCl upon contact with an aqueous wash solution.

Q4: Can I use a simple aqueous workup for my reaction involving this compound?

A4: While a simple aqueous workup can be used, it must be performed cautiously. The high reactivity of acyl chlorides with water means that any unreacted this compound will be rapidly hydrolyzed.[5] This is often a desired outcome to quench the reaction. However, the resulting HCl must be neutralized, typically with a mild base like sodium bicarbonate solution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Product Yield Premature product hydrolysis during aqueous wash. - Minimize contact time with the aqueous phase. - Use a saturated sodium bicarbonate solution to neutralize HCl and quench the reaction simultaneously. - Ensure the organic solvent is thoroughly dried after washing.
Incomplete quenching of unreacted this compound. - Use a slight excess of a quenching agent (e.g., a dilute solution of a non-nucleophilic base or an alcohol if forming an ester is acceptable). - Monitor the quench with TLC or a rapid in-process check to ensure all starting material is consumed.
Product Contamination Presence of 3-chloropivalic acid in the final product. - This is a result of hydrolysis. - Perform a careful wash of the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to extract the acidic impurity. - Follow with a water wash to remove residual base and salts.
Residual starting materials or byproducts from the primary reaction. - Optimize the reaction conditions to drive it to completion. - Select an appropriate purification method (e.g., column chromatography, distillation, or recrystallization) based on the properties of your product and the impurities.
Phase Separation Issues Emulsion formation during aqueous extraction. - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. - Allow the mixture to stand for a longer period. - If the emulsion persists, filter the mixture through a pad of celite.
Safety Concerns Vigorous off-gassing and pressure buildup during quenching. - Perform the quench slowly and with efficient stirring in a well-ventilated fume hood. - Add the quenching solution dropwise, especially at the beginning. - Use an open or vented system to avoid pressure buildup.

Impact of Workup Conditions on Yield and Purity

The following table summarizes representative data on how different workup procedures can affect the final yield and purity of a hypothetical esterification product derived from this compound.

Workup Protocol Quenching Agent Washing Steps Average Yield (%) Product Purity (by GC, %) Key Observation
Protocol A Ice-cold Water1. Water 2. Brine7592Significant formation of 3-chloropivalic acid due to hydrolysis.
Protocol B Saturated NaHCO₃1. Saturated NaHCO₃ 2. Water 3. Brine8898.5Effective neutralization and removal of acidic impurities.
Protocol C Anhydrous Methanol1. Saturated NaHCO₃ 2. Brine9299Quenching with alcohol converts excess acyl chloride to a stable ester, simplifying purification.
Protocol D No Quench (Direct Evaporation)None6570High levels of unreacted starting material and decomposition products. Not recommended.

Detailed Experimental Protocol: Standard Quench and Wash Procedure

This protocol describes a standard workup for a reaction where this compound has been used as a reagent in an anhydrous organic solvent (e.g., Dichloromethane - DCM).

Objective: To quench the reaction, remove unreacted starting materials and byproducts, and isolate the crude product.

Materials:

  • Reaction mixture in an organic solvent.

  • Saturated sodium bicarbonate (NaHCO₃) solution.

  • Deionized water.

  • Saturated sodium chloride (brine) solution.

  • Anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Separatory funnel, beakers, Erlenmeyer flasks.

  • Rotary evaporator.

Procedure:

  • Cooling: Once the reaction is deemed complete, cool the reaction vessel in an ice-water bath to control the exotherm during quenching.

  • Quenching: Slowly and carefully add saturated NaHCO₃ solution to the reaction mixture with vigorous stirring. Add the solution dropwise until gas evolution (CO₂) ceases. This step neutralizes HCl and hydrolyzes any remaining this compound.

  • Phase Transfer: Transfer the entire mixture to a separatory funnel.

  • Extraction: Allow the layers to separate. Drain the organic layer into a clean flask. Extract the aqueous layer once more with a fresh portion of the organic solvent to recover any dissolved product.

  • Combine Organic Layers: Combine all the organic extracts.

  • Washing:

    • Wash the combined organic layer with deionized water to remove any remaining water-soluble impurities.

    • Wash the organic layer with brine to facilitate the removal of bulk water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when swirled, indicating sufficient drying.

  • Filtration: Filter the solution to remove the drying agent, collecting the filtrate in a round-bottom flask.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Proceed with the appropriate purification method (e.g., column chromatography, distillation, or recrystallization) to obtain the pure product.

Visual Guides

Troubleshooting_Workflow Start Workup Issue Encountered LowYield Low Product Yield? Start->LowYield Contamination Product Contamination? LowYield->Contamination No CheckHydrolysis Check for Premature Product Hydrolysis LowYield->CheckHydrolysis Yes Emulsion Emulsion Formation? Contamination->Emulsion No AcidImpurity Acidic Impurity Present (e.g., 3-chloropivalic acid)? Contamination->AcidImpurity Yes AddBrine Add Brine to Break Emulsion Emulsion->AddBrine Yes End Problem Resolved Emulsion->End No CheckQuench Verify Complete Quenching CheckHydrolysis->CheckQuench OptimizePurification Optimize Purification (Column, Distillation) CheckQuench->OptimizePurification BaseWash Perform Mild Base Wash (e.g., NaHCO3) AcidImpurity->BaseWash Yes AcidImpurity->OptimizePurification No BaseWash->OptimizePurification OptimizePurification->End FilterCelite Filter through Celite AddBrine->FilterCelite FilterCelite->End

Caption: Troubleshooting workflow for common workup issues.

Experimental_Workflow Start Reaction Mixture Step1 1. Cool Reaction Use ice bath Start->Step1 Step2 2. Quench Slowly Add saturated NaHCO3 Step1->Step2 Step3 3. Phase Separation Use separatory funnel Step2->Step3 Step4 4. Wash Organic Layer 1. Water 2. Brine Step3->Step4 Step5 5. Dry Organic Layer Use Na2SO4 or MgSO4 Step4->Step5 Step6 6. Filter and Concentrate Remove drying agent and solvent Step5->Step6 End Crude Product Step6->End

Caption: Standard experimental workup workflow.

References

Technical Support Center: Managing Temperature Control in 3-Chloropivaloyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing temperature control in reactions involving 3-Chloropivaloyl chloride. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with this compound reactions?

A1: this compound is a highly reactive acyl chloride.[1][2] The primary thermal hazards stem from its exothermic reactions with nucleophiles such as water, alcohols, and amines.[3][4] These reactions can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction if not properly controlled.[5][6] At elevated temperatures, there is also a risk of thermal decomposition, which can release toxic and corrosive gases like hydrogen chloride and phosgene.[7]

Q2: How does the steric hindrance of the pivaloyl group in this compound affect reaction temperature?

A2: The bulky pivaloyl group introduces significant steric hindrance, which can slow down the reaction rate with nucleophiles.[1] To achieve a reasonable reaction rate, elevated temperatures may be necessary.[1] However, this must be carefully balanced against the risk of side reactions and decomposition at higher temperatures.

Q3: What are the common byproducts observed at non-optimal temperatures in reactions with this compound?

A3: At excessively high temperatures, in addition to the desired acylated product, several byproducts can form. These may include products from the elimination of HCl, decomposition of the starting material or product, and in the case of Friedel-Crafts reactions, potential decarbonylation to form a tertiary carbocation, leading to alkylation byproducts.[8] In reactions with amines, over-acylation or side reactions involving the chloro-substituent can also occur at elevated temperatures.

Q4: Can you provide a general recommendation for a starting temperature range for reactions with this compound?

A4: As a general starting point, it is advisable to begin reactions at a low temperature, typically 0 °C or even lower, especially during the addition of this compound. This allows for better control of the initial exotherm. The reaction temperature can then be gradually increased to achieve the desired reaction rate while monitoring for any signs of a runaway reaction. The optimal temperature will be highly dependent on the specific nucleophile and solvent used.

Q5: What are the signs of a runaway reaction and what immediate actions should be taken?

A5: Signs of a runaway reaction include a rapid, uncontrolled increase in temperature and pressure, vigorous gas evolution, and a noticeable change in the reaction mixture's color or viscosity.[5] In the event of a suspected runaway reaction, the primary goal is to cool the reactor immediately. This can be achieved by immersing the reaction vessel in an ice bath or using a cooling system. If the reaction is scalable, having an emergency quenching procedure in place is crucial. Ensure proper ventilation and be prepared to evacuate the area if the situation cannot be controlled.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Reaction temperature is too low. The steric hindrance of the pivaloyl group may require higher temperatures to overcome the activation energy. Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or GC/MS.
Reaction temperature is too high. Excessive heat can lead to the decomposition of this compound or the desired product.[7] Consider running the reaction at a lower temperature for a longer period.
Poor quality or wet reagents/solvents. This compound is highly sensitive to moisture and will readily hydrolyze.[2][4] Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Inadequate mixing. Inefficient stirring can lead to localized "hot spots" where the temperature is significantly higher, causing decomposition, and "cold spots" where the reaction does not proceed. Ensure vigorous and efficient stirring throughout the reaction.
Issue 2: Formation of Multiple Products
Potential Cause Troubleshooting Step
Reaction temperature is too high. High temperatures can promote side reactions, such as elimination or rearrangement.[8] Lowering the reaction temperature may improve the selectivity towards the desired product.
Incorrect order of addition. For highly exothermic reactions, adding the nucleophile slowly to a solution of this compound at a low temperature can help control the reaction. Alternatively, adding this compound dropwise to the nucleophile's solution at a controlled temperature is often preferred.
Presence of impurities. Impurities in the starting materials can act as catalysts for side reactions. Ensure the purity of all reagents before starting the reaction.

Data Presentation

Table 1: Illustrative Effect of Temperature on Yield in the Esterification of Ethanol with this compound *

Temperature (°C)Reaction Time (h)Yield of Ethyl 3-Chloropivalate (%)Purity (%)
0244598
25 (Room Temp)127595
5049290
7528580 (decomposition observed)

Table 2: Illustrative Effect of Temperature on a Friedel-Crafts Acylation of Toluene with this compound *

Temperature (°C)Reaction Time (h)Yield of Acylated Product (%)Key Byproduct(s)
0860Unreacted starting materials
25 (Room Temp)485Minor impurities
60270Increased tert-butylbenzene (from decarbonylation)
90140Significant decomposition and alkylation byproducts

*This table presents hypothetical data for illustrative purposes, based on the known behavior of pivaloyl chloride in Friedel-Crafts reactions and general reaction kinetics.[8]

Experimental Protocols

Protocol 1: General Procedure for the Esterification of an Alcohol with this compound with Emphasis on Temperature Control
  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is used.

  • Reagent Preparation: The alcohol (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) are dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) in the reaction flask.

  • Initial Cooling: The reaction mixture is cooled to 0 °C using an ice-water bath.

  • Slow Addition: this compound (1.05 eq.) is dissolved in a small amount of the anhydrous solvent and added to the dropping funnel. The acyl chloride solution is then added dropwise to the stirred reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Controlled Warming and Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, it is quenched by the slow addition of cold water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by distillation or column chromatography.

Protocol 2: General Procedure for Friedel-Crafts Acylation of an Aromatic Compound with this compound with Emphasis on Temperature Control
  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.

  • Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃) (1.2 eq.) is suspended in an anhydrous solvent (e.g., dichloromethane or carbon disulfide) in the reaction flask and cooled to 0 °C in an ice-salt bath.

  • Formation of Acylium Ion: this compound (1.1 eq.) is added dropwise to the stirred suspension of AlCl₃, maintaining the temperature below 5 °C.

  • Substrate Addition: The aromatic compound (1.0 eq.) is dissolved in the anhydrous solvent and added dropwise to the reaction mixture over 30-60 minutes, keeping the internal temperature below 5 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to slowly warm to room temperature. The reaction is monitored by TLC or GC.

  • Workup: The reaction is carefully quenched by pouring it onto crushed ice containing concentrated HCl.

  • Extraction and Purification: The organic layer is separated, washed with water, a saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The product is purified by distillation or recrystallization.

Mandatory Visualization

Troubleshooting_Temperature_Control start Reaction Issue Observed low_yield Low or No Product Yield start->low_yield multiple_products Formation of Multiple Products start->multiple_products temp_too_low Is the reaction temperature too low? low_yield->temp_too_low Check Temperature temp_too_high_multi Is the reaction temperature too high? multiple_products->temp_too_high_multi Check Temperature temp_too_high_yield Is the reaction temperature too high? temp_too_low->temp_too_high_yield No increase_temp Gradually increase temperature and monitor reaction. temp_too_low->increase_temp Yes reagents_wet Are reagents/solvents anhydrous? temp_too_high_yield->reagents_wet No decrease_temp_yield Decrease temperature and increase reaction time. temp_too_high_yield->decrease_temp_yield Yes reagents_wet->low_yield Yes, fixed dry_reagents Use anhydrous reagents/solvents under inert atmosphere. reagents_wet->dry_reagents No addition_order Is the order of addition correct? temp_too_high_multi->addition_order No decrease_temp_multi Lower reaction temperature to improve selectivity. temp_too_high_multi->decrease_temp_multi Yes addition_order->multiple_products Yes, fixed optimize_addition Optimize addition order (e.g., slow dropwise addition at low temp). addition_order->optimize_addition No Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_apparatus Assemble Flame-Dried Apparatus under N2 prep_reagents->setup_apparatus initial_cooling Cool Reaction Vessel (e.g., 0 °C) setup_apparatus->initial_cooling slow_addition Slow, Dropwise Addition of This compound initial_cooling->slow_addition controlled_temp Maintain Controlled Temperature slow_addition->controlled_temp monitor_reaction Monitor Progress (TLC/GC) controlled_temp->monitor_reaction quench Quench Reaction monitor_reaction->quench extract Extract Product quench->extract purify Purify Product (Distillation/Chromatography) extract->purify

References

Technical Support Center: Synthesis of 3-Chloropivaloyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-Chloropivaloyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are three main routes for the synthesis of this compound:

  • Direct Chlorination of Pivaloyl Chloride: This is a common method where pivaloyl chloride is reacted with chlorine gas. This can be achieved through various methods including photocatalytic chlorination or by using a packed distillation column.[1][2]

  • From 3-Chloropivalic Acid: A more direct route involves the reaction of 3-chloropivalic acid with a chlorinating agent like thionyl chloride (SOCl₂).[1]

  • From Precursors like Isobutene or tert-Butyl Chloride: These starting materials can be used to first synthesize pivalic acid or pivaloyl chloride, which is then subsequently chlorinated.[3][4] For instance, tert-butyl chloride can undergo carbonylation in the presence of a catalyst to produce pivaloyl chloride.[3]

Q2: How do I select the appropriate catalyst for the chlorination of pivaloyl chloride?

A2: Catalyst selection depends on the desired reaction conditions and selectivity.

  • Lewis Acids: Catalysts such as aluminum trichloride (AlCl₃) or ferric trichloride (FeCl₃) can be used to enhance selectivity in the chlorination reaction.[1][3] However, be aware that using these catalysts may lead to the formation of impurities or side reactions.[4]

  • Photocatalysis/Free Radical Initiators: For industrial-scale production, batch liquid-phase photocatalytic chlorination is a common method.[1][5] In gas-phase reactions, ultraviolet (UV) irradiation is used to initiate the reaction by generating chlorine radicals.[2]

Q3: What are the critical reaction parameters to control during the synthesis?

A3: To optimize the synthesis and minimize side reactions, careful control of the following parameters is crucial:

  • Temperature: For the chlorination of pivaloyl chloride, maintaining a temperature of 85–86°C at 60 mmHg is recommended to minimize over-chlorination.[1] In liquid-phase photocatalytic chlorination, the temperature is typically maintained between 100-115°C.[5] For gas-phase reactions, a temperature range of 90-110°C is used.[2][6]

  • Reagent Purity: It is essential to use anhydrous pivaloyl chloride to prevent hydrolysis, which can generate HCl and reduce the overall yield.[1]

  • Molar Ratio of Reactants: In the gas-phase chlorination of pivaloyl chloride, the molar ratio of pivaloyl chloride to chlorine should be controlled, with ratios between 8:1 and 14:1 being optimal.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Hydrolysis of pivaloyl chloride due to moisture.[1] 2. Incomplete reaction. 3. Suboptimal temperature or pressure.[1]1. Ensure all reactants and glassware are anhydrous.[1] 2. Monitor the reaction progress using GC or NMR.[1] Increase reaction time if necessary. 3. Strictly control the reaction temperature and pressure within the recommended ranges.[1]
High Level of Impurities (e.g., over-chlorination) 1. Excessive reaction temperature.[1] 2. Incorrect molar ratio of reactants. 3. Catalyst-induced side reactions.[4]1. Lower the reaction temperature. For chlorination of pivaloyl chloride, maintain 85–86°C at 60 mmHg.[1] 2. Adjust the molar ratio of pivaloyl chloride to chlorine gas.[6] 3. If using Lewis acid catalysts, consider alternative methods like photocatalysis to improve selectivity.[1][4]
Difficulty in Product Purification 1. Boiling points of impurities are close to the product. 2. Thermal decomposition during distillation.1. Use fractional distillation under reduced pressure (vacuum distillation) for better separation.[5] 2. Ensure the distillation temperature does not exceed the thermal stability of the product.

Data Presentation

Table 1: Reaction Conditions for this compound Synthesis

Synthesis Method Catalyst/Initiator Temperature Pressure Key Considerations
Chlorination of Pivaloyl Chloride (Packed Distillation Column)Lewis Acids (e.g., AlCl₃)[1]85–86°C[1]60 mmHg[1]Minimizes over-chlorination.[1]
Liquid-Phase Photocatalytic ChlorinationUV Light100–115°C[5]Micro negative pressureCommon industrial method.[1]
Gas-Phase ChlorinationUV Light[2]90–110°C[2][6]Atmospheric[2]Reduces the formation of dichloro-compounds.[6]
Carbonylation of tert-Butyl Chloride (to Pivaloyl Chloride)AlCl₃ or FeCl₃[3]High PressureHigh PressureCan be limited by side reactions.[1]

Table 2: Physical and Chemical Properties of this compound

Property Value
CAS Number 4300-97-4[7]
Appearance Colorless transparent liquid[7]
Boiling Point 85-86°C at 60 mmHg[7]
Purity ≥ 98.5%[7]

Experimental Protocols

Protocol 1: Synthesis of Pivaloyl Chloride from Pivalic Acid using Phosphorus Trichloride

This protocol is based on the reaction of pivalic acid with phosphorus trichloride.[4][8]

  • Reaction Setup: In a suitable reactor, add pivalic acid.

  • Addition of Chlorinating Agent: While stirring, slowly add phosphorus trichloride (PCl₃). The molar ratio of pivalic acid to PCl₃ should be approximately 1:0.35-0.45.[4]

  • Heating: Gradually heat the reaction mixture to 60-62°C.[4]

  • Reaction Time: Maintain the temperature and continue stirring for 2.5-3 hours.[4]

  • Separation: After the reaction is complete, separate the supernatant liquid.

  • Purification: Purify the crude pivaloyl chloride by rectification, collecting the fraction at 104-105°C.[4]

Protocol 2: Batch Liquid-Phase Photocatalytic Chlorination of Pivaloyl Chloride

This protocol describes a common industrial method for the synthesis of this compound.[5]

  • Reaction Setup: Charge the pivaloyl chloride into a photocatalytic reactor.

  • Heating: Gradually increase the temperature of the reactor to 100°C.

  • Introduction of Chlorine: Slowly introduce chlorine gas into the reactor while maintaining the temperature between 100-115°C.

  • Reaction Monitoring: Monitor the reaction progress by analyzing the content of this compound.

  • Termination of Reaction: When the content of this compound reaches 38-40%, stop the flow of chlorine gas.[5]

  • Cooling and Transfer: Cool the reaction mixture to 60°C and transfer it to a distillation flask.[5]

  • Purification: Perform vacuum distillation at 0.05-0.06 MPa. Collect the final product when the purity reaches 99%.[5]

Visualizations

Synthesis_Workflow cluster_precursors Starting Materials cluster_intermediates Intermediate Synthesis cluster_final_synthesis Final Product Synthesis Isobutene Isobutene PivalicAcid Pivalic Acid Synthesis Isobutene->PivalicAcid + CO, High Pressure tertButylChloride tert-Butyl Chloride tertButylChloride->PivalicAcid + Formic Acid PivaloylChloride Pivaloyl Chloride Synthesis tertButylChloride->PivaloylChloride + CO (AlCl3/FeCl3) PivalicAcid_start Pivalic Acid PivalicAcid_start->PivaloylChloride + SOCl2 / PCl3 PivalicAcid->PivaloylChloride + SOCl2 / PCl3 Chlorination Chlorination PivaloylChloride->Chlorination + Cl2 FinalProduct This compound Chlorination->FinalProduct

Caption: Workflow for the synthesis of this compound from various precursors.

Troubleshooting_Flowchart start Low Yield or High Impurity? check_moisture Are reactants and glassware anhydrous? start->check_moisture dry_reagents Dry all reagents and glassware. check_moisture->dry_reagents No check_temp Is reaction temperature optimal? check_moisture->check_temp Yes dry_reagents->check_temp adjust_temp Adjust temperature to 85-86°C @ 60 mmHg or 100-115°C for photocatalysis. check_temp->adjust_temp No check_ratio Is the molar ratio of reactants correct? check_temp->check_ratio Yes adjust_temp->check_ratio adjust_ratio Optimize pivaloyl chloride to chlorine ratio. check_ratio->adjust_ratio No check_catalyst Consider catalyst-induced side reactions. check_ratio->check_catalyst Yes adjust_ratio->check_catalyst end Problem Resolved check_catalyst->end

Caption: Troubleshooting flowchart for common issues in this compound synthesis.

References

Troubleshooting low yield in Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with low yields in Friedel-Crafts acylation reactions.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation is resulting in a very low yield or not working at all. What are the most common causes?

A1: Low or no yield in Friedel-Crafts acylation can often be attributed to several critical factors:

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the glassware, solvents, or reagents will react with and deactivate the catalyst.[1] It is crucial to maintain strictly anhydrous (dry) conditions throughout the experiment.

  • Insufficient Catalyst: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst, not just a catalytic amount.[1] This is because the ketone product of the reaction can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[1]

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR) on the aromatic substrate deactivates it towards electrophilic aromatic substitution, which can prevent the reaction from proceeding.[1]

  • Substrate Limitations: Aromatic compounds containing amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst, leading to its deactivation.[2]

  • Poor Reagent Quality: The purity of the aromatic substrate and the acylating agent (acyl chloride or anhydride) is critical. Impurities can lead to side reactions and the formation of byproducts, consequently lowering the yield of the desired product.[1]

Q2: I am observing the formation of multiple products. What could be the reason?

A2: While Friedel-Crafts acylation is generally less prone to poly-substitution compared to Friedel-Crafts alkylation, the formation of multiple products can still occur.[1] The introduction of an acyl group deactivates the aromatic ring, making a second acylation less favorable.[1] However, if the starting aromatic substrate is highly activated (e.g., anisole, phenols, anilines), polyacylation might be observed. Another possibility is the presence of impurities in the starting materials that lead to side reactions.

Q3: Can I use an amine-substituted aromatic compound in a Friedel-Crafts acylation?

A3: No, aromatic compounds with amine (-NH₂, -NHR, -NR₂) or other basic functional groups are generally not suitable for Friedel-Crafts reactions. The lone pair of electrons on the nitrogen atom of the amine will complex with the Lewis acid catalyst, forming a highly deactivated ring and rendering the catalyst inactive.[2]

Q4: My reaction mixture is turning dark and forming a tarry substance. What is the cause?

A4: The formation of dark, tarry materials can be a result of several factors, including:

  • High Reaction Temperature: Excessively high temperatures can lead to the decomposition of starting materials, intermediates, or the final product.

  • Reactive Substrates: Highly activated aromatic compounds can undergo polymerization or other side reactions under the strong acidic conditions of the reaction.

  • Impure Reagents: The presence of impurities can often catalyze polymerization or decomposition pathways.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting low yields in your Friedel-Crafts acylation reaction.

Troubleshooting_Workflow start Low or No Product Yield check_conditions Verify Anhydrous Conditions start->check_conditions check_catalyst Evaluate Catalyst Stoichiometry & Activity check_conditions->check_catalyst Conditions Dry sub_dry Dry Glassware, Solvents & Reagents check_conditions->sub_dry check_substrate Assess Substrate Reactivity check_catalyst->check_substrate Sufficient & Active Catalyst sub_catalyst Use Fresh, Anhydrous Catalyst Increase Stoichiometry (e.g., >1.1 eq) check_catalyst->sub_catalyst optimize_temp Optimize Reaction Temperature check_substrate->optimize_temp Substrate is Suitable sub_substrate Check for Deactivating Groups Protect Sensitive Groups (e.g., -NH2) check_substrate->sub_substrate optimize_time Adjust Reaction Time optimize_temp->optimize_time Temperature Optimized sub_temp Screen a Range of Temperatures (e.g., 0°C to reflux) optimize_temp->sub_temp analyze_purity Check Reagent Purity optimize_time->analyze_purity Time Optimized sub_time Monitor Reaction by TLC/GC Avoid Prolonged Reaction Times optimize_time->sub_time success Improved Yield analyze_purity->success Reagents Pure sub_purity Purify Starting Materials (e.g., Distillation, Recrystallization) analyze_purity->sub_purity

Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.

Data Presentation

The following table summarizes the impact of catalyst loading and reaction temperature on the yield of the Friedel-Crafts acylation of anisole with acetic anhydride. This data is illustrative and optimal conditions will vary depending on the specific substrates and reagents used.

EntryCatalyst (FeCl₃·6H₂O) Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)
11060291
2560285
3260278
41040275
5540268
6240262

Data adapted from a study on the Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids.[3]

Experimental Protocols

Protocol 1: General Procedure for a Friedel-Crafts Acylation under Anhydrous Conditions

This protocol provides a general framework for performing a Friedel-Crafts acylation while maintaining anhydrous conditions.

Materials:

  • Round-bottom flask, flame-dried under vacuum and cooled under an inert atmosphere (e.g., Nitrogen or Argon)

  • Magnetic stir bar

  • Septa

  • Syringes and needles, oven-dried

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Anhydrous Lewis acid (e.g., AlCl₃)

  • Acylating agent (acyl chloride or anhydride)

  • Aromatic substrate

Procedure:

  • Setup: Assemble the flame-dried round-bottom flask with a magnetic stir bar and a septum under a positive pressure of an inert gas.

  • Catalyst Suspension: To the flask, add the anhydrous Lewis acid (e.g., 1.1 to 1.3 equivalents) and anhydrous solvent via a syringe. Cool the suspension to 0 °C in an ice bath.

  • Acylium Ion Formation: Add the acylating agent (1.0 equivalent) dropwise to the stirred suspension via a syringe. Allow the mixture to stir at 0 °C for 15-30 minutes to facilitate the formation of the acylium ion.

  • Substrate Addition: Dissolve the aromatic substrate (1.0 equivalent) in a minimal amount of anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, the reaction may be allowed to warm to room temperature or heated to reflux, depending on the reactivity of the substrate. Monitor the progress of the reaction by an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography (GC)).

  • Work-up: Upon completion, cautiously pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Reaction Mechanism and Potential Side Reactions

Reaction_Mechanism reagents reagents deactivated_catalyst deactivated_catalyst no_reaction no_reaction

Caption: The mechanism of Friedel-Crafts acylation and common issues leading to low yield.

References

How to handle moisture sensitive 3-Chloropivaloyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with the moisture-sensitive reagent, 3-Chloropivaloyl chloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive and moisture-sensitive liquid.[1][2][3] Key hazards include:

  • Corrosivity: It can cause severe skin and eye burns upon contact.[1][2][3]

  • Moisture Reactivity: It reacts vigorously with water and moisture, including humidity in the air, to produce corrosive and toxic hydrogen chloride (HCl) gas.[2][4][5] This reaction is exothermic and can lead to pressure buildup in closed containers.

  • Inhalation Hazard: Inhalation of vapors can cause severe irritation to the respiratory tract, potentially leading to burns and pulmonary edema.[1][2] It is also a lachrymator, meaning it causes tears.[1]

  • Combustibility: It is a combustible liquid with a flashpoint of approximately 62°C (143.6°F).[1]

Q2: My reaction with this compound is not proceeding as expected or giving low yields. What could be the issue?

A2: Given its high reactivity, several factors could be affecting your experiment:

  • Moisture Contamination: This is the most common issue. Trace amounts of water in your solvent, on your glassware, or in your starting materials will hydrolyze the this compound to 3-chloropivalic acid, rendering it inactive for your desired reaction.[6][7]

  • Improper Storage: If the reagent has been stored improperly or for a long time, it may have already degraded due to gradual exposure to atmospheric moisture.[8][9]

  • Inadequate Inert Atmosphere: Failure to maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the experiment allows moisture to enter the reaction vessel.

  • Solvent Purity: Ensure you are using a truly anhydrous solvent. Even commercially available "anhydrous" solvents may need to be freshly dried or distilled.[10]

Q3: I observed white fumes when I opened the bottle of this compound. Is this normal?

A3: Yes, this is a common observation. The white fumes are a result of the this compound reacting with moisture in the ambient air to form hydrogen chloride gas, which then appears as steamy fumes.[11][12] This indicates the high reactivity of the compound and underscores the importance of handling it under anhydrous conditions, preferably in a fume hood or glovebox.

Q4: How can I confirm the quality of my this compound before use?

A4: Due to its reactivity, direct analysis can be challenging.

  • Appearance: The liquid should be clear and colorless to light yellow.[2] Significant discoloration could indicate degradation.

  • NMR Spectroscopy: A quick ¹H NMR can be informative. However, you must use a dry NMR solvent (e.g., CDCl₃ from a sealed ampoule) and prepare the sample quickly to minimize hydrolysis. The presence of a broad peak corresponding to a carboxylic acid proton would indicate hydrolysis.

  • Derivatization: A more reliable method is to take a small aliquot and react it with a dry, simple alcohol like methanol in the presence of a non-nucleophilic base. You can then use techniques like GC-MS or NMR to confirm the formation of the expected methyl ester, which is more stable for analysis.[4]

Q5: How should I properly quench a reaction containing unreacted this compound?

A5: Unreacted this compound must be safely neutralized before workup.

  • Slowly add the reaction mixture to a separate flask containing a stirred, cold quenching solution. This is crucial to control the exothermic reaction.[1]

  • Suitable quenching agents include:

    • Water or aqueous bicarbonate/carbonate solutions: This will hydrolyze the acyl chloride to the corresponding carboxylic acid salt.[1][11] Be aware that this reaction generates HCl and, with bicarbonate/carbonate, CO₂ gas, so ensure good ventilation and slow addition to prevent foaming.[1]

    • Alcohols (e.g., methanol, isopropanol): This will form the corresponding ester, which may be easier to separate during purification than the carboxylic acid.[1]

Data Summary

The following table summarizes the key handling and storage parameters for this compound based on available data.

ParameterRecommendationRationale & Notes
Storage Temperature Cool, dry placeTo minimize degradation and pressure buildup. Avoid heat, sparks, and open flames.[1][2]
Storage Atmosphere Store under an inert gas (e.g., Nitrogen, Argon).Prevents reaction with atmospheric moisture and oxygen.[10][13]
Container Tightly sealed, original container.Prevents moisture ingress. Glass-lined containers are suitable.[1][2][13]
Incompatible Materials Water, moisture, strong bases, acids, alcohols, amines, oxidizing agents.Reacts vigorously, often exothermically, with these substances.[1][4][5]
Recommended Solvents Anhydrous non-protic solvents (e.g., Dichloromethane, THF, Toluene).Solvents must be rigorously dried to prevent hydrolysis of the reagent.[14][15]

Experimental Protocols

Protocol: General Procedure for Amide Synthesis using this compound

This protocol outlines a general method for the acylation of a primary amine. All operations must be performed in a certified chemical fume hood using appropriate personal protective equipment (PPE).

1. Glassware Preparation:

  • All glassware (round-bottom flask, addition funnel, magnetic stir bar) must be thoroughly dried in an oven at >120°C overnight and allowed to cool to room temperature in a desiccator or under a stream of dry inert gas.

2. Reaction Setup:

  • Assemble the glassware for the reaction (e.g., a three-neck flask equipped with a thermometer, a rubber septum, and an addition funnel connected to a nitrogen/argon inlet with a bubbler).

  • Flush the entire system with dry nitrogen or argon for several minutes to displace air and moisture.[16]

3. Reagent Preparation:

  • In the reaction flask, dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane under a positive pressure of inert gas.[14]

  • Cool the flask to 0°C using an ice-water bath.

  • In a separate, dry flask, prepare a solution of this compound (1.1 equivalents) in anhydrous dichloromethane. Transfer this solution to the addition funnel via a cannula or a dry syringe.[16]

4. Reaction Execution:

  • Add the this compound solution dropwise from the addition funnel to the stirred amine solution over 15-30 minutes, maintaining the internal temperature at 0°C.[14]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete.

5. Monitoring the Reaction:

  • Caution: Direct analysis by TLC is often unreliable as the silica gel contains water, which can hydrolyze the acyl chloride, giving a false impression of unreacted starting material.[4][17]

  • To monitor progress, take a small aliquot from the reaction mixture with a dry syringe and quench it in a vial containing anhydrous methanol. This converts the remaining this compound into its stable methyl ester. This quenched sample can then be analyzed by TLC, GC-MS, or LC-MS.[4]

6. Workup and Quenching:

  • Once the reaction is complete, cool the mixture again in an ice bath.

  • Slowly add water or a saturated aqueous sodium bicarbonate solution to quench any unreacted this compound and neutralize the triethylamine hydrochloride salt.[14]

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude amide product.

7. Purification:

  • The crude product can be purified by recrystallization or column chromatography on silica gel as needed.

Visualizations

Logical Workflow for Handling this compound

The following diagram illustrates the critical steps and decision points for safely handling and using moisture-sensitive this compound in a typical acylation reaction.

G Workflow for Handling Moisture-Sensitive this compound prep Preparation (Dry Glassware, Inert Atmosphere) reaction Reaction Setup (Anhydrous Solvent, 0°C) prep->reaction storage Reagent Storage (Cool, Dry, Inert Gas) transfer Reagent Transfer (Syringe/Cannula) storage->transfer Under N₂/Ar addition Slow Addition of This compound transfer->addition Dropwise reaction->addition monitor Reaction Monitoring (Derivatization for TLC/GC) addition->monitor quench Quenching (Slow addition to cold H₂O/MeOH) monitor->quench Reaction Complete workup Aqueous Workup & Extraction quench->workup purify Purification (Chromatography/Recrystallization) workup->purify product Final Product purify->product

Caption: A flowchart detailing the necessary steps for the safe handling and use of this compound.

References

Technical Support Center: 3-Chloropivaloyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Chloropivaloyl chloride.

Troubleshooting Impurities in this compound

This guide addresses common issues encountered during the purification of this compound, focusing on identifying and removing typical impurities.

Q1: My final product is contaminated with a lower boiling point impurity. How can I identify and remove it?

A1: A common lower boiling point impurity is the starting material, pivaloyl chloride.[1][2] Its presence suggests an incomplete chlorination reaction.

  • Identification:

    • Gas Chromatography (GC): Analysis by GC is the most effective method to confirm the presence and quantity of pivaloyl chloride. Due to the high reactivity of acyl chlorides, derivatization into corresponding esters (e.g., by adding methanol) prior to GC analysis can provide more stable and reproducible results.[3][4][5]

    • Boiling Point Analysis: During distillation, you may observe a fraction distilling at a lower temperature than expected for pure this compound. Pivaloyl chloride has a boiling point of 104-105°C at atmospheric pressure, while this compound boils at 164°C.[2][6]

  • Removal:

    • Fractional Vacuum Distillation: Careful fractional distillation under reduced pressure is the primary method for separating pivaloyl chloride from the desired product.[6][7][8] Due to the difference in boiling points, a well-controlled distillation will effectively remove the more volatile pivaloyl chloride.

Q2: I'm observing a higher boiling point impurity in my product. What is it and how do I remove it?

A2: A likely higher boiling point impurity is a dichloro-pivaloyl chloride species, resulting from over-chlorination of the starting material.[1]

  • Identification:

    • GC Analysis: As with lower boiling point impurities, GC analysis (potentially after derivatization) is the best method for identification and quantification.[3][4]

    • Distillation Behavior: This impurity will remain in the distillation flask after the pure this compound has been collected.

  • Removal:

    • Efficient Fractional Vacuum Distillation: Precise control over the distillation temperature and pressure is crucial.[6] Collect the fraction corresponding to the boiling point of this compound (85-86°C at 60 mmHg) and leave the higher boiling impurities behind in the distillation pot.[6][9][10][11]

Q3: My this compound appears cloudy or fumes excessively, and I detect an acidic impurity. What is the cause and how can I resolve this?

A3: This indicates the presence of 3-chloropivalic acid and hydrogen chloride (HCl), which are products of hydrolysis due to exposure to moisture.[8][9] this compound is highly moisture-sensitive.[7][9]

  • Identification:

    • Visual Observation: A cloudy appearance or fuming when exposed to air suggests hydrolysis.

    • Analytical Methods: The presence of the carboxylic acid can be detected by derivatizing an aliquot of the sample (e.g., with methanol to form the methyl ester) and analyzing by GC-FID.[5]

  • Prevention and Removal:

    • Strict Anhydrous Conditions: All glassware must be thoroughly dried (flame- or oven-dried), and the reaction and purification should be conducted under an inert atmosphere (e.g., nitrogen or argon).[12]

    • Fractional Vacuum Distillation: Distillation will separate the less volatile 3-chloropivalic acid from the this compound. The dissolved HCl gas will be removed under vacuum.

    • Caution on Washing: While washing with a dilute sodium bicarbonate solution can neutralize acids for less reactive acyl chlorides, this is hazardous for highly hydrolyzable compounds like this compound and is not recommended.[6][8]

Frequently Asked Questions (FAQs)

Q: What is the recommended method for purifying crude this compound? A: Fractional vacuum distillation is the most effective and widely used method to purify this compound to a high degree of purity (>99.5%).[6][7] This technique efficiently separates the product from unreacted starting materials, by-products, and decomposition products.[8]

Q: Can I use column chromatography to purify this compound? A: Column chromatography is generally not recommended for purifying highly reactive acyl chlorides like this compound. The silica gel is acidic and contains water, which will lead to rapid hydrolysis of the product on the column.[13]

Q: How can I monitor the purity of my this compound? A: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a standard method for assessing purity. To improve accuracy and prevent decomposition on the column, it is advisable to derivatize the this compound into its methyl ester by quenching a sample with anhydrous methanol before injection.[4][5]

Q: What are the optimal storage conditions for purified this compound? A: Purified this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) to protect it from moisture. It is recommended to store it in a cool, dark, and dry place.

Q: My distillation is proceeding very slowly or not at all. What should I check? A: Several factors could be responsible:

  • Inadequate Vacuum: Ensure your vacuum pump is pulling a sufficient vacuum and that all joints in your distillation apparatus are properly sealed.

  • Insufficient Heating: The temperature of the heating mantle may be too low. Gradually increase the temperature, but be careful not to overheat, which can cause decomposition.

  • Flooding of the Column: If the boil-up rate is too high for the column diameter, it can lead to flooding, which hinders efficient separation. Reduce the heating to allow the column to equilibrate.

Data Presentation

ParameterValueConditionsReference(s)
Boiling Point 85-86 °Cat 60 mmHg[6][9][10][11]
164 °Cat 760 mmHg (Atmospheric Pressure)[6]
Purity (Post-Distillation) >97.0%Gas Chromatography (GC)
≥98.5%[1]
>99.5%Fractional Distillation[7][14]
Common Impurities Pivaloyl chlorideBoiling Point: 104-105°C (atm)[1][2]
Dichloropivaloyl chlorideHigher boiling point than product[1]
3-Chloropivalic acidProduct of hydrolysis[8][9]

Experimental Protocols

Protocol: Fractional Vacuum Distillation of this compound

Objective: To purify crude this compound by removing lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Heating mantle with stirrer

  • Magnetic stir bar

  • Vacuum pump and tubing

  • Manometer (pressure gauge)

  • Inert gas source (Nitrogen or Argon)

  • Dry glassware

Procedure:

  • System Setup:

    • Ensure all glassware is completely dry by oven-drying or flame-drying under vacuum.

    • Assemble the distillation apparatus as shown in the workflow diagram. A short-path distillation apparatus can also be used for small quantities.

    • Add a magnetic stir bar and the crude this compound to the distillation flask.

    • Use high-vacuum grease on all ground-glass joints to ensure a good seal.

    • Connect the apparatus to a vacuum pump with a trap in between to protect the pump.

    • Connect the condenser to a circulating coolant source.

  • Distillation:

    • Begin stirring the crude material.

    • Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 60 mmHg).[6][9] Some bubbling may occur as dissolved gases and highly volatile impurities are removed.[15]

    • Once the pressure is stable, begin to gently heat the distillation flask using the heating mantle.

    • Observe the temperature at the distillation head. Discard any initial low-boiling fraction (forerun) that distills below the expected boiling point of the product. This fraction will contain any residual pivaloyl chloride.

    • Carefully collect the main fraction when the vapor temperature is stable at the boiling point of this compound at the recorded pressure (e.g., 85-86°C at 60 mmHg).[6]

    • Monitor the temperature closely. If the temperature drops, it may indicate that all the product has distilled over. If it rises significantly, it could indicate the beginning of the distillation of higher-boiling impurities.

    • Stop the distillation before the distillation flask goes to dryness to avoid the concentration of potentially unstable residues.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool to room temperature.[15]

    • Slowly and carefully vent the system by introducing an inert gas.

    • Turn off the vacuum pump.

    • The purified this compound in the receiving flask should be a clear, colorless liquid and should be stored immediately under an inert atmosphere.[1]

Mandatory Visualization

G cluster_0 Troubleshooting Workflow for this compound Purification start Crude this compound setup Assemble Dry Vacuum Distillation Apparatus start->setup distill Perform Fractional Vacuum Distillation setup->distill analyze Analyze Product Purity (GC) distill->analyze pure Product Meets Purity Spec (>99.5%) analyze->pure Yes impure Impurities Detected analyze->impure No low_bp Low BP Impurity (e.g., Pivaloyl Chloride) impure->low_bp Lower BP Peak high_bp High BP Impurity (e.g., Dichloro species) impure->high_bp Higher BP Peak hydrolysis Acidic Impurity (Hydrolysis) impure->hydrolysis Acidic/Cloudy redistill Re-distill with Careful Fraction Collection low_bp->redistill high_bp->redistill check_conditions Review Handling Procedures (Ensure Anhydrous Conditions) hydrolysis->check_conditions redistill->analyze check_conditions->setup

Caption: Troubleshooting workflow for the purification of this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Chloropivaloyl Chloride and Pivaloyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate acylating agent is a critical decision that can significantly impact reaction efficiency, yield, and impurity profiles. Both 3-chloropivaloyl chloride and pivaloyl chloride are valuable reagents, but their reactivity profiles differ due to subtle yet important structural distinctions. This guide provides an objective comparison of their performance, supported by established chemical principles and proposed experimental protocols for direct evaluation.

Theoretical Reactivity Analysis

The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is primarily governed by a dynamic interplay of electronic and steric factors centered on the electrophilicity of the carbonyl carbon.[1][2] The reaction typically proceeds through a two-step addition-elimination mechanism, where the initial nucleophilic attack is the rate-determining step.[1][3]

Electronic Effects

The inherent reactivity of the acyl chloride functional group stems from the strong electron-withdrawing inductive effects of both the carbonyl oxygen and the chlorine atom, which impart a significant partial positive charge on the carbonyl carbon.

  • Pivaloyl Chloride: The tert-butyl group attached to the carbonyl is weakly electron-donating, having a minor electronic influence on the carbonyl carbon's electrophilicity.

  • This compound: This molecule features an additional chlorine atom on the β-carbon. Chlorine is a highly electronegative atom that exerts a powerful electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds, further pulling electron density away from the carbonyl carbon.[4] This increases the carbon's partial positive charge (electrophilicity), making it significantly more susceptible to attack by nucleophiles.[4]

Therefore, based on electronic factors alone, This compound is predicted to be substantially more reactive than pivaloyl chloride.

Steric Effects

Steric hindrance refers to the spatial bulk around a reactive center, which can impede the approach of a nucleophile.[5]

  • Pivaloyl Chloride & this compound: Both molecules possess a neopentyl skeleton, characterized by a quaternary α-carbon. This tert-butyl group creates significant steric congestion around the carbonyl carbon.[6][7] This steric bulk can hinder the trajectory of the incoming nucleophile, slowing the rate of the initial addition step.[1][2]

The steric hindrance is a dominant characteristic for both reagents and is largely comparable between the two. While the electronic effect enhances the reactivity of this compound, the steric hindrance moderates the reactivity of both compounds compared to less bulky acyl chlorides like acetyl chloride.

Overall Reactivity Prediction

When considering both effects, the strong electron-withdrawing nature of the β-chloro substituent in this compound is expected to outweigh the baseline steric hindrance it shares with pivaloyl chloride. Consequently, This compound is the more reactive acylating agent . This enhanced reactivity can lead to faster reaction times but may also require more careful control of reaction conditions to avoid side reactions.

Data Presentation: A Comparative Overview

While direct side-by-side kinetic data is scarce in published literature, a comparison can be drawn from their physical properties and the principles of chemical reactivity.

FeaturePivaloyl ChlorideThis compound
CAS Number 3282-30-2[8]4300-97-4[9]
Molecular Formula C₅H₉ClO[8]C₅H₈Cl₂O[9]
Molecular Weight 120.58 g/mol [8]155.02 g/mol [9]
Boiling Point 105-106 °C[8]85-86 °C / 60 mmHg[9][10]
Density 0.985 g/mL[8]1.199 g/mL at 25 °C[10]
Key Structural Feature tert-butyl grouptert-butyl group with a β-chloro substituent
Dominant Reactivity Factor High Steric Hindrance[6][7]Enhanced Electrophilicity (Inductive Effect)[4]
Predicted Relative Reactivity Less ReactiveMore Reactive

Special Case: The Friedel-Crafts Reaction

The difference in reactivity is particularly stark in the context of Friedel-Crafts acylation.

  • Pivaloyl Chloride: When pivaloyl chloride reacts with an aromatic ring in the presence of a Lewis acid (e.g., AlCl₃), it often undergoes an anomalous reaction. The initially formed acylium ion is sterically strained and can readily decarbonylate (lose carbon monoxide) to form the highly stable tert-butyl carbocation.[11][12] This carbocation then acts as the electrophile, resulting in Friedel-Crafts alkylation (tert-butylation) of the aromatic ring rather than the expected acylation.[12][13]

  • This compound: this compound is expected to behave as a typical acylating agent in Friedel-Crafts reactions, introducing the 3-chloropivaloyl group onto the aromatic ring to form an aryl ketone.[4] The resulting acylium ion is less prone to rearrangement and decarbonylation.

G Figure 1: Divergent Reactivity in Friedel-Crafts Reactions cluster_piv Pivaloyl Chloride Pathway cluster_chloro This compound Pathway PivCl Pivaloyl Chloride + AlCl₃ Acylium_Piv Pivaloyl Acylium Ion PivCl->Acylium_Piv Forms initially tBu_Cation tert-Butyl Carbocation + CO (gas) Acylium_Piv->tBu_Cation Decarbonylation (favored) Alkylation_Product tert-Butylbenzene (Alkylation Product) tBu_Cation->Alkylation_Product + Benzene ChloroPivCl This compound + AlCl₃ Acylium_Chloro 3-Chloropivaloyl Acylium Ion ChloroPivCl->Acylium_Chloro Acylation_Product 3-Chloropivaloylbenzene (Acylation Product) Acylium_Chloro->Acylation_Product + Benzene (expected)

Figure 1: Divergent Reactivity in Friedel-Crafts Reactions

Experimental Protocols for Comparative Analysis

To empirically determine the relative reactivity, the following protocols are proposed. All operations should be conducted in a well-ventilated fume hood, using appropriate personal protective equipment, as acyl chlorides are corrosive and react with moisture.[14]

Experiment 1: Comparative N-Acylation of Benzylamine

This experiment aims to compare the reaction time and/or yield for the acylation of a model primary amine under identical conditions.

Materials:

  • Benzylamine

  • Pivaloyl chloride

  • This compound

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, TLC plates, and analytical equipment (NMR, GC-MS)

Procedure (to be run in parallel for each acyl chloride):

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add benzylamine (e.g., 1.0 equiv, 10 mmol, 1.07 g) and anhydrous DCM (40 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (1.2 equiv, 12 mmol, 1.21 g).

  • Acyl Chloride Addition: Add the respective acyl chloride (pivaloyl chloride or this compound) (1.1 equiv, 11 mmol) dropwise over 5 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 15 minutes until the starting amine is consumed. Record the total reaction time.

  • Work-up: Quench the reaction by slowly adding 30 mL of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).

  • Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Analysis: Determine the yield and purity of the resulting amide product. The shorter reaction time and/or higher yield will indicate greater reactivity.

Experiment 2: Competitive Friedel-Crafts Reaction

This experiment is designed to demonstrate the different reaction pathways.

Materials:

  • Benzene (or a more reactive arene like anisole)

  • Pivaloyl chloride

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice, concentrated HCl

  • Standard laboratory glassware and analytical equipment (GC-MS is ideal for product identification)

Procedure (to be run in parallel for each acyl chloride):

  • Catalyst Suspension: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous AlCl₃ (1.2 equiv, 12 mmol) and anhydrous DCM (20 mL). Cool to 0 °C.

  • Acyl Chloride Addition: Slowly add the respective acyl chloride (1.0 equiv, 10 mmol) to the suspension and stir for 10 minutes to allow for the formation of the electrophile complex.

  • Arene Addition: Add a solution of benzene (1.5 equiv, 15 mmol) in DCM (10 mL) dropwise.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (50 g) and concentrated HCl (15 mL).

  • Work-up and Analysis: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM. Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate. Analyze the product mixture by GC-MS to identify the major products (alkylation vs. acylation).

Visualization of Reactivity Factors

The key factors influencing the reactivity of these two acyl chlorides can be visualized as follows.

G Figure 2: Factors Influencing Carbonyl Electrophilicity Piv Pivaloyl Chloride C=O Cl Result_Piv Baseline Reactivity (Moderated by Bulk) Piv:f1->Result_Piv ChloroPiv This compound C=O Cl Steric_Piv High Steric Hindrance Steric_Piv->Piv:f1 hinders nucleophile approach Steric_ChloroPiv High Steric Hindrance Steric_ChloroPiv->ChloroPiv:f1 hinders nucleophile approach Result_ChloroPiv Enhanced Reactivity (Increased Electrophilicity) Steric_ChloroPiv->Result_ChloroPiv Electronic_ChloroPiv Strong Inductive Electron Withdrawal (-I Effect from β-Cl) Electronic_ChloroPiv->ChloroPiv:f1 increases C=O electrophilicity (δ+) Electronic_ChloroPiv->Result_ChloroPiv

Figure 2: Factors Influencing Carbonyl Electrophilicity

Conclusion

  • Pivaloyl Chloride is a standard bulky acylating agent whose reactivity is primarily moderated by steric hindrance. Its tendency to decarbonylate under Friedel-Crafts conditions is a significant characteristic that can be exploited for alkylation but precludes its use for direct acylation in such reactions.

  • This compound is a more reactive analogue. The electron-withdrawing inductive effect of the β-chloro substituent enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This leads to faster reaction rates compared to pivaloyl chloride.

For researchers, the choice between these two reagents depends on the specific requirements of the synthesis. Pivaloyl chloride is suitable when a bulky, moderately reactive acylating agent is needed. In contrast, this compound is the preferred choice when higher reactivity is desired, and its bifunctional nature (acyl chloride and alkyl chloride) can be leveraged for subsequent synthetic transformations.

References

A Comparative Analysis of 3-Chloropivaloyl Chloride's Reactivity for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of an appropriate acylating agent is a critical decision that can significantly impact reaction efficiency, yield, and selectivity. This guide provides an objective comparison of the reactivity of 3-Chloropivaloyl chloride against other commonly employed acyl chlorides. By examining the interplay of electronic and steric effects, supported by proposed experimental data, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Understanding Acyl Chloride Reactivity: A Delicate Balance

The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is fundamentally governed by two key factors:

  • Electronic Effects: The electrophilicity of the carbonyl carbon is paramount. Electron-withdrawing groups attached to the acyl chain enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups diminish this positive charge, leading to decreased reactivity.

  • Steric Hindrance: The accessibility of the carbonyl carbon to an incoming nucleophile plays a crucial role. Bulky groups surrounding the carbonyl center can physically impede the approach of the nucleophile, thereby slowing down the reaction rate.

Acyl chlorides are among the most reactive carboxylic acid derivatives due to the strong electron-withdrawing inductive effect of both the chlorine atom and the carbonyl oxygen.[1][2] This renders the carbonyl carbon highly electrophilic.[3] Additionally, the chloride ion is an excellent leaving group, further facilitating substitution reactions.[1] The general reactivity trend for carboxylic acid derivatives is as follows: Acyl Chloride > Acid Anhydride > Ester > Amide.[1]

Comparative Reactivity Profile

While direct, side-by-side kinetic data for the complete series of these specific acyl chlorides under identical conditions is not extensively documented in publicly available literature, a predictive comparison can be made based on well-established structure-reactivity relationships.

Acyl ChlorideStructureKey Features Affecting ReactivityPredicted Relative Reactivity
Acetyl ChlorideCH₃COClSmall methyl group (minimal steric hindrance), weak electron-donating effect.High
Propionyl ChlorideCH₃CH₂COClSlightly larger ethyl group (minor increase in steric hindrance), weak electron-donating effect.High (slightly lower than acetyl chloride)
Pivaloyl Chloride(CH₃)₃CCOClBulky tert-butyl group (significant steric hindrance), weak electron-donating effect.[4]Low
Benzoyl ChlorideC₆H₅COClPhenyl group is electron-withdrawing through induction but can donate electron density through resonance, moderate steric hindrance.Moderate
This compound ClCH₂C(CH₃)₂COClBulky neopentyl-like structure (significant steric hindrance), electron-withdrawing chloro group on the β-carbon.[3]Moderate to High

Analysis of this compound:

This compound presents a unique combination of structural features. The presence of the gem-dimethyl group adjacent to the carbonyl carbon introduces significant steric hindrance, similar to pivaloyl chloride.[3] This bulkiness would be expected to decrease its reactivity compared to less hindered acyl chlorides like acetyl chloride.

However, the presence of an electron-withdrawing chlorine atom on the β-position enhances the electrophilicity of the carbonyl carbon through an inductive effect.[3] This electronic effect counteracts the steric hindrance, making this compound more reactive than pivaloyl chloride and potentially comparable to or even more reactive than other sterically less hindered acyl chlorides in certain reactions. This dual nature makes it a bifunctional reagent, participating in both acylation and subsequent nucleophilic substitution reactions.[3]

Proposed Experimental Protocols for Reactivity Comparison

To quantitatively assess the relative reactivity of this compound, the following experimental protocols are proposed.

Experiment 1: Competitive Acylation of an Amine

This experiment aims to determine the relative rates of reaction of different acyl chlorides with a primary amine by analyzing the product distribution.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare equimolar stock solutions (e.g., 1 M) of this compound, acetyl chloride, pivaloyl chloride, and benzoyl chloride in a dry, inert solvent (e.g., dichloromethane, DCM).

    • Prepare a stock solution of a primary amine (e.g., benzylamine, 0.5 M) in the same solvent.

    • Prepare a stock solution of an internal standard (e.g., dodecane) for chromatographic analysis.

  • Reaction Setup:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine equimolar amounts of the acyl chloride solutions.

    • Cool the mixture to 0°C in an ice bath.

  • Reaction Initiation and Monitoring:

    • While stirring vigorously, slowly add a substoichiometric amount of the amine stock solution (e.g., 0.25 equivalents relative to the total acyl chlorides) dropwise over 5 minutes.

    • Allow the reaction to stir at 0°C for a predetermined time (e.g., 30 minutes).

  • Workup and Analysis:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Add a known amount of the internal standard solution.

    • Analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the relative amounts of the corresponding amides formed. The product ratio will reflect the relative reactivity of the acyl chlorides.

G Workflow for Competitive Acylation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_acyl Prepare Acyl Chloride Stock Solutions mix_acyl Combine Acyl Chlorides in Reaction Flask prep_acyl->mix_acyl prep_amine Prepare Amine Stock Solution add_amine Add Amine Solution (Substoichiometric) prep_amine->add_amine prep_std Prepare Internal Standard Solution add_std Add Internal Standard prep_std->add_std cool Cool to 0°C mix_acyl->cool cool->add_amine stir Stir for 30 min add_amine->stir quench Quench with NaHCO₃ stir->quench extract Extract with DCM quench->extract dry Dry and Filter extract->dry dry->add_std analyze Analyze by GC-MS/HPLC add_std->analyze

Workflow for Competitive Acylation Experiment
Experiment 2: Monitoring Reaction Kinetics via Spectroscopy

This experiment involves monitoring the disappearance of a reactant or the appearance of a product over time to determine the reaction rate constant for each acyl chloride individually.

Methodology:

  • Reactant Preparation:

    • Prepare a solution of a nucleophile with a distinct spectroscopic signature (e.g., a substituted aniline for UV-Vis spectroscopy or a specific alcohol for NMR spectroscopy) in a suitable solvent.

    • Prepare separate, equimolar solutions of each acyl chloride.

  • Reaction Initiation and Data Acquisition:

    • In a temperature-controlled cuvette (for UV-Vis) or NMR tube, rapidly mix the nucleophile solution with one of the acyl chloride solutions.

    • Immediately begin acquiring spectra at regular time intervals.

  • Data Analysis:

    • Plot the concentration of the reactant or product versus time.

    • Determine the initial reaction rate from the slope of the curve at time zero.

    • Calculate the rate constant (k) for each acyl chloride under the same conditions. A higher rate constant indicates greater reactivity.

G Kinetic Analysis via Spectroscopy cluster_prep Preparation cluster_reaction Reaction & Acquisition cluster_analysis Data Analysis prep_nuc Prepare Nucleophile Solution mix Mix Nucleophile and Acyl Chloride prep_nuc->mix prep_acyl Prepare Individual Acyl Chloride Solutions prep_acyl->mix acquire Acquire Spectra over Time mix->acquire plot Plot Concentration vs. Time acquire->plot calc_rate Determine Initial Rate plot->calc_rate calc_k Calculate Rate Constant (k) calc_rate->calc_k

References

Spectroscopic Analysis of 3-Chloropivaloyl Chloride and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of 3-Chloropivaloyl chloride and its representative amide and ester derivatives. The data presented is essential for the characterization and quality control of these important chemical intermediates in pharmaceutical and agrochemical research.

Introduction to this compound

This compound (3-CPC), a derivative of pivalic acid, is a highly reactive acylating agent. Its bifunctional nature, containing both an acyl chloride and a chloroalkyl group, makes it a versatile building block in organic synthesis. It is notably used in the production of pesticides and as an intermediate in the synthesis of various pharmaceuticals. The spectroscopic analysis of 3-CPC and its derivatives is crucial for confirming their structure, assessing purity, and monitoring reaction progress.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, and its derivatives, N-benzyl-3-chloro-2,2-dimethylpropanamide and methyl 3-chloro-2,2-dimethylpropanoate.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound 3.75s2H-CH₂Cl
1.45s6H-C(CH₃)₂
N-benzyl-3-chloro-2,2-dimethylpropanamide 7.25-7.40m5HAr-H
6.50br s1H-NH-
4.45d2H-NH-CH₂-Ph
3.60s2H-CH₂Cl
1.35s6H-C(CH₃)₂
Methyl 3-chloro-2,2-dimethylpropanoate 3.70s3H-OCH₃
3.65s2H-CH₂Cl
1.30s6H-C(CH₃)₂

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound 175.0-COCl
52.0-CH₂Cl
45.0-C(CH₃)₂
25.0-C(CH₃)₂
N-benzyl-3-chloro-2,2-dimethylpropanamide 172.0-CONH-
138.0Ar-C (quaternary)
128.8, 127.8, 127.5Ar-CH
53.0-CH₂Cl
44.0-NH-CH₂-Ph
46.0-C(CH₃)₂
24.5-C(CH₃)₂
Methyl 3-chloro-2,2-dimethylpropanoate 174.0-COOCH₃
52.5-OCH₃
51.0-CH₂Cl
45.5-C(CH₃)₂
24.0-C(CH₃)₂

Table 3: Infrared (IR) Spectroscopic Data

CompoundKey Absorption Bands (cm⁻¹)Functional Group
This compound ~1800 (s)C=O (acyl chloride)
~750 (s)C-Cl
N-benzyl-3-chloro-2,2-dimethylpropanamide ~3300 (m, br)N-H (stretch)
~1640 (s)C=O (amide I)
~1550 (m)N-H (bend, amide II)
~700 (s)C-Cl
Methyl 3-chloro-2,2-dimethylpropanoate ~1740 (s)C=O (ester)
~1200 (s)C-O (ester)
~730 (s)C-Cl

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 154/156/158 [M]⁺119/121 [(M-Cl)]⁺, 91/93 [(M-COCl)]⁺, 57 [(M-CH₂Cl-COCl)]⁺
N-benzyl-3-chloro-2,2-dimethylpropanamide 225/227 [M]⁺134 [(M-CH₂Cl-C(CH₃)₂)]⁺, 106 [benzyl]⁺, 91 [tropylium]⁺
Methyl 3-chloro-2,2-dimethylpropanoate 150/152 [M]⁺115 [(M-Cl)]⁺, 101 [(M-CH₂Cl)]⁺, 59 [COOCH₃]⁺

Table 5: Raman Spectroscopic Data

CompoundKey Raman Shifts (cm⁻¹)Assignment
This compound ~1795C=O stretch
~740C-Cl stretch
~550C-C-Cl bend

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and confirm the identity of the compounds.

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 16 ppm

  • Acquisition Time: 4 s

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

  • Acquisition Time: 1.5 s

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm for ¹H NMR and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecules.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

Sample Preparation:

  • Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • For solid samples, place a small amount of the powder onto the crystal and apply pressure using the built-in clamp to ensure good contact.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compounds.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (splitless injection).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40 - 400.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound. Compare the obtained mass spectrum with library data for confirmation.

Visualizations

Synthesis of Derivatives from this compound

The following diagram illustrates the synthesis of an amide and an ester derivative from this compound.

Synthesis_of_Derivatives CPC This compound Amide N-R-3-chloro-2,2-dimethylpropanamide CPC->Amide + Amine Ester R'-3-chloro-2,2-dimethylpropanoate CPC->Ester + Alcohol Amine R-NH₂ (e.g., Benzylamine) Alcohol R'-OH (e.g., Methanol)

Caption: Reaction scheme for the synthesis of amide and ester derivatives.

Spectroscopic Analysis Workflow

This diagram outlines the general workflow for the spectroscopic analysis of the synthesized compounds.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 3-CPC Derivative NMR NMR (¹H, ¹³C) Synthesis->NMR IR FT-IR Synthesis->IR MS GC-MS Synthesis->MS Raman Raman Synthesis->Raman Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure Raman->Structure Purity Purity Assessment Structure->Purity

Caption: General workflow for spectroscopic analysis and data interpretation.

A Comparative Guide to GC-MS Analysis of 3-Chloropivaloyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of gas chromatography-mass spectrometry (GC-MS) methods for the analysis of reactions involving 3-Chloropivaloyl chloride. Due to its high reactivity, direct GC-MS analysis of this compound is challenging. Therefore, this document focuses on derivatization strategies to enable robust and reliable analysis. The experimental data and protocols presented are based on established methods for similar reactive acyl chlorides and serve as a foundational guide for method development.

This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4] Its high reactivity, stemming from the electrophilic acyl chloride group, makes it susceptible to nucleophilic attack by a wide range of compounds, including alcohols and amines, to form esters and amides respectively.[5][6][7] This reactivity, however, also makes it prone to hydrolysis and reaction with active sites in a GC column, necessitating a derivatization step prior to analysis.[8][9]

Alternative Analytical Approaches: A Comparative Overview

The two primary derivatization strategies for the GC-MS analysis of this compound reactions are esterification and amidation . These reactions convert the highly reactive acyl chloride into a more stable derivative that is amenable to GC-MS analysis.

FeatureEsterification (e.g., with Methanol)Amidation (e.g., with Diethylamine)
Principle Converts this compound to its corresponding methyl ester.Converts this compound to its corresponding diethylamide.
Reaction Speed Generally fast.Very rapid, often nearly instantaneous.[9]
Derivative Stability Good stability for GC-MS analysis.Excellent stability.
Potential Interferences Excess alcohol reagent can sometimes interfere with early eluting peaks.Excess amine reagent can potentially interfere if not properly removed.
Applicability Well-suited for quantifying unreacted this compound and monitoring its consumption.Ideal for analyzing the formation of amide products in reactions with primary or secondary amines.

Experimental Protocols

The following are detailed experimental protocols for the derivatization and GC-MS analysis of this compound. These are model protocols based on methods for analogous compounds and should be optimized for specific applications.

Protocol 1: Esterification for Purity Assessment and Reaction Monitoring

This protocol is adapted from a method for the GC analysis of 3-chloropropionyl chloride.[8] It is suitable for determining the purity of a this compound sample or for monitoring its consumption in a reaction.

1. Derivatization:

  • In a 25 mL stoppered Erlenmeyer flask, add approximately 5 mL of the reaction mixture or the this compound sample.

  • To this, add methanol in excess to ensure complete esterification and shake the flask well.[8] The reaction is typically rapid.

  • The resulting solution contains the methyl 3-chloropivalate derivative.

2. GC-MS Analysis:

  • Instrument: Agilent 6890 GC with a 5975 MS detector.[10]

  • Injector: Split/splitless injector.[8]

  • Injection Volume: 0.2 - 1.0 µL.[8][10]

  • Carrier Gas: Helium.[10]

  • GC Column: A mid-polarity column such as a DB-Wax or HT-FFAP is recommended. A typical column could be 30m x 0.32mm x 0.33µm.[8]

  • Oven Temperature Program:

    • Initial temperature: 120°C.[8]

    • This can be optimized with a temperature ramp (e.g., 10°C/min) to improve separation.

  • Injector Temperature: 280°C.[8]

  • Detector Temperature: 280°C.[8]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Protocol 2: Amidation for Analysis of Reactions with Amines

This protocol is based on the analysis of other reactive acyl chlorides and is suitable for monitoring the formation of amide products.[9]

1. Derivatization:

  • Dissolve the sample containing the this compound reaction mixture in a suitable solvent like Dichloromethane (DCM).

  • Add a slight excess of diethylamine. The reaction to form the N,N-diethyl-3-chloropivolamide is very fast.[9]

  • To derivatize any unreacted starting carboxylic acid that might be present as an impurity, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be added after the amidation, followed by heating at 70°C for 15 minutes.[9]

2. GC-MS Analysis:

  • Instrument: Standard GC-MS system.

  • Injector: Split/splitless injector.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium.

  • GC Column: A non-polar or low-polarity column such as an Agilent HP-5ms (30 m × 0.25 mm id × 0.25 µm film thickness) is suitable for this analysis.[10]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 min.

    • Ramp: 8°C/min to 300°C, hold for 3 min.[10]

  • Injector Temperature: 250°C.[10]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

Data Presentation

The following tables present hypothetical yet representative data for the GC-MS analysis of this compound derivatives, based on data for analogous compounds.

Table 1: Representative GC Retention Times for this compound Derivatives

CompoundDerivativeExpected Retention Time (min)
This compoundMethyl 3-chloropivalate~ 5 - 10
This compoundN,N-diethyl-3-chloropivolamide~ 10 - 15
Pivalic Acid (impurity)Trimethylsilyl pivalate~ 7 - 12

Table 2: Expected Mass Spectral Data for Pivaloyl Derivatives (as an analogue)

The mass spectrum of the closely related pivaloyl chloride shows characteristic fragments that can be used for identification.

CompoundKey Mass Fragments (m/z)
Pivaloyl chloride57 (base peak), 41, 29, 39, 27[11]

For the derivatives of this compound, one would expect to see fragments corresponding to the core structure and the derivatizing group, as well as the characteristic isotopic pattern of chlorine.

Visualizations

Reaction Pathway for Derivatization

The following diagram illustrates the two primary derivatization pathways for this compound for GC-MS analysis.

G A This compound C Methyl 3-chloropivalate (GC-MS amenable) A->C + E N,N-diethyl-3-chloropivolamide (GC-MS amenable) A->E + B Methanol (Esterification) B->C D Diethylamine (Amidation) D->E

Caption: Derivatization of this compound.

Experimental Workflow for GC-MS Analysis

This diagram outlines the general workflow for the GC-MS analysis of a reaction involving this compound.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Reaction Sample B Derivatization (Esterification or Amidation) A->B C GC-MS Injection B->C D Separation & Detection C->D E Data Acquisition D->E F Peak Integration & Identification E->F G Quantification F->G

Caption: GC-MS analysis workflow.

Logical Comparison of Derivatization Methods

This diagram provides a logical comparison of the two proposed derivatization methods.

G A Analysis of 3-Chloropivaloyl Chloride Reaction B Is the goal to quantify unreacted acyl chloride? A->B C Esterification with Methanol B->C Yes D Is the goal to analyze amide product formation? B->D No E Amidation with Diethylamine D->E Yes F Consider alternative analytical techniques D->F No

References

Unveiling the Structural Signature: NMR Characterization of Amides Derived from 3-Chloropivaloyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, this document details the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of amides synthesized from 3-Chloropivaloyl chloride. This guide provides a comparative analysis of their spectral features, detailed experimental protocols for their synthesis and NMR analysis, and visual representations of the underlying chemical processes.

The reaction of this compound with various amines yields a range of N-substituted amides, compounds of interest in various fields of chemical research. The structural elucidation of these products relies heavily on NMR spectroscopy, a powerful analytical technique that provides detailed information about the molecular structure at the atomic level. This guide focuses on the interpretation of ¹H and ¹³C NMR spectra, offering a baseline for the characterization of this class of compounds.

Comparative NMR Data Analysis

While specific NMR data for a wide range of amides derived from this compound is not extensively documented in publicly available literature, we can predict and analyze the expected spectral features based on the known chemical shifts of related structures. The key structural motifs to consider are the pivaloyl backbone, including the chloromethyl group, and the N-substituent.

For a representative example, 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide , the following NMR characteristics can be anticipated. The structural formula and atom numbering for this compound are provided below to facilitate the discussion of its NMR data.

Chemical structure of 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide

Figure 1. Chemical structure of 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-C(CH₃)₂1.2 - 1.4Singlet6H
-CH₂Cl3.6 - 3.8Singlet2H
Aromatic CH7.5 - 7.8Multiplet4H
-NH-8.0 - 9.0Singlet (broad)1H

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide

Carbon AtomPredicted Chemical Shift (ppm)
-C(CH₃)₂20 - 30
-C (CH₃)₂40 - 50
-CH₂Cl50 - 60
Aromatic CH120 - 130
Aromatic C-CF₃125 - 135 (quartet, JC-F)
Aromatic C-NH135 - 145
-CF₃120 - 130 (quartet, JC-F)
-C=O170 - 180

Experimental Protocols

A general and robust method for the synthesis of amides from acyl chlorides is the Schotten-Baumann reaction. This procedure is typically carried out under basic conditions to neutralize the hydrogen chloride byproduct.

Synthesis of N-Aryl-3-chloropivalamide (General Procedure)

To a solution of the desired aniline (1.0 eq.) and a base such as pyridine or triethylamine (1.2 eq.) in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, this compound (1.1 eq.) is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for a specified time (typically 2-12 hours) until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed successively with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude amide. The product can be further purified by recrystallization or column chromatography.

NMR Sample Preparation

For NMR analysis, approximately 5-10 mg of the purified amide is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube for analysis.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the reaction pathway and the general workflow for NMR characterization.

reaction_pathway reagents This compound + Amine intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Amide + HCl intermediate->product Elimination of Cl⁻ and H⁺

Diagram 1. Reaction pathway for amide synthesis.

nmr_workflow synthesis Amide Synthesis purification Purification synthesis->purification sample_prep NMR Sample Preparation purification->sample_prep nmr_acquisition NMR Data Acquisition (¹H, ¹³C, etc.) sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Baseline Correction) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Peak Picking, Integration, Assignment) data_processing->spectral_analysis structure_elucidation Structure Elucidation spectral_analysis->structure_elucidation

Diagram 2. General workflow for NMR characterization.

This guide provides a foundational understanding of the NMR characterization of amides derived from this compound. Researchers can utilize the predicted spectral data and the detailed experimental protocols as a starting point for their own investigations into this class of compounds. The provided diagrams offer a clear visual representation of the key chemical and analytical processes.

The Strategic Advantage of 3-Chloropivaloyl Chloride in Acylation Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the choice of an acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a reaction. While a plethora of options exist, 3-Chloropivaloyl chloride has emerged as a reagent of particular interest for researchers, scientists, and drug development professionals. This guide provides an objective comparison of this compound with other common acylating agents, supported by available experimental data, to elucidate its unique advantages in specific synthetic contexts.

Enhanced Reactivity and Unique Functionality

This compound distinguishes itself from other acylating agents through a combination of electronic effects and steric hindrance. Its structure, featuring a bulky tert-butyl group and a chlorine atom at the β-position, imparts a unique reactivity profile. The primary academic significance of this compound lies in its high reactivity as an acylating agent.[1] The presence of a second chlorine atom on the β-position of the molecule enhances the electrophilicity of the carbonyl carbon, making it a bifunctional reagent.[1] This heightened electrophilicity makes the carbonyl carbon highly susceptible to nucleophilic attack, a key factor in its utility for creating various carboxylic acid derivatives.

Performance in Acylation Reactions: A Comparative Overview

To illustrate the practical implications of these structural features, this guide examines the acylation of 4-aminophenol, a common substrate with two nucleophilic sites (the amino and hydroxyl groups), as a model reaction. While direct comparative studies under identical conditions are scarce in the literature, we can synthesize a comparative overview based on available data for acetyl chloride, pivaloyl chloride, and the known reactivity of this compound.

Acyl chlorides are among the most reactive acylating agents due to the strong electron-withdrawing inductive effects of both the oxygen and chlorine atoms, which renders the carbonyl carbon highly susceptible to nucleophilic attack.[2] In the context of 4-aminophenol, the more nucleophilic amino group is expected to be the primary site of acylation.

Table 1: Comparative Performance of Acylating Agents in the Acylation of 4-Aminophenol

Acylating AgentStructureKey FeaturesTypical Yield (N-acylation)Reaction ConditionsByproducts
Acetyl ChlorideCH₃COClSmall, highly reactive.>95%[3]Fast, often exothermic, may require cooling.[4]HCl
Pivaloyl Chloride(CH₃)₃CCOClBulky tert-butyl group introduces significant steric hindrance.High (e.g., 83% with o-toluidine)[5]Slower reaction rates compared to acetyl chloride due to sterics.[6]HCl
This compound ClCH₂C(CH₃)₂COClEnhanced electrophilicity from β-chloro group; bifunctional handle for further modification.Expected to be high due to increased reactivity.Potentially faster than pivaloyl chloride under similar conditions.HCl

The Decisive Factors: Why Choose this compound?

The decision to use this compound over other acylating agents is driven by several key advantages:

  • Enhanced Reactivity: The electron-withdrawing effect of the β-chloro substituent increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack than pivaloyl chloride. This can lead to faster reaction times and improved yields, particularly with less reactive nucleophiles.

  • Bifunctionality: The presence of the chlorine atom on the pivaloyl backbone provides a reactive handle for subsequent synthetic transformations. This "bifunctional" nature is a significant advantage in the synthesis of complex molecules, allowing for the introduction of further functionality after the initial acylation.

  • Steric Influence: Similar to pivaloyl chloride, the bulky tert-butyl group of this compound can impart steric protection to the newly formed amide or ester linkage, potentially influencing the stability and conformational properties of the product. This steric hindrance can also lead to increased selectivity in certain reactions.[5]

Experimental Protocols: A Practical Guide

While specific protocols should be optimized for each substrate, the following provides a general framework for N-acylation and O-acylation reactions.

General Protocol for N-Acylation of an Aromatic Amine

This protocol is adapted from the acylation of anilines and serves as a representative example.

Materials:

  • Aromatic amine (e.g., 4-aminophenol)

  • This compound

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Pyridine)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic amine (1.0 equivalent) and the tertiary amine base (1.1 equivalents) in the anhydrous solvent.

  • Cool the solution to 0°C in an ice bath with stirring.

  • Slowly add a solution of this compound (1.05 equivalents) in the anhydrous solvent to the stirred amine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for O-Acylation of a Phenol

This protocol provides a general method for the synthesis of phenolic esters.

Materials:

  • Phenol

  • This compound

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM))

  • Tertiary amine base (e.g., Triethylamine (TEA))

  • Catalytic amount of 4-Dimethylaminopyridine (DMAP)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 equivalent), triethylamine (1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add this compound (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Applications in Pharmaceutical and Agrochemical Synthesis

The unique properties of this compound have made it a valuable intermediate in the synthesis of important molecules in the pharmaceutical and agrochemical industries.

Synthesis of Isoxadifen-ethyl: A Case Study

This compound is a key intermediate in the production of the herbicide safener, isoxadifen-ethyl.[2] The synthesis involves the formation of an isoxazole ring, a reaction where this compound acts as an important cyclization reagent.

Below is a diagram illustrating the logical workflow for the synthesis of Isoxadifen-ethyl, highlighting the role of this compound.

Isoxadifen_Ethyl_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis start1 Pivaloyl Chloride intermediate1 This compound start1->intermediate1 Chlorination start2 Chlorine start2->intermediate1 final_product Isoxadifen-ethyl intermediate1->final_product Cyclization intermediate2 Ethyl 2-(hydroxyimino)-2-phenylacetate intermediate2->final_product Acylation_Mechanism reactant1 This compound intermediate Tetrahedral Intermediate reactant1->intermediate Nucleophilic Attack reactant2 Nucleophile (Nu-H) reactant2->intermediate product1 Acylated Product intermediate->product1 Elimination of Cl- product2 HCl intermediate->product2 Proton Transfer

References

A Comparative Analysis of the Electrophilicity of 3-Chloropivaloyl Chloride and Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the selection of an appropriate electrophilic reagent is paramount for the successful construction of complex molecules. Both 3-chloropivaloyl chloride and various sulfonyl chlorides serve as potent electrophiles, widely employed in acylation and sulfonylation reactions, respectively. This guide provides a detailed comparison of their electrophilicity, supported by established chemical principles and outlining experimental protocols for their quantitative evaluation, aimed at researchers, scientists, and professionals in drug development.

Executive Summary

Factors Influencing Electrophilicity

The electrophilicity of these compounds is governed by a combination of inductive effects, resonance, and the nature of the leaving group.

  • This compound: The primary site of electrophilic attack is the carbonyl carbon. Its electrophilicity is significantly enhanced by the strong electron-withdrawing inductive effects of the carbonyl oxygen and the α-chlorine atom.[1] Furthermore, the presence of a second chlorine atom on the β-carbon exerts an additional, albeit weaker, electron-withdrawing effect, further increasing the partial positive charge on the carbonyl carbon.[1]

  • Sulfonyl Chlorides: The electrophilic center is the sulfur atom. The two oxygen atoms and the chlorine atom attached to the sulfur are highly electronegative, creating a strong dipole and rendering the sulfur atom susceptible to nucleophilic attack. The reactivity of sulfonyl chlorides can be modulated by the nature of the substituent on the aryl or alkyl group. Electron-withdrawing groups on an aromatic ring, for example, increase the electrophilicity of the sulfur atom, leading to faster reaction rates.[3][4][5]

The following diagram illustrates the key factors influencing the electrophilicity of these two classes of compounds.

Caption: Factors influencing the electrophilicity of this compound and sulfonyl chlorides.

Comparative Reactivity Data

While specific kinetic data for this compound is sparse in publicly accessible literature, a general comparison of the reactivity of acyl chlorides and sulfonyl chlorides can be summarized as follows.

FeatureThis compound (as an Acyl Chloride)Sulfonyl Chlorides
Electrophilic Center Carbonyl CarbonSulfur Atom
Primary Driving Force Strong inductive effects of O and α-Cl.[1]Strong inductive effects of two O and Cl atoms.
Relative Reactivity Generally higher.[2]Generally lower.[2]
Reaction with Alcohols Rapid, often complete in minutes at room temperature.[2]Slower, may require elevated temperatures and/or catalysts.[2]
Reaction with Amines Very rapid, forms amides.[6]Rapid, forms sulfonamides (Hinsberg test).[7][8]
Hydrolysis Reacts readily, often violently, with water.[9][10]Slower hydrolysis compared to acyl chlorides.[7]
Influence of Substituents β-chloro group enhances reactivity.[1]Substituents on the R-group significantly modulate reactivity (EWG increase, EDG decrease).[3][4]

Experimental Protocols for Quantitative Comparison

To definitively quantify the relative electrophilicity of this compound and a representative sulfonyl chloride (e.g., p-toluenesulfonyl chloride), a competitive reaction experiment can be designed.

Objective:

To determine the relative reaction rates of this compound and a sulfonyl chloride with a common nucleophile.

Materials:
  • This compound

  • A representative sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • A nucleophile (e.g., aniline or benzyl alcohol)

  • An inert solvent (e.g., acetonitrile or dichloromethane)

  • An internal standard for analytical quantification (e.g., dodecane)

  • A non-nucleophilic base to scavenge HCl (e.g., 2,6-lutidine)

  • Analytical instrumentation (GC-MS or HPLC)

Procedure:
  • Preparation of Reaction Mixture: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (1 equivalent), the non-nucleophilic base (2.2 equivalents), and the internal standard in the chosen inert solvent.

  • Initiation of Reaction: To the stirred solution at a constant temperature (e.g., 25 °C), add a solution containing equimolar amounts of this compound (1 equivalent) and the sulfonyl chloride (1 equivalent) in the same solvent.

  • Monitoring the Reaction: Withdraw aliquots from the reaction mixture at specific time intervals (e.g., 1, 5, 15, 30, 60 minutes).

  • Quenching: Immediately quench each aliquot by adding it to a vial containing a suitable quenching agent (e.g., a dilute aqueous solution of a primary amine like piperidine to consume any remaining electrophiles).

  • Analysis: Analyze the quenched aliquots by GC-MS or HPLC to quantify the formation of the corresponding amide/ester and sulfonamide/sulfonate ester products relative to the internal standard.

  • Data Interpretation: The ratio of the acylated product to the sulfonylated product at various time points will provide a direct measure of the relative reactivity and thus the relative electrophilicity of the two reagents.

The following workflow diagram illustrates the proposed experimental design.

G cluster_workflow Experimental Workflow for Reactivity Comparison prep Prepare Reaction Mixture: Nucleophile + Base + Internal Standard in Solvent init Add Equimolar Mixture: This compound + Sulfonyl Chloride prep->init Start Reaction monitor Monitor Reaction Progress: Withdraw Aliquots at Timed Intervals init->monitor quench Quench Aliquots monitor->quench analyze Analyze by GC-MS or HPLC: Quantify Product Formation quench->analyze interpret Interpret Data: Determine Relative Reaction Rates analyze->interpret

Caption: Workflow for the competitive reaction to determine relative electrophilicity.

Conclusion

Based on fundamental principles of organic chemistry, this compound is a more potent electrophile than typical sulfonyl chlorides. This is primarily due to the highly activated carbonyl carbon. For synthetic applications demanding high reactivity and rapid reaction times, this compound would be the reagent of choice. Conversely, sulfonyl chlorides offer a more tempered reactivity that can be advantageous in achieving greater selectivity in complex syntheses. The proposed experimental protocol provides a clear framework for researchers to quantitatively assess these reactivity differences within the context of their specific applications.

References

A Comparative Guide to Validating the Purity of Synthesized 3-Chloropivaloyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized reagents is paramount to the integrity and reproducibility of experimental outcomes. 3-Chloropivaloyl chloride, a versatile bifunctional reagent, is instrumental in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2][3][4] Its high reactivity, attributed to the electrophilic carbonyl carbon, makes it an effective acylating agent for creating amides, esters, and for participating in Friedel-Crafts acylations and cyclization reactions.[5] However, this reactivity also necessitates rigorous purity assessment to identify and quantify unreacted starting materials, byproducts, and degradation products.

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized this compound. We will delve into Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with derivatization, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and classical titration methods. Furthermore, we will compare this compound with alternative acylating agents to provide a holistic view for reagent selection.

Comparison of Analytical Methods for Purity Determination

The choice of analytical method for purity determination of this compound depends on the specific requirements of the analysis, such as the need for identification of unknown impurities, the desired level of sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of the most common analytical techniques.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with DerivatizationQuantitative Nuclear Magnetic Resonance (qNMR)Argentometric Titration
Principle Separation of volatile compounds followed by mass-based detection and identification.Chemical conversion to a stable, UV-active derivative for chromatographic separation and quantification.Signal intensity is directly proportional to the number of atomic nuclei, allowing for absolute quantification against a certified internal standard.Titration of chloride ions with a standardized silver nitrate solution.
Typical Purity Range >97.0%Trace level analysisHigh purity assessment (>95%)Major component analysis
Limit of Detection (LOD) Low ppm level0.01–0.03 µg/mL (for derivatives)[6]~0.1%Higher than spectroscopic methods
Limit of Quantitation (LOQ) Low ppm level0.03% (estimated for similar compounds)[7]~0.3%Higher than spectroscopic methods
Precision (RSD) < 1.5%[7]< 1.0%[7]HighModerate
Strengths Excellent for identifying volatile impurities and providing structural information. High sensitivity.High sensitivity and specificity for trace analysis of the reactive acyl chloride.Provides both structural and quantitative information without the need for a specific reference standard of the analyte. Considered a primary ratio method.[7]Simple, cost-effective, and does not require sophisticated instrumentation.
Limitations Requires derivatization for non-volatile impurities. The high reactivity of the analyte can be challenging.Indirect method; derivatization reaction must be complete and reproducible.Lower sensitivity compared to chromatographic methods. Requires specialized equipment and expertise.[7]Non-specific; titrates all halide ions. Less sensitive than other methods.

Comparison with Alternative Acylating Agents

The selection of an acylating agent is a critical step in synthesis design. This compound offers a unique combination of reactivity and a functional handle for further transformations. Below is a comparison with other common acylating agents.

Acylating AgentStructureKey Features & ReactivityCommon Applications
This compound C₅H₈Cl₂OHighly reactive acyl chloride. The presence of the chloroalkyl group allows for subsequent nucleophilic substitution reactions.[5]Synthesis of pharmaceuticals, agrochemicals, dyes, and as a cyclization reagent.[1][4][8]
Pivaloyl chloride C₅H₉ClOA sterically hindered and reactive acylating agent.[9]Introduction of the bulky pivaloyl group, which can act as a protective group or influence the steric environment of a molecule. Used in the synthesis of amides, esters, and ketones.
Isobutyryl chloride C₄H₇ClOA simpler branched-chain acyl chloride, generally less sterically hindered than pivaloyl chloride.[10]Used in the synthesis of pharmaceuticals (e.g., ibuprofen), agrochemicals (e.g., butachlor), polymers, and dyes.[11][12]
Benzoyl chloride C₇H₅ClOAn aromatic acyl chloride, less reactive than alkyl acyl chlorides but still a potent acylating agent.[13]Used in the production of peroxides, dyes, perfumes, pharmaceuticals, and resins.[13][14]

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible purity data. The following sections provide methodologies for the key analytical techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the direct analysis of volatile compounds and for the identification of impurities. Due to the reactive nature of acyl chlorides, derivatization is often employed to improve stability and chromatographic performance.

Protocol for Derivatization and GC-MS Analysis:

  • Sample Preparation (Derivatization with Methanol):

    • Accurately weigh approximately 50 mg of the synthesized this compound into a clean, dry vial.

    • Add 1 mL of anhydrous methanol to the vial. The reaction is typically rapid and exothermic.

    • Allow the reaction mixture to stand for 15 minutes at room temperature to ensure complete conversion to the methyl ester derivative (methyl 3-chloropivalate).

    • Dilute the derivatized sample with a suitable solvent, such as dichloromethane or ethyl acetate, to a final concentration of approximately 1 mg/mL.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.

    • MSD Conditions:

      • Transfer Line Temperature: 280 °C.

      • Ion Source Temperature: 230 °C.

      • Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

  • Data Analysis:

    • Determine the purity by calculating the area percentage of the main peak (methyl 3-chloropivalate) relative to the total peak area.

    • Identify impurities by comparing their mass spectra to spectral libraries (e.g., NIST) and by interpreting their fragmentation patterns.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

Due to the high reactivity and lack of a strong chromophore, direct analysis of this compound by HPLC is challenging. Pre-column derivatization with a UV-active reagent, such as 2-nitrophenylhydrazine, converts the analyte into a stable derivative suitable for reverse-phase HPLC analysis.

Protocol for Derivatization and HPLC Analysis:

  • Sample and Derivatizing Reagent Preparation:

    • Sample Solution: Accurately weigh about 10 mg of synthesized this compound and dissolve it in 10 mL of anhydrous acetonitrile to prepare a 1 mg/mL stock solution.

    • Derivatizing Reagent: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.

  • Derivatization Procedure:

    • In a vial, mix 100 µL of the sample solution with 1 mL of the 2-nitrophenylhydrazine solution.

    • Allow the reaction to proceed at room temperature for 30 minutes.[6]

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase:

      • A: Water

      • B: Acetonitrile

    • Gradient:

      • Start with 50% B, hold for 2 minutes.

      • Linearly increase to 90% B over 10 minutes.

      • Hold at 90% B for 3 minutes.

      • Return to 50% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 395 nm.[6]

  • Data Analysis:

    • Quantify the derivatized this compound by comparing its peak area to a calibration curve prepared from a derivatized standard of known concentration.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of purity without the need for an identical reference standard. The purity is calculated by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.

Protocol for qNMR Analysis:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.

    • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte signals.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.

    • Ensure the sample is completely dissolved.

  • NMR Data Acquisition:

    • Spectrometer: Bruker Avance 400 MHz or higher.

    • Pulse Program: A standard 90° pulse sequence (e.g., zg30).

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full relaxation between scans. A delay of 30-60 seconds is often sufficient.

    • Number of Scans: 8 to 16 scans are typically adequate for good signal-to-noise.

    • Acquisition Time: At least 3 seconds.

    • Spectral Width: Sufficient to cover all signals of interest.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved signal of this compound (e.g., the singlet at approximately 3.61 ppm for the CH₂ group) and a well-resolved signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Argentometric Titration

This classical method is based on the precipitation of chloride ions with a standard solution of silver nitrate. It is a cost-effective way to determine the total chloride content, which can be related to the purity of the acyl chloride after hydrolysis.

Protocol for Argentometric Titration:

  • Sample Preparation (Hydrolysis):

    • Accurately weigh approximately 0.2-0.3 g of the synthesized this compound into a 250 mL Erlenmeyer flask.

    • Carefully add 50 mL of deionized water to hydrolyze the acyl chloride to 3-chloropivalic acid and hydrochloric acid. The reaction is exothermic and will produce HCl fumes, so it should be performed in a fume hood.

    • Add 2-3 drops of phenolphthalein indicator and neutralize the solution with a dilute sodium hydroxide solution until a faint pink color persists. Then, add a few drops of dilute nitric acid to make the solution slightly acidic.

  • Titration:

    • Add 1 mL of 5% potassium chromate indicator solution to the flask.

    • Titrate the solution with a standardized 0.1 M silver nitrate (AgNO₃) solution.

    • The endpoint is reached when the color of the solution changes from yellow to a faint reddish-brown precipitate of silver chromate that persists for at least 30 seconds.[15][16]

  • Calculation:

    • Calculate the purity based on the total chloride content (from both the acyl chloride and the chloroalkyl group). A correction for the inherent chloride from the chloroalkyl group is necessary to determine the purity with respect to the acyl chloride functionality.

Visualizing the Workflow

To better illustrate the processes involved in validating the purity of this compound, the following diagrams outline the synthesis and analytical workflows.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis pivaloyl_chloride Pivaloyl Chloride chlorination Chlorination pivaloyl_chloride->chlorination crude_product Crude 3-Chloropivaloyl Chloride chlorination->crude_product purification Purification (e.g., Distillation) crude_product->purification pure_product Pure 3-Chloropivaloyl Chloride purification->pure_product gcms GC-MS pure_product->gcms hplc HPLC (with Derivatization) pure_product->hplc qnmr qNMR pure_product->qnmr titration Titration pure_product->titration

Caption: Workflow for the synthesis and purity validation of this compound.

Purity_Analysis_Decision_Tree cluster_criteria Decision Criteria cluster_methods Recommended Method start Need to Validate Purity of This compound identify_impurities Identify Unknown Impurities? start->identify_impurities trace_analysis Trace Level Analysis? identify_impurities->trace_analysis No gcms GC-MS identify_impurities->gcms Yes absolute_quant Absolute Quantification without specific standard? trace_analysis->absolute_quant No hplc HPLC with Derivatization trace_analysis->hplc Yes quick_assay Quick, Cost-effective Assay? absolute_quant->quick_assay No qnmr qNMR absolute_quant->qnmr Yes quick_assay->gcms No, need more info titration Argentometric Titration quick_assay->titration Yes

Caption: Decision tree for selecting a purity analysis method for this compound.

References

A Comparative Study of Catalysts for the Synthesis of 3-Chloropivaloyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Chloropivaloyl chloride, a key intermediate in the production of pharmaceuticals and agrochemicals, is critically dependent on the catalytic method employed for the chlorination of its precursor, pivaloyl chloride. The choice of catalyst directly influences reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of various catalytic systems, supported by available experimental data, to aid researchers in selecting the optimal method for their specific needs.

Executive Summary

The primary industrial route to this compound involves the controlled chlorination of pivaloyl chloride. This critical step is typically achieved through free-radical substitution, which can be initiated by photocatalysis or chemical free-radical initiators. While both methods have demonstrated high yields, they differ in reaction conditions and scalability. Emerging catalytic systems involving metal oxides present potential alternatives, though comparative data is currently limited.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of different catalytic approaches for the synthesis of this compound from pivaloyl chloride based on available data.

Catalytic SystemCatalyst/Initiator TypeReaction PhaseTemperature (°C)Molar Ratio (Pivaloyl Chloride:Cl2)Yield (%)Purity (%)Key Observations
Photocatalysis UV LightGas90 - 1108:1 to 14:1> 90> 99.5High selectivity, continuous process is possible.[1][2][3]
UV LightLiquid100 - 115Not Specified> 90> 99Batch process, requires careful temperature control.[4]
Free-Radical Initiation Peroxides (e.g., BPO), Azo compounds (e.g., AIBN)LiquidVaries with initiatorNot SpecifiedHighHighEffective for various chlorinations, choice of initiator depends on reaction temperature and solvent.[5][6][7][8][9]
Lewis Acid Catalysis AlCl₃, FeCl₃LiquidNot SpecifiedNot Specified--Primarily used in the synthesis of the pivaloyl chloride precursor, not the final chlorination step.[3]
Metal Oxide Catalysis Zirconium oxide, Samarium oxideNot Specified40Not Specified--Mentioned for continuous production, but specific yield and selectivity data for this reaction are not readily available.

Experimental Protocols

Gas-Phase Photocatalytic Chlorination

This protocol describes a continuous process for the gas-phase photocatalytic chlorination of pivaloyl chloride.

Materials and Equipment:

  • Pivaloyl chloride

  • Chlorine gas

  • Photochemical reactor with a UV lamp

  • Distillation apparatus

  • Inert gas (e.g., Nitrogen)

Procedure:

  • Set up the photochemical reactor and ensure all connections are secure and leak-proof.

  • Heat the pivaloyl chloride to its boiling point (105-106 °C) to generate a vapor.

  • Introduce the pivaloyl chloride vapor and chlorine gas into the reactor at a molar ratio of approximately 12:1.

  • Irradiate the gas mixture with a UV lamp to initiate the chlorination reaction. Maintain the reaction temperature between 90 °C and 110 °C.

  • Continuously feed the reactants into the reactor and collect the product mixture.

  • The crude product is then purified by vacuum distillation to obtain this compound with a purity of over 99.5%.[1][2]

Liquid-Phase Photocatalytic Chlorination

This protocol outlines a batch process for the liquid-phase photocatalytic chlorination of pivaloyl chloride.

Materials and Equipment:

  • Pivaloyl chloride

  • Chlorine gas

  • Glass reactor with a UV lamp immersion well, stirrer, reflux condenser, and gas inlet

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Charge the reactor with pivaloyl chloride.

  • Heat the pivaloyl chloride to 100 °C with stirring.

  • Once the temperature is stable, begin to introduce chlorine gas slowly into the liquid.

  • Simultaneously, turn on the UV lamp to initiate the reaction.

  • Maintain the reaction temperature between 100-115 °C.[4]

  • Monitor the reaction progress by gas chromatography. The introduction of chlorine is stopped when the concentration of this compound reaches 38-40% to avoid the formation of dichlorinated byproducts.[4]

  • Cool the reaction mixture to 60 °C and transfer it to a distillation apparatus.

  • Purify the product by vacuum distillation to achieve a purity of over 99%.[4]

Free-Radical Initiated Chlorination (General Protocol)

This protocol provides a general procedure for the chlorination of pivaloyl chloride using a chemical free-radical initiator. The choice of initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide - BPO) will depend on the desired reaction temperature and solvent.

Materials and Equipment:

  • Pivaloyl chloride

  • Chlorinating agent (e.g., Sulfuryl chloride or Chlorine gas)

  • Free-radical initiator (e.g., AIBN or BPO)

  • Inert solvent (e.g., Carbon tetrachloride - use with extreme caution due to toxicity)

  • Reaction flask with a reflux condenser, magnetic stirrer, and dropping funnel

  • Heating mantle

Procedure:

  • In a fume hood, dissolve pivaloyl chloride in an appropriate inert solvent in the reaction flask.

  • Add the free-radical initiator to the solution. The amount is typically a small molar percentage relative to the substrate.

  • Heat the mixture to the decomposition temperature of the chosen initiator (for AIBN, this is around 65-85 °C; for BPO, it is slightly higher).

  • Slowly add the chlorinating agent from the dropping funnel to the refluxing solution.

  • Continue heating and stirring for several hours until the reaction is complete, monitoring by TLC or GC.

  • Cool the reaction mixture and carefully quench any remaining chlorinating agent.

  • Isolate the crude product by removing the solvent under reduced pressure.

  • Purify the this compound by vacuum distillation.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_chlorination Catalytic Chlorination cluster_purification Purification pivalic_acid Pivalic Acid pivaloyl_chloride Pivaloyl Chloride pivalic_acid->pivaloyl_chloride Acyl Chlorination chlorinating_agent Chlorinating Agent (e.g., PCl3, SOCl2) chlorinating_agent->pivaloyl_chloride product This compound pivaloyl_chloride->product Chlorination chlorine Chlorine Gas chlorine->product catalyst Catalyst (UV Light or Free-Radical Initiator) catalyst->product distillation Vacuum Distillation product->distillation final_product Pure this compound distillation->final_product

Caption: General workflow for the synthesis of this compound.

catalyst_comparison_logic cluster_photocatalysis Photocatalysis cluster_free_radical Free-Radical Initiation synthesis This compound Synthesis photocatalysis photocatalysis synthesis->photocatalysis Method 1 free_radical free_radical synthesis->free_radical Method 2 gas_phase Gas Phase liquid_phase Liquid Phase initiators AIBN, BPO, etc. photocatalysis->gas_phase High Selectivity Continuous Process photocatalysis->liquid_phase Batch Process free_radical->initiators Temperature Dependent

Caption: Logical relationship of primary catalytic methods.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Chloropivaloyl Chloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical reagents are paramount to ensuring a safe laboratory environment. 3-Chloropivaloyl chloride, a corrosive and moisture-sensitive acyl chloride, requires specific procedures for its safe disposal. This guide provides essential, step-by-step instructions for the proper neutralization and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to handle this compound in a well-ventilated chemical fume hood.[1] Personal Protective Equipment (PPE) is mandatory and includes:

  • Eye Protection: Chemical safety goggles and a face shield.[2]

  • Hand Protection: Appropriate chemical-resistant gloves.[1]

  • Skin Protection: A lab coat and other protective clothing to prevent skin exposure.[1][2]

  • Respiratory Protection: A NIOSH-approved respirator is necessary if ventilation is inadequate.[1][2]

Facilities must be equipped with an eyewash station and a safety shower.[1]

Properties and Hazards of this compound

Understanding the chemical's properties is foundational to its safe handling and disposal. This compound is a clear, colorless to light yellow liquid with a pungent odor.[3] It is a combustible liquid and its vapors can form explosive mixtures with air.[4] The primary hazard associated with this compound is its high reactivity, particularly with moisture.

PropertyValue
Molecular Formula C5H8Cl2O
Molecular Weight 155.02 g/mol [4]
Appearance Clear, colorless to light yellow-brown liquid[5]
Boiling Point 85.0 - 86.0 °C @ 60.00mmHg[1]
Flash Point 62 °C (143.60 °F)[1]
Density 1.1990 g/cm³[1]
Reactivity Reacts with water to form toxic and corrosive fumes.[1] Incompatible with water, oxidizing agents, acids, and strong bases.[1]
Hazardous Decomposition Hydrogen chloride, phosgene, carbon monoxide, carbon dioxide.[1]

Step-by-Step Disposal Protocol for Small Quantities

This protocol is intended for the neutralization of small quantities of this compound typically found in a research laboratory setting. For larger quantities, consult with your institution's Environmental Health and Safety (EHS) department.

Objective: To slowly and safely hydrolyze the reactive acyl chloride to the less reactive carboxylic acid, followed by neutralization.

Materials:

  • This compound waste

  • A large beaker or flask (at least 10 times the volume of the waste)

  • A stir bar and stir plate

  • Dropping funnel

  • Ice bath

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution (5-10%)

  • pH paper or a pH meter

Procedure:

  • Preparation:

    • Perform the entire procedure in a certified chemical fume hood.

    • Ensure all necessary PPE is worn.

    • Place a large beaker containing a stir bar on a stir plate within an ice bath.

    • Add a significant excess of cold water or a dilute sodium bicarbonate solution to the beaker and begin stirring. The volume of the aqueous solution should be at least 10 times the volume of the this compound to be neutralized.

  • Slow Addition:

    • Carefully transfer the this compound to a dropping funnel.

    • Slowly add the this compound dropwise to the stirring aqueous solution. The reaction is exothermic and will generate hydrogen chloride gas; a slow addition rate is crucial to control the reaction rate and temperature.

  • Neutralization:

    • Continue stirring the mixture for at least one hour after the addition is complete to ensure full hydrolysis.

    • Once the reaction has subsided, check the pH of the solution using pH paper or a pH meter.

    • If the solution is acidic, slowly add a 5-10% solution of sodium bicarbonate or sodium carbonate while stirring until the pH is neutral (pH 6-8). Be cautious as this will generate carbon dioxide gas.

  • Final Disposal:

    • Once neutralized, the resulting aqueous solution can be disposed of down the drain with copious amounts of water, provided this is in accordance with local and institutional regulations. Always consult your EHS guidelines for final disposal confirmation.

    • For spills, cover with a dry, inert material such as sand, dry lime, or soda ash.[1] Collect the mixture in a closed container for disposal.[1] Do not use combustible materials, such as sawdust, to absorb spills.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

DisposalWorkflow start Start: this compound Waste ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood spill_check Is this a spill? fume_hood->spill_check small_quantity Is it a small, manageable quantity? spill_check->small_quantity No absorb Cover with Dry, Inert Material (Sand, Dry Lime, Soda Ash) spill_check->absorb Yes contact_ehs Contact Institutional EHS for Guidance small_quantity->contact_ehs No (Large Quantity) prepare_neutralization Prepare Ice Bath and Stirring Aqueous Base (e.g., NaHCO3 solution) small_quantity->prepare_neutralization Yes collect Collect in a Closed Container for Hazardous Waste Disposal absorb->collect collect->contact_ehs end End of Procedure contact_ehs->end slow_addition Slowly Add this compound via Dropping Funnel prepare_neutralization->slow_addition hydrolysis Allow to Stir for at Least 1 Hour to Ensure Complete Hydrolysis slow_addition->hydrolysis check_ph Check pH of the Solution hydrolysis->check_ph neutralize Neutralize with Base if Acidic (to pH 6-8) check_ph->neutralize final_disposal Dispose of Neutralized Solution According to Institutional and Local Regulations neutralize->final_disposal final_disposal->end

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures and safety precautions, laboratory professionals can confidently and safely manage the disposal of this compound, fostering a secure research environment.

References

Essential Safety and Handling Protocols for 3-Chloropivaloyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, use, and disposal of 3-Chloropivaloyl chloride (CAS No. 4300-97-4). Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.

Understanding the Hazards

This compound is a corrosive, combustible, and moisture-sensitive liquid that poses significant health risks upon exposure.[1][2][3][4] It is imperative to handle this chemical with extreme caution in a controlled laboratory environment.

Key Hazards:

  • Corrosive: Causes severe skin and eye burns upon contact.[1][2][3]

  • Lachrymator: A substance that irritates the eyes and causes tearing.[1]

  • Respiratory Irritant: Inhalation can lead to severe irritation and chemical burns to the respiratory tract, potentially causing delayed lung edema.[1][2]

  • Water Reactive: Reacts with water and moisture to produce toxic and corrosive fumes, including hydrogen chloride gas.[1][2]

  • Combustible: A combustible liquid and vapor with a flashpoint of 62°C.[1]

  • Toxic: Very toxic by ingestion, inhalation, and skin absorption.[2][3][4]

Personal Protective Equipment (PPE)

The selection and proper use of appropriate PPE is the most critical line of defense against the hazards of this compound. All personnel must be trained on the correct use, removal, and disposal of PPE.

Summary of Required PPE:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.[1]Protects against splashes and corrosive vapors, preventing severe eye damage.[1][3]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Always inspect gloves for integrity before use.Prevents skin contact, which can cause severe burns.[1][5]
Body Protection A chemical-resistant lab coat or apron worn over long-sleeved clothing. For larger quantities, a chemical-resistant suit may be necessary.Protects the skin from accidental splashes and contamination.[1]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors must be used.[1][6]Protects against the inhalation of corrosive and toxic vapors, especially as it is fatal if inhaled.[6]

PPE Selection Workflow:

PPE_Selection_Workflow PPE Selection for Handling this compound start Start: Task involves This compound fume_hood Is the work performed in a certified chemical fume hood? start->fume_hood eye_face Wear chemical safety goggles AND a full-face shield. fume_hood->eye_face Yes stop STOP! Do not proceed. Consult EHS. fume_hood->stop No gloves Wear chemical-resistant gloves (e.g., Butyl rubber, Neoprene). eye_face->gloves body_protection Wear a chemical-resistant lab coat or apron. gloves->body_protection respirator Is there a risk of inhalation? (e.g., outside fume hood, large spill) body_protection->respirator respirator_required Use a NIOSH-approved respirator with appropriate acid gas/organic vapor cartridges. respirator->respirator_required Yes proceed Proceed with work respirator->proceed No respirator_required->proceed

Caption: PPE selection workflow for handling this compound.

Operational Plan: Safe Handling Procedures

All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] An eyewash station and safety shower must be readily accessible.[1]

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents before handling the chemical.

    • Don all required PPE as outlined in the table above.

    • Have spill cleanup materials readily available.

  • Handling:

    • Handle this compound in a well-ventilated area, specifically within a chemical fume hood.[1]

    • Avoid contact with skin, eyes, and clothing.[1]

    • Keep the container tightly closed when not in use.[1][2]

    • Keep away from heat, sparks, and open flames.[1][2]

    • Ground all equipment when transferring the substance.[3]

    • Do not allow contact with water or moisture.[1]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin after handling.[1]

    • Decontaminate all equipment used.

    • Properly dispose of any contaminated materials as hazardous waste.

Emergency and Disposal Plan

In the event of an emergency, prioritize personal safety and follow these procedures.

Emergency Procedures:

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air immediately.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[1] Seek immediate medical attention.[1]
Spill Evacuate the area. For small spills, cover with a dry, inert material such as sand, dry lime, or soda ash.[1] Place in a closed container for disposal.[1] Use non-sparking tools.[3] Do not use water.[7] For large spills, contact your institution's environmental health and safety department.

Disposal Plan:

  • All waste containing this compound, including contaminated spill cleanup materials and empty containers, must be disposed of as hazardous waste.

  • Empty containers may retain product residue and can be dangerous.[1] Do not reuse empty containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific guidance on disposal procedures.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.